E3 ligase Ligand 50
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C12H14N2O3 |
|---|---|
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
1-[4-(2-hydroxyethyl)phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H14N2O3/c15-8-6-9-1-3-10(4-2-9)14-7-5-11(16)13-12(14)17/h1-4,15H,5-8H2,(H,13,16,17) |
InChI-Schlüssel |
DCVGJWLRLHOOFC-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Advent of In-Cell Synthesis: A Technical Guide to a "Clickable" E3 Ligase Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and synthesis of a key E3 ligase ligand, a tetrazine-tagged thalidomide (B1683933) derivative, utilized in the innovative Click-formed Proteolysis Targeting Chimera (CLIPTAC) technology. This approach addresses the challenges of cell permeability and high molecular weight often associated with traditional Proteolysis Targeting Chimeras (PROTACs) by enabling their self-assembly within the cellular environment.
Introduction: Overcoming the PROTAC Delivery Hurdle
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. While a powerful therapeutic modality, the large size of PROTACs can hinder their cellular uptake and overall efficacy.
The development of CLIPTACs represents a significant advancement by dividing the PROTAC molecule into two smaller, more cell-permeable precursors: a ligand for the POI tagged with a trans-cyclooctene (B1233481) (TCO) group, and an E3 ligase ligand functionalized with a tetrazine (Tz) moiety.[1][2] These two components undergo a rapid and bioorthogonal inverse-electron-demand Diels-Alder cycloaddition ("click chemistry") within the cell to form the active PROTAC.[]
This guide focuses on the E3 ligase-recruiting component, a tetrazine-tagged derivative of thalidomide that engages the E3 ligase Cereblon (CRBN).
Quantitative Data Summary
The efficacy of the CLIPTAC approach has been demonstrated through the targeted degradation of several key proteins, including BRD4 and ERK1/2. The following tables summarize the key quantitative data from these studies.
| Parameter | JQ1-TCO | Tz-thalidomide | JQ1-CLIPTAC (formed in-cell) |
| Target Protein | BRD4 | - | BRD4 |
| Cell Line | HeLa | - | HeLa |
| Degradation | No | No | Concentration-dependent |
| Complete Degradation | - | - | 3-10 µM (of each precursor) |
| Partial Degradation | - | - | 0.3-1 µM (of each precursor) |
Table 1: In-cell BRD4 Degradation using CLIPTAC Precursors. Data compiled from Western blot analysis following sequential treatment with JQ1-TCO and Tz-thalidomide.[4]
| Parameter | Probe 1 (TCO-tagged ERK1/2 inhibitor) | Tz-thalidomide | ERK-CLIPTAC (formed in-cell) |
| Target Protein | ERK1/2 | - | ERK1/2 |
| Cell Line | A375 | - | A375 |
| Degradation | No | No | Concentration-dependent |
| Observed Degradation | - | - | Observed with 10 µM Probe 1 and 10 µM Tz-thalidomide |
Table 2: In-cell ERK1/2 Degradation using CLIPTAC Precursors. Data from Western blot analysis demonstrating degradation of ERK1/2 in A375 melanoma cells.[5]
Experimental Protocols
Synthesis of Tetrazine-Tagged Thalidomide (Tz-thalidomide 1)
The synthesis of the "clickable" E3 ligase ligand is a multi-step process. A detailed protocol based on the supplementary information from Lebraud et al. (2016) is provided below.
Materials:
-
Commercially available starting materials and reagents.
-
Standard laboratory glassware and equipment for organic synthesis.
-
Inert atmosphere (Nitrogen or Argon).
-
Thin Layer Chromatography (TLC) for reaction monitoring.
-
Column chromatography for purification.
-
NMR and Mass Spectrometry for characterization.
Procedure:
-
Synthesis of a protected pomalidomide (B1683931) derivative: Starting from commercially available reagents, a derivative of pomalidomide is synthesized with a suitable protecting group to allow for selective functionalization.
-
Introduction of a linker: A linker with a terminal amine group is coupled to the pomalidomide derivative. This is typically achieved through standard amide bond formation protocols.
-
Deprotection: The protecting group is removed to expose a reactive functional group for the subsequent conjugation step.
-
Conjugation with a tetrazine moiety: A tetrazine derivative containing a reactive group (e.g., an NHS ester) is reacted with the deprotected linker-pomalidomide intermediate to yield the final tetrazine-tagged thalidomide ligand.
-
Purification and Characterization: The final product is purified using column chromatography and characterized by NMR and mass spectrometry to confirm its identity and purity.
In-Cell Protein Degradation Assay
Materials:
-
Cell culture reagents (media, serum, antibiotics).
-
The specific cell line expressing the target protein (e.g., HeLa for BRD4, A375 for ERK1/2).
-
TCO-tagged ligand for the protein of interest (e.g., JQ1-TCO).
-
Tz-thalidomide E3 ligase ligand.
-
Lysis buffer.
-
SDS-PAGE gels and Western blot apparatus.
-
Primary antibodies against the target protein and a loading control (e.g., actin).
-
Secondary antibodies conjugated to a detectable enzyme (e.g., HRP).
-
Chemiluminescent substrate.
Procedure:
-
Cell Seeding: Plate the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment with TCO-tagged POI Ligand: Treat the cells with the TCO-tagged ligand for the protein of interest at various concentrations. Incubate for a sufficient period (e.g., 18 hours) to allow for cellular uptake and binding to the target protein.
-
Treatment with Tz-thalidomide: Add the Tz-thalidomide ligand to the cells at the desired concentration. Incubate for an additional period (e.g., 18 hours) to allow for the intracellular click reaction and subsequent protein degradation.
-
Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities to determine the extent of protein degradation relative to the loading control and untreated samples.
Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: The PROTAC-mediated protein degradation pathway.
Experimental Workflow: CLIPTAC Synthesis and Application
Caption: Workflow for CLIPTAC synthesis and in-cell application.
Logical Relationship: CLIPTAC Advantage
Caption: The logical advantage of the CLIPTAC approach.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protein Degradation by In-Cell Self-Assembly of Proteolysis Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Degradation by In-Cell Self-Assembly of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Identification of Target Proteins for E3 Ligase Ligand 50
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification and characterization of the target protein for PROTACs synthesized using E3 Ligase Ligand 50, a ligand for the E3 ubiquitin ligase Cereblon (CRBN). We will focus on a specific example, the Bruton's tyrosine kinase (BTK) degrader, SJF620, which incorporates a lenalidomide (B1683929) analog structurally related to this compound. This guide will detail the experimental methodologies, present quantitative data, and illustrate the key biological pathways and experimental workflows.
Introduction to E3 Ligase Ligands and Targeted Protein Degradation
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of TPD. A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
E3 ligase ligands are critical components of PROTACs. While numerous E3 ligases exist, ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL) are the most extensively used in PROTAC design. "this compound" is a ligand that recruits the CRBN E3 ligase, a key player in the UPS.
Identification of Bruton's Tyrosine Kinase (BTK) as a Target Protein
Through the application of PROTAC technology utilizing a CRBN E3 ligase ligand, Bruton's tyrosine kinase (BTK) has been identified as a key therapeutic target. BTK is a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling. Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases.
The PROTAC SJF620 is a potent degrader of BTK that employs a lenalidomide analog to engage the CRBN E3 ligase.[1][2][3] This exemplifies the successful application of a CRBN ligand, akin to "this compound," in directing the degradation of a high-value therapeutic target.
Quantitative Data Presentation
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters used to quantify this are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Table 1: In Vitro Degradation Performance of BTK PROTAC SJF620 [4][5][6]
| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| SJF620 | BTK | CRBN | NAMALWA (Burkitt's lymphoma) | 7.9 | >95 | Jaime-Figueroa S, et al. (2020) |
Signaling Pathways and Experimental Workflows
To understand the biological context and the experimental approach to identifying the target protein of an E3 ligase ligand-based PROTAC, it is essential to visualize the relevant signaling pathways and experimental workflows.
BTK Signaling Pathway
BTK is a key component of the B-cell receptor (BCR) signaling pathway, which regulates B-cell proliferation, survival, and differentiation.[4][7] The following diagram illustrates the central role of BTK in this pathway and how its degradation by a PROTAC can disrupt downstream signaling.
Caption: BTK signaling pathway and PROTAC-mediated degradation.
Experimental Workflow for Target Protein Identification and Validation
The process of identifying and validating the target protein of a novel PROTAC involves a series of experiments, from initial screening to in-depth cellular characterization.
Caption: Experimental workflow for PROTAC target identification.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the identification and characterization of a PROTAC's target protein, using the degradation of BTK by SJF620 as an example.
Synthesis of BTK PROTAC (SJF620)
The synthesis of SJF620 involves the coupling of a BTK-binding moiety, a linker, and a CRBN-recruiting ligand (a lenalidomide analog).[4][8]
Materials:
-
BTK inhibitor with a suitable attachment point for the linker.
-
Polyethylene glycol (PEG) linker with appropriate functional groups.
-
Lenalidomide analog with a reactive group for linker conjugation.
-
Standard organic synthesis reagents and solvents.
-
Purification equipment (e.g., HPLC).
Protocol:
-
Synthesis of the Linker-E3 Ligand Moiety: The lenalidomide analog is reacted with the bifunctional PEG linker under standard coupling conditions (e.g., using HATU and DIPEA in DMF). The reaction progress is monitored by TLC or LC-MS.
-
Synthesis of the Final PROTAC: The purified linker-E3 ligand moiety is then conjugated to the BTK inhibitor. The specific reaction depends on the functional groups present on the inhibitor and the linker (e.g., amide bond formation, click chemistry).
-
Purification and Characterization: The final product, SJF620, is purified by preparative HPLC to achieve high purity. The structure and identity are confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Cell Culture and PROTAC Treatment
Materials:
-
NAMALWA (Burkitt's lymphoma) cell line.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
SJF620 stock solution (e.g., 10 mM in DMSO).
-
Vehicle control (DMSO).
Protocol:
-
Culture NAMALWA cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of SJF620 in culture medium to achieve the desired final concentrations.
-
Treat the cells with different concentrations of SJF620 or vehicle control (DMSO) for a specified time (e.g., 18-24 hours).
Western Blot Analysis for BTK Degradation
This protocol is used to quantify the levels of BTK protein in cells after PROTAC treatment.[9][10][11]
Materials:
-
PROTAC-treated and control cell lysates.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against BTK.
-
Primary antibody against a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Protocol:
-
Cell Lysis: Harvest the treated cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with the primary anti-BTK antibody overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Apply the ECL substrate and detect the chemiluminescent signal. Quantify the band intensities and normalize the BTK signal to the loading control to determine the relative protein levels. The DC50 and Dmax values are calculated from the dose-response curve.
NanoBRET™ Assay for Ternary Complex Formation
This assay measures the formation of the BTK-PROTAC-CRBN ternary complex in live cells.[1][12][13][14]
Materials:
-
HEK293 cells.
-
Expression vectors for NanoLuc®-BTK and HaloTag®-CRBN.
-
Transfection reagent.
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand.
-
SJF620.
-
Luminometer with appropriate filters.
Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-BTK and HaloTag®-CRBN expression vectors.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells to label the HaloTag®-CRBN fusion protein.
-
PROTAC Treatment: Add a serial dilution of SJF620 to the cells.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates the formation of the ternary complex.
Quantitative Mass Spectrometry for Off-Target Analysis
This unbiased approach identifies other proteins that are degraded upon PROTAC treatment, thus assessing the selectivity of the degrader.[15][16][17]
Materials:
-
PROTAC-treated and control cell lysates.
-
Urea, DTT, iodoacetamide, and trypsin for protein digestion.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Proteomics data analysis software (e.g., MaxQuant).
Protocol:
-
Sample Preparation: Lyse cells and quantify protein. Reduce, alkylate, and digest the proteins into peptides with trypsin.
-
LC-MS/MS Analysis: Analyze the peptide samples using LC-MS/MS to identify and quantify thousands of proteins.
-
Data Analysis: Process the raw MS data to identify proteins that are significantly downregulated in the SJF620-treated samples compared to the vehicle control. This provides a global view of the PROTAC's selectivity.
Conclusion
The identification of Bruton's tyrosine kinase as a target of PROTACs synthesized with a CRBN E3 ligase ligand, exemplified by SJF620, showcases the power of targeted protein degradation as a therapeutic strategy. This guide has provided a comprehensive overview of the key concepts, quantitative data, and detailed experimental protocols necessary for researchers to embark on similar target identification and validation studies. By following these methodologies, scientists can effectively characterize the targets of novel E3 ligase ligands and advance the development of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 14. selvita.com [selvita.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Crystal Structure of the E3 Ligase von Hippel-Lindau (VHL) Complex with Ligand VH032
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of the von Hippel-Lindau (VHL) E3 ubiquitin ligase in complex with the potent small molecule inhibitor, VH032. This complex is a cornerstone in the development of targeted protein degradation technologies, particularly Proteolysis Targeting Chimeras (PROTACs).
Introduction: The VHL E3 Ligase and VH032
The von Hippel-Lindau protein (VHL) is the substrate-recognition component of the Cullin-RING E3 ubiquitin ligase complex, which plays a crucial role in cellular oxygen sensing.[1][2] Under normal oxygen conditions (normoxia), VHL recognizes and binds to a hydroxylated proline residue on the Hypoxia-Inducible Factor 1α (HIF-1α), leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] This process is a key regulatory step in the hypoxia signaling pathway.
VH032 is a synthetic, cell-permeable small molecule designed to mimic the hydroxylated HIF-1α peptide, thereby inhibiting the VHL:HIF-1α protein-protein interaction.[4] Its high affinity and specificity for VHL have made it a widely used E3 ligase ligand in the design of PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins.[3][5]
Quantitative Data Presentation
The interaction between VH032 and the VHL complex has been extensively characterized using various biophysical techniques. The crystallographic data for the complex provides high-resolution insights into the binding mode.
| Parameter | Value | Reference |
| PDB ID | 4W9H | [6] |
| Resolution | 2.10 Å | [7] |
| R-value Work | 0.210 | [7] |
| R-value Free | 0.253 | [7] |
| Space Group | P 1 21 1 | [8] |
| Unit Cell Dimensions (a, b, c) | 92.98, 126.33, 137.94 Å | [9] |
| Unit Cell Angles (α, β, γ) | 90.00, 99.41, 90.00 ° | [9] |
| Experimental Method | X-ray Diffraction | [7] |
| Assay Method | Affinity Metric | Value | Reference |
| Isothermal Titration Calorimetry (ITC) | Kd | 185 nM | [4] |
| Surface Plasmon Resonance (SPR) | KD | 185 nM | [5] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50 | 352.2 nM | [10] |
| Fluorescence Polarization (FP) | IC50 | 77.8 nM | [11] |
Signaling Pathway
The VHL-mediated degradation of HIF-1α is a canonical pathway in cellular oxygen sensing. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This post-translational modification allows VHL to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation. VH032 competitively inhibits the binding of hydroxylated HIF-1α to VHL, leading to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus to activate the transcription of hypoxia-responsive genes.
Caption: VHL-HIF-1α signaling pathway under normoxia and inhibition by VH032.
Experimental Protocols
The determination of the VHL-VH032 complex crystal structure and its biophysical characterization involves several key experimental stages.
The VHL-ElonginB-ElonginC (VCB) complex is typically expressed in E. coli.
-
Constructs : Human VHL (residues 54-213), Elongin B (full-length), and Elongin C (full-length) genes are cloned into suitable expression vectors. VHL is often co-expressed with Elongin B and C.
-
Expression : The expression plasmids are transformed into an E. coli strain such as BL21(DE3). Cells are grown in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and cells are grown overnight at a lower temperature (e.g., 18°C).
-
Lysis : Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 5% glycerol (B35011), 1 mM TCEP) supplemented with protease inhibitors. Cells are lysed by sonication or high-pressure homogenization.
-
Purification :
-
Affinity Chromatography : The lysate is cleared by centrifugation and the supernatant is loaded onto a Ni-NTA resin column (assuming a His-tagged construct). The column is washed, and the protein is eluted with an imidazole (B134444) gradient.
-
Size-Exclusion Chromatography (SEC) : The eluted protein is further purified by SEC to separate the VCB complex from aggregates and monomers. The buffer used is typically 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP.
-
-
Quality Control : The purity and homogeneity of the complex are assessed by SDS-PAGE and analytical SEC.
ITC is used to measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the VHL-VH032 interaction.
-
Sample Preparation : Purified VCB complex is dialyzed against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). VH032 is dissolved in the same buffer, with a small amount of DMSO if necessary.
-
Experiment : The VCB protein solution (e.g., 10-20 µM) is placed in the sample cell of the calorimeter. The VH032 solution (e.g., 100-200 µM) is loaded into the injection syringe.
-
Titration : A series of small injections of VH032 are made into the protein solution at a constant temperature (e.g., 25°C). The heat change upon binding is measured for each injection.
-
Data Analysis : The resulting thermogram is integrated and fitted to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.
The VCB complex is co-crystallized with VH032.
-
Complex Formation : Purified VCB complex (e.g., at 10 mg/mL) is incubated with a molar excess of VH032 (typically 2- to 5-fold) for a short period on ice.
-
Crystallization Screening : The complex is screened against a wide range of crystallization conditions using vapor diffusion methods (hanging or sitting drop). Nanoliter-scale robotic screening is commonly employed.
-
Optimization : Conditions that yield initial crystal hits are optimized by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
-
Crystal Growth (for PDB 4W9H) : Crystals were grown using the hanging drop vapor diffusion method at 291 K (18°C). The specific condition involved mixing the protein-ligand solution with a reservoir solution containing PEG 3350, Magnesium Acetate, and Sodium Cacodylate at pH 6.3.[9]
-
Cryo-protection and Data Collection : Crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol or ethylene (B1197577) glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction data is then collected at a synchrotron source.[9]
Experimental Workflow Visualization
The overall process from gene to the final 3D structure is a multi-step workflow.
Caption: General experimental workflow for protein-ligand complex crystallography.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 4. selleckchem.com [selleckchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. wwPDB: pdb_00004w9h [wwpdb.org]
- 7. rcsb.org [rcsb.org]
- 8. PDB 4w9h [cathdb.info]
- 9. rcsb.org [rcsb.org]
- 10. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Binding Affinity and Kinetics of E3 Ligase Ligand 50
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The recruitment of E3 ubiquitin ligases by small molecules is a cornerstone of targeted protein degradation (TPD), a rapidly advancing therapeutic modality. Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that co-opt E3 ligases to induce the degradation of specific proteins of interest (POIs).[1] The efficacy of a PROTAC is critically dependent on the binding characteristics of its E3 ligase ligand. This guide provides a comprehensive overview of the binding affinity and kinetics of E3 ligase Ligand 50, a ligand for the E3 ligase Cereblon (CRBN).[2] While specific quantitative data for "this compound" is not publicly available, this document presents a representative analysis based on established methodologies for characterizing similar E3 ligase ligands, providing a framework for its evaluation.
Quantitative Binding Data
The interaction between an E3 ligase ligand and its target is defined by its binding affinity (how tightly it binds) and kinetics (the rates of association and dissociation). These parameters are crucial for understanding and predicting the biological activity of a PROTAC. The following tables present illustrative quantitative data for a typical high-affinity CRBN ligand, which can be used as a benchmark for the evaluation of this compound.
Table 1: Illustrative Binding Affinity of this compound for Cereblon (CRBN)
| Parameter | Representative Value | Method |
| Equilibrium Dissociation Constant (Kd) | 380 nM | Isothermal Titration Calorimetry (ITC) |
| Equilibrium Dissociation Constant (Kd) | 290 nM | Surface Plasmon Resonance (SPR) |
Caption: The Equilibrium Dissociation Constant (Kd) represents the concentration of ligand at which half of the E3 ligase binding sites are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.
Table 2: Illustrative Binding Kinetics of this compound for Cereblon (CRBN)
| Parameter | Representative Value | Method |
| Association Rate (kon) | 5 x 104 M-1s-1 | Surface Plasmon Resonance (SPR) |
| Dissociation Rate (koff) | 1.45 x 10-2 s-1 | Surface Plasmon Resonance (SPR) |
| Residence Time (1/koff) | ~69 seconds | Surface Plasmon Resonance (SPR) |
Caption: The association rate (kon) describes the rate at which the ligand binds to the E3 ligase, while the dissociation rate (koff) describes the rate at which the complex falls apart. The residence time is the average duration for which a single ligand molecule is bound to the E3 ligase.
Experimental Protocols
Accurate determination of binding affinity and kinetics requires robust biophysical assays. The following are detailed methodologies for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), the gold-standard techniques for characterizing protein-ligand interactions.
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions, providing both kinetic and affinity data.[3]
Objective: To determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (Kd) of this compound binding to CRBN.
Materials:
-
SPR Instrument (e.g., Biacore)
-
Sensor Chip (e.g., CM5)
-
Amine Coupling Kit (EDC, NHS, ethanolamine)
-
Immobilization Buffer (e.g., 10 mM Sodium Acetate, pH 4.5)
-
Running Buffer (e.g., HBS-EP+)
-
Recombinant Human CRBN
-
This compound
Procedure:
-
Immobilization of CRBN:
-
The surface of the sensor chip is activated with a mixture of EDC and NHS.
-
A solution of recombinant CRBN in immobilization buffer is injected over the activated surface to achieve a target immobilization level.
-
Remaining active esters are quenched with an injection of ethanolamine.
-
A reference flow cell is prepared in the same way but without CRBN to enable background subtraction.
-
-
Binding Analysis:
-
A serial dilution of this compound is prepared in running buffer.
-
Each concentration is injected over the CRBN and reference flow cells, allowing for association.
-
Running buffer is then flowed over the chip to monitor the dissociation of the ligand.
-
The sensor surface is regenerated between each cycle with a low pH buffer to remove any remaining bound ligand.
-
-
Data Analysis:
-
The response data from the reference flow cell is subtracted from the active flow cell.
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate kon, koff, and Kd.
-
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[4][5]
Objective: To determine the equilibrium dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of this compound binding to CRBN.
Materials:
-
Isothermal Titration Calorimeter
-
ITC Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl)
-
Recombinant Human CRBN
-
This compound
Procedure:
-
Sample Preparation:
-
CRBN and this compound are prepared in the same, precisely matched ITC buffer to minimize buffer mismatch effects.
-
The samples are degassed to prevent air bubbles during the experiment.
-
-
Titration:
-
The sample cell is filled with the CRBN solution.
-
The injection syringe is filled with the this compound solution.
-
A series of small, precise injections of the ligand are made into the sample cell while the heat change is monitored.
-
-
Data Analysis:
-
The heat change per injection is integrated and plotted against the molar ratio of ligand to protein.
-
The resulting isotherm is fitted to a binding model to determine Kd, n, and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Visualizations of Workflows and Pathways
The following diagram outlines the logical flow of experiments to fully characterize the binding of this compound to CRBN.
Caption: Workflow for Ligand 50 binding characterization.
This compound functions as the E3 ligase recruiting element of a PROTAC. The diagram below illustrates the mechanism of action for a PROTAC utilizing this ligand.
Caption: PROTAC mechanism of action with Ligand 50.
References
Cellular Permeability of E3 Ligase Ligand 50: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. E3 ligase Ligand 50 is a ligand for the E3 ligase Cereblon (CRBN), a key player in the ubiquitin-proteasome system.[1][2] The cellular permeability of this ligand is a crucial determinant of the overall efficacy of any PROTAC that incorporates it. Poor permeability can significantly limit the intracellular concentration of the PROTAC, thereby diminishing its therapeutic effect.[3][4]
This technical guide provides a comprehensive overview of the cellular permeability of this compound and its analogs. It details the experimental protocols used to assess permeability, presents quantitative data for representative Cereblon ligands, and explores the signaling pathways involving Cereblon that may influence ligand uptake and efflux.
Quantitative Data on Cellular Permeability of Cereblon Ligands
While specific quantitative permeability data for this compound is not publicly available, data for structurally related and well-characterized Cereblon ligands such as thalidomide (B1683933), pomalidomide (B1683931), and lenalidomide (B1683929) can provide valuable insights. These ligands share the glutarimide (B196013) moiety responsible for Cereblon binding. It is important to note that the permeability of a PROTAC is a complex interplay of the properties of the E3 ligase ligand, the linker, and the target protein ligand.[5][6]
Below is a summary of representative apparent permeability coefficient (Papp) values for key Cereblon ligands obtained from Caco-2 cell assays, a standard in vitro model for predicting human intestinal absorption.
| Compound | Assay System | Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (B/A) | Reference |
| Thalidomide | Caco-2 | 20 - 60 | ~1 | [2][7] |
| Pomalidomide | MDCK-MDR1 | - | 2.65 - 5.36 | [8] |
| Lenalidomide | Caco-2 | Low (not specified) | Substrate of P-gp | [9][10] |
| PROTAC (CRBN-based) | Caco-2 | 1.7 | 8.4 | [5] |
Note: The data presented are representative and can vary based on experimental conditions. The high efflux ratio observed for pomalidomide and the fact that lenalidomide is a P-glycoprotein (P-gp) substrate suggest that active efflux mechanisms can significantly impact the net intracellular concentration of these ligands.[8][9][10]
Experimental Protocols for Measuring Cellular Permeability
Accurate assessment of cellular permeability is crucial for the development of effective PROTACs. The following are detailed methodologies for key in vitro permeability assays.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability. It measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.
Methodology:
-
Preparation of the PAMPA plate: A 96-well filter plate is coated with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane). The solvent is allowed to evaporate, leaving a lipid layer on the filter.
-
Compound Preparation: The test compound (e.g., this compound) is dissolved in a suitable buffer at the desired concentration.
-
Assay Procedure:
-
The acceptor wells of a 96-well plate are filled with buffer.
-
The donor wells of the filter plate are filled with the compound solution.
-
The filter plate is placed on top of the acceptor plate, creating a "sandwich".
-
The assembly is incubated at room temperature for a defined period (e.g., 4-16 hours).
-
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, typically LC-MS/MS.
-
Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (VA / (Area × Time)) × ln(1 - [Drug]acceptor / [Drug]equilibrium)
Where VA is the volume of the acceptor well, Area is the surface area of the filter, and Time is the incubation time.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a cell-based assay that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. This assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.[11][12][13][14][15][16]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the leakage of a fluorescent marker like Lucifer yellow.
-
Transport Studies (Apical to Basolateral - A→B):
-
The culture medium is replaced with transport buffer.
-
The test compound is added to the apical (upper) chamber.
-
Samples are collected from the basolateral (lower) chamber at various time points.
-
-
Transport Studies (Basolateral to Apical - B→A):
-
The test compound is added to the basolateral chamber.
-
Samples are collected from the apical chamber at various time points.
-
-
Quantification: The concentration of the compound in the collected samples is quantified by LC-MS/MS.
-
Calculation of Papp and Efflux Ratio: The Papp is calculated for both directions. The efflux ratio (Papp(B→A) / Papp(A→B)) is then determined. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay
The MDCK cell line, often transfected with specific transporters like P-glycoprotein (MDCK-MDR1), is another valuable tool for studying permeability and identifying substrates of efflux pumps.
Methodology:
The protocol is similar to the Caco-2 assay, involving the culture of MDCK cells on Transwell® inserts, verification of monolayer integrity, and conducting bidirectional transport studies. The use of both wild-type and transporter-expressing MDCK cells can help to specifically identify the role of that transporter in the compound's efflux.
Signaling Pathways and Experimental Workflows
The cellular uptake and retention of E3 ligase ligands can be influenced by various cellular signaling pathways. Cereblon itself is involved in several key pathways.
Cereblon in the Wnt Signaling Pathway
Recent studies have shown that Cereblon is an evolutionarily conserved regulator of the Wnt signaling pathway.[1][17] Wnt signaling can promote the CRBN-dependent degradation of certain proteins, including Casein kinase 1α (CK1α), a negative regulator of the Wnt pathway. This suggests a feedback loop where Wnt signaling can modulate Cereblon's activity.
Caption: Wnt signaling pathway and its interaction with the CRL4-CRBN E3 ligase complex.
Cereblon and AMPK Signaling
Cereblon has been identified as a negative regulator of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[18][19][20][21][22] CRBN can interact with the catalytic α-subunit of AMPK and inhibit its activity. This interaction suggests that the metabolic state of a cell could influence Cereblon's function and potentially the uptake or activity of its ligands.
Caption: Cereblon's role as a negative regulator of the AMPK signaling pathway.
Experimental Workflow for Permeability Assessment
A logical workflow is essential for efficiently assessing the cellular permeability of new E3 ligase ligands and the PROTACs derived from them.
Caption: A typical experimental workflow for assessing the cellular permeability of E3 ligase ligands and PROTACs.
Conclusion
The cellular permeability of E3 ligase ligands is a critical parameter that directly impacts the efficacy of PROTACs. While specific data for this compound is not yet available, the information gathered from its analogs provides a solid framework for understanding its potential permeability characteristics. The experimental protocols detailed in this guide offer robust methods for assessing the permeability of novel ligands and PROTACs. Furthermore, understanding the interplay between Cereblon and key signaling pathways like Wnt and AMPK can provide valuable insights into the cellular context of ligand activity. A systematic approach to permeability assessment, as outlined in the experimental workflow, is essential for the successful development of potent and effective targeted protein degraders.
References
- 1. The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transport of thalidomide by the human intestinal caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. Determination of thalidomide in transport buffer for Caco-2 cell monolayers by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Physicochemistry of Cereblon Modulating Drugs Determines Pharmacokinetics and Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I Trial of Lenalidomide and CCI-779 in Patients With Relapsed Multiple Myeloma: Evidence for Lenalidomide–CCI-779 Interaction via P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peerj.com [peerj.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Functional modulation of AMP-activated protein kinase by cereblon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ubiquitin-dependent proteasomal degradation of AMPK gamma subunit by Cereblon inhibits AMPK activity. | BioGRID [thebiogrid.org]
- 21. Aerobic exercise training decreases cereblon and increases AMPK signaling in the skeletal muscle of STZ-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ubiquitin-dependent proteasomal degradation of AMPK gamma subunit by Cereblon inhibits AMPK activity - PubMed [pubmed.ncbi.nlm.nih.gov]
E3 Ligase Ligand 50: A Technical Guide to Targeting Undruggable Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of drug discovery is continually evolving, with significant efforts directed towards targeting proteins previously deemed "undruggable." A paradigm-shifting approach in this endeavor is the use of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins. A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the protein of interest, initiating the degradation cascade.
This technical guide focuses on E3 ligase Ligand 50 , a ligand for the E3 ligase Cereblon (CRBN). Identified by its CAS number 2758531-98-3, this ligand serves as a crucial building block in the synthesis of PROTACs aimed at challenging drug targets. Notably, it is utilized in the creation of "BTK Degrader-10," a PROTAC designed to degrade Bruton's tyrosine kinase (BTK), a key player in B-cell development and malignancies.[1][2] This guide will provide an in-depth overview of the core concepts, quantitative data, experimental methodologies, and relevant signaling pathways associated with the application of this compound and similar CRBN-based PROTACs.
Quantitative Data on CRBN-Based BTK Degraders
The efficacy of a PROTAC is quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While specific quantitative data for "BTK Degrader-10" synthesized from this compound is not publicly available, the following tables present representative data for highly potent CRBN-based BTK degraders, such as PTD10, which demonstrates the potential of this class of molecules.
Table 1: In Vitro Degradation Profile of a Representative CRBN-Based BTK Degrader (PTD10)
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| Ramos | BTK | 0.5 | >95 | [3] |
| JeKo-1 | BTK | 0.6 | >95 | [3] |
| TMD8 | BTK | 0.5 | >95 | [4] |
Table 2: Binding Affinities of Representative CRBN Ligands
| Ligand | E3 Ligase | Binding Affinity (IC50/Kd) | Assay Method | Reference |
| Pomalidomide | CRBN | IC50: ~250 nM | Competitive Binding Assay | |
| Lenalidomide | CRBN | IC50: ~500 nM | Competitive Binding Assay | |
| Thalidomide | CRBN | IC50: ~1.8 µM | Competitive Binding Assay |
Note: The binding affinity of this compound to CRBN is not publicly available. The data presented is for well-characterized CRBN ligands to provide context.
Signaling Pathways
The degradation of a target protein by a PROTAC can have significant downstream effects on cellular signaling pathways. In the context of a BTK degrader, the primary pathway affected is the B-cell receptor (BCR) signaling cascade, which is crucial for B-cell proliferation, differentiation, and survival.[5]
Experimental Workflows and Protocols
The development and characterization of PROTACs involve a series of key experiments to verify their mechanism of action and efficacy. The following diagram illustrates a typical experimental workflow.
Detailed Experimental Protocols
1. In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein in a reconstituted system.
-
Objective: To confirm that the PROTAC facilitates the transfer of ubiquitin to the target protein in the presence of the E1, E2, and E3 enzymes.
-
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRBN/DDB1 E3 ligase complex
-
Recombinant target protein (e.g., BTK)
-
Ubiquitin
-
ATP
-
PROTAC (e.g., BTK Degrader-10) dissolved in DMSO
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM DTT)
-
-
Procedure:
-
Prepare a master mix containing the reaction buffer, ATP, ubiquitin, E1, and E2 enzymes.
-
In separate microcentrifuge tubes, add the recombinant target protein and the CRBN/DDB1 E3 ligase complex.
-
Add the PROTAC at various concentrations to the respective tubes. Include a DMSO vehicle control.
-
Initiate the reaction by adding the master mix to each tube.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analyze the reaction products by Western blot using an antibody specific for the target protein. The appearance of higher molecular weight bands corresponding to ubiquitinated protein indicates a positive result.
-
2. Western Blot for Cellular Degradation Assay
This is the standard method to quantify the reduction of the target protein in cells treated with the PROTAC.
-
Objective: To determine the DC50 and Dmax of the PROTAC in a cellular context.
-
Materials:
-
Cell line expressing the target protein (e.g., Ramos cells for BTK)
-
PROTAC stock solution in DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of each lysate.
-
Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
-
3. Ternary Complex Formation Assay (NanoBRET™)
This live-cell assay measures the formation of the ternary complex (Target-PROTAC-E3 ligase).
-
Objective: To confirm and quantify the formation of the ternary complex in a cellular environment.
-
Materials:
-
Cells co-expressing the target protein fused to NanoLuc® luciferase and the E3 ligase (CRBN) fused to HaloTag®
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC
-
-
Procedure:
-
Co-transfect cells with the NanoLuc®-target and HaloTag®-CRBN constructs.
-
Plate the cells in a white-bottom 96-well plate.
-
Label the cells with the HaloTag® NanoBRET™ 618 Ligand.
-
Treat the cells with a serial dilution of the PROTAC.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the luminescence at 460 nm (donor) and 618 nm (acceptor) using a plate reader.
-
Calculate the NanoBRET™ ratio (acceptor emission/donor emission). An increase in the BRET ratio indicates the formation of the ternary complex.
-
Mechanism of Action: PROTAC-Mediated Protein Degradation
The core mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system to induce the degradation of a specific protein of interest.
Conclusion
This compound represents a key tool in the development of PROTACs for targeting proteins that have been challenging to address with traditional small molecule inhibitors. As a Cereblon-recruiting moiety, it enables the synthesis of potent degraders like BTK Degrader-10, offering a promising therapeutic strategy for various diseases, including B-cell malignancies. The successful application of such PROTACs relies on a thorough understanding of their mechanism of action, careful quantitative characterization, and the implementation of robust experimental protocols. This guide provides a foundational framework for researchers to design, synthesize, and evaluate novel PROTACs, ultimately contributing to the expansion of the druggable proteome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PYRIMIDINES FOR DEGRADING BRUTON'S TYROSINE KINASE - Patent 4249073 [data.epo.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signalling of Bruton's tyrosine kinase, Btk - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of Cereblon E3 Ligase Ligands in the Ubiquitin-Proteasome System
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed examination of the mechanism and role of ligands targeting the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system (UPS). As "E3 ligase Ligand 50" does not correspond to a known molecule in public scientific literature, this document will focus on the well-characterized and clinically significant class of CRBN ligands known as immunomodulatory imide drugs (IMiDs), such as lenalidomide (B1683929) and pomalidomide. These molecules serve as an exemplary case study for understanding how small molecule ligands can modulate E3 ligase activity for therapeutic benefit.
Introduction: The Ubiquitin-Proteasome System and the CRL4^CRBN^ E3 Ligase
The ubiquitin-proteasome system (UPS) is the primary mechanism for selective protein degradation in eukaryotic cells, playing a critical role in maintaining protein homeostasis. This process involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that attaches a polyubiquitin (B1169507) chain to a target protein, marking it for degradation by the 26S proteasome. The E3 ubiquitin ligases, numbering over 600 in humans, are responsible for substrate recognition and are thus key determinants of degradation specificity.
One of the most therapeutically relevant E3 ligases is the Cullin-4-RING E3 ubiquitin ligase complex, with Cereblon (CRBN) as its substrate receptor (CRL4^CRBN^).[1][2] CRBN itself is a 442-amino acid protein that directly binds to substrates.[1] The CRL4^CRBN^ complex is composed of Cullin 4A (CUL4A), DNA damage-binding protein 1 (DDB1), and Regulator of Cullins 1 (ROC1).[1][3] While the full range of its endogenous substrates is still under investigation, the function of the CRL4^CRBN^ complex can be pharmacologically modulated by small molecule ligands.[2]
Mechanism of Action: CRBN Ligands as "Molecular Glues"
IMiDs, including thalidomide (B1683933), lenalidomide, and pomalidomide, represent a class of small molecules that function as "molecular glues."[] They do not inhibit the E3 ligase; instead, they bind to a hydrophobic pocket in CRBN and alter its substrate specificity.[3][5][] This binding event creates a novel protein interface that promotes the recruitment of proteins not normally targeted by CRBN, known as neosubstrates.[2]
Upon recruitment to the CRL4^CRBN^ complex, these neosubstrates are polyubiquitinated and subsequently degraded by the proteasome.[5][7] This targeted protein degradation is the primary mechanism behind the therapeutic effects of these drugs in various hematological malignancies.[3][5]
Key neosubstrates of the IMiD-bound CRL4^CRBN^ complex include:
-
Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors essential for the survival of multiple myeloma cells.[3][5][8][9] Their degradation leads to the downregulation of critical downstream targets, including Interferon Regulatory Factor 4 (IRF4) and MYC, ultimately inducing apoptosis in malignant plasma cells.[3][10]
-
Casein Kinase 1α (CK1α): Degradation of this protein is crucial for the efficacy of lenalidomide in myelodysplastic syndrome (MDS) with a deletion of chromosome 5q (del(5q)).[5][11][12][13] Cells in del(5q) MDS are haploinsufficient for the gene encoding CK1α, making them particularly sensitive to its further reduction.[5][11]
The discovery of this mechanism has opened a new paradigm in drug development, demonstrating that E3 ligases can be modulated to target proteins previously considered "undruggable."[5] This concept is the foundation for the development of Proteolysis Targeting Chimeras (PROTACs), where CRBN ligands are frequently used to hijack the CRL4^CRBN^ complex to degrade specific proteins of interest.[1][][][]
Quantitative Data on CRBN Ligand Interactions
The efficacy of CRBN ligands is dependent on their binding affinity to CRBN and the subsequent recruitment and degradation of neosubstrates. The following table summarizes key quantitative data for lenalidomide and pomalidomide.
| Ligand | Target | Assay Type | Measured Value (Kd or IC50) | Cell/System | Reference |
| Lenalidomide | CRBN-DDB1 | Isothermal Titration Calorimetry (ITC) | Kd: 0.6 µM | Recombinant Protein | [15] |
| CRBN-DDB1 | Isothermal Titration Calorimetry (ITC) | Kd: 0.64 µM | Recombinant Protein | [15] | |
| CRBN (Thalidomide Binding Domain) | Isothermal Titration Calorimetry (ITC) | Kd: 19 µM | Recombinant Protein | [15] | |
| CRBN | Fluorescence-based Competition | IC50: ~1-2 µM | U266 Cell Extract | [16] | |
| Pomalidomide | CRBN-DDB1 | Fluorescence-based Thermal Shift | - | Recombinant Protein | [16] |
| CRBN | Fluorescence-based Competition | IC50: ~1-2 µM | U266 Cell Extract | [16] | |
| Thalidomide | CRBN-DDB1 | Fluorescence-based Thermal Shift | - | Recombinant Protein | [17] |
| CRBN-DDB1 | Isothermal Titration Calorimetry (ITC) | Kd: ~250 nM | Recombinant Protein | [17] |
Note: Direct comparison of values should be made with caution due to variations in experimental conditions and protein constructs used across different studies.
Experimental Protocols
The study of CRBN ligands involves a variety of biochemical and cell-based assays to characterize their binding, mechanism, and functional consequences.
In Vitro Binding Assays
Objective: To determine the direct binding affinity of a ligand to purified CRBN protein or the CRBN-DDB1 complex.
Method: Isothermal Titration Calorimetry (ITC)
-
Protein Preparation: Express and purify recombinant human CRBN (typically the thalidomide-binding domain, TBD) or the full CRBN-DDB1 complex. Ensure high purity and proper folding.
-
Sample Preparation: Dialyze the protein into a suitable ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). Dissolve the ligand in the same buffer to the desired concentration.
-
ITC Experiment: Load the protein solution into the sample cell of the microcalorimeter and the ligand solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change associated with binding.
-
Data Analysis: Integrate the heat pulses and fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[15]
Cell-Based Target Engagement Assays
Objective: To measure the binding of a ligand to its target E3 ligase within a live-cell environment, providing insights into cell permeability and intracellular affinity.
Method: NanoBRET™ Target Engagement (TE) Intracellular E3 Ligase Assay
-
Cell Preparation: Use cells (e.g., HEK293) transiently or stably expressing a NanoLuc® luciferase-CRBN fusion protein.[18][19]
-
Assay Setup: Plate the cells in a suitable assay plate (e.g., 96-well white plate).
-
Compound Treatment: Add the test compound (ligand) at various concentrations to the cells.
-
Tracer Addition: Add a cell-permeable fluorescent tracer that is known to bind to CRBN. The tracer will compete with the test compound for binding to the NanoLuc®-CRBN fusion protein.
-
Detection: Add the NanoLuc® substrate. Measure both the NanoLuc® emission (donor) and the tracer emission (acceptor).
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A decrease in the ratio indicates displacement of the tracer by the test compound. Plot the ratio against the compound concentration and fit to a dose-response curve to determine the IC50, which reflects the intracellular affinity of the compound.[18][20]
In-Cell Ubiquitination Assay
Objective: To determine if ligand binding leads to the ubiquitination of a specific neosubstrate.
Method: TUBE2 Pull-Down Assay
-
Cell Culture and Treatment: Culture cells (e.g., KG-1) and treat with either DMSO (vehicle control) or the CRBN ligand for a specified time (e.g., 6 hours). To observe ubiquitination, it is often necessary to co-treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of ubiquitinated proteins.[11]
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., with 1% SDS) to inactivate endogenous deubiquitinating enzymes (DUBs).
-
Ubiquitinated Protein Enrichment: Incubate the cell lysates with Tandem Ubiquitin Binding Entities (TUBEs) conjugated to agarose (B213101) beads. TUBEs have a high affinity for polyubiquitin chains.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the captured ubiquitinated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform a Western blot using an antibody specific to the neosubstrate of interest (e.g., CK1α). An increase in the signal in the ligand-treated sample compared to the control indicates induced ubiquitination.[11]
Protein Degradation Assay
Objective: To quantify the reduction in the level of a neosubstrate protein following treatment with a CRBN ligand.
Method: Western Blot Analysis
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., U266 for multiple myeloma) and treat with the CRBN ligand at various concentrations or for various time points.[21]
-
Protein Extraction: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody specific for the target neosubstrate (e.g., IKZF1, Aiolos). Also, probe with an antibody for a loading control protein (e.g., Actin, GAPDH).
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal to determine the relative decrease in protein levels.[21]
Visualizations: Pathways and Workflows
The following diagrams illustrate the core mechanisms and experimental logic associated with CRBN E3 ligase ligands.
Caption: Mechanism of IMiD-induced protein degradation via the CRL4^CRBN^ E3 ligase.
Caption: Experimental workflow for the characterization of a novel CRBN E3 ligase ligand.
Caption: Downstream signaling effects of IKZF1/3 degradation in multiple myeloma cells.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide - Wikipedia [en.wikipedia.org]
- 5. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 9. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NanoBRET® TE Intracellular E3 Ligase Assays [promega.sg]
- 19. promega.com [promega.com]
- 20. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [promega.sg]
- 21. researchgate.net [researchgate.net]
Structural Basis for VHL E3 Ligase Ligand Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural basis for the selectivity of ligands targeting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. Given the placeholder nature of "Ligand 50," this document focuses on the well-characterized and widely utilized VHL E3 ligase and its ligands, such as VH032 and its analogs, as a representative case study. This guide will cover the core principles of VHL ligand recognition, present quantitative binding data, detail key experimental protocols, and visualize relevant biological pathways and experimental workflows.
Introduction: The VHL E3 Ligase and Its Role in Cellular Signaling
The Von Hippel-Lindau (VHL) protein is the substrate recognition component of the Cullin-RING E3 ubiquitin ligase complex 2 (CRL2^VHL^)[1]. This complex plays a crucial role in cellular oxygen sensing by targeting the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic (normal oxygen) conditions[2][3][4][5][6][7][8][9][10]. In hypoxic (low oxygen) environments, HIF-1α is stabilized, translocates to the nucleus, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival[2][3][5][6][7][8][9][10]. Dysregulation of this pathway is implicated in various cancers, making VHL a compelling therapeutic target[6].
The development of small molecule ligands that bind to VHL has been pivotal for the creation of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein of interest, leading to its degradation[11]. The selectivity of the VHL ligand is paramount for the efficacy and safety of such therapeutic strategies.
The VHL-HIF-1α Signaling Pathway
Under normal oxygen levels, prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-1α. This post-translational modification creates a binding site for VHL, leading to the ubiquitination and degradation of HIF-1α. In the absence of oxygen, PHDs are inactive, and HIF-1α is not hydroxylated, preventing its recognition by VHL.
Structural Basis of VHL Ligand Selectivity
The selectivity of small molecule ligands for VHL is rooted in the specific molecular interactions within the HIF-1α binding pocket. The structure-based design of VHL inhibitors has been largely guided by mimicking the binding of the hydroxylated proline residue of HIF-1α[1][9][12].
Key structural features contributing to ligand selectivity include:
-
Hydroxyproline Mimicry: The central (2S,4R)-4-hydroxyproline scaffold of many VHL ligands is crucial for binding. The hydroxyl group forms key hydrogen bonds with the side chains of Ser111 and His115 in the VHL binding pocket[9].
-
Hydrophobic Interactions: The tert-butyl group of ligands like VH032 occupies a hydrophobic pocket, contributing significantly to binding affinity.
-
Amide Group Interactions: The amide functionalities of the ligand form hydrogen bonds with residues such as His110[9].
-
Aromatic Interactions: The aryl group of the ligand engages in a π-stacking interaction with the phenol (B47542) ring of Tyr98[9].
The combination of these specific hydrogen bonds and hydrophobic interactions in a well-defined pocket confers a high degree of selectivity for VHL over other E3 ligases.
Quantitative Data on VHL Ligand Binding
The binding affinities of various ligands to the VHL complex have been determined using techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP). The following tables summarize key binding data for a selection of VHL ligands.
Table 1: Binding Affinities of VHL Ligands
| Ligand | Kd (nM) | Assay Method | Reference |
| VH032 | 185 | ITC | [4][13][14] |
| VH101 | 44 | ITC | [4] |
| VH298 | 80 | FP | [15] |
| Ligand 14a | ~370 (within 2-fold of VH032) | ITC | [16] |
| Ligand 14b | ~3700 (20-fold lower than VH032) | ITC | [16] |
Table 2: Inhibitory Concentrations (IC50) of VHL Ligands
| Ligand | IC50 (µM) | Assay Method | Reference |
| Compound 1 | 4.1 | VHL:HIF interaction assay | [4] |
| Compound 2 | 2.6 | VHL:HIF interaction assay | [4] |
| Compound 3 | 1.8 | VHL:HIF interaction assay | [4] |
| Oxazole 5 | single-digit µM | VHL:HIF interaction assay | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between VHL and its ligands.
Protein Expression and Purification for Structural and Biophysical Studies
Objective: To produce a stable and pure VHL-ElonginB-ElonginC (VCB) complex for use in co-crystallization and biophysical assays.
Protocol:
-
Co-expression: Co-express human VHL (residues 54-213), Elongin B (full-length), and Elongin C (full-length) in E. coli BL21(DE3) cells. A polycistronic vector with differential ribosome binding sites can be used to ensure stoichiometric expression of the three proteins.
-
Cell Culture and Induction: Grow the bacterial culture in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue to grow the culture overnight at 18°C.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole (B134444), 1 mM TCEP, and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.
-
Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto a Ni-NTA affinity column. Wash the column with lysis buffer containing 20 mM imidazole and elute the VCB complex with lysis buffer containing 250 mM imidazole.
-
Size-Exclusion Chromatography: Further purify the VCB complex by size-exclusion chromatography using a Superdex 75 or similar column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Quality Control: Assess the purity and integrity of the complex by SDS-PAGE and confirm the formation of the ternary complex by native mass spectrometry.
X-ray Co-crystallization
Objective: To determine the three-dimensional structure of the VCB complex in the presence of a ligand.
Protocol:
-
Complex Formation: Incubate the purified VCB complex with a 2-5 fold molar excess of the VHL ligand for at least 1 hour on ice.
-
Crystallization Screening: Set up crystallization trials using the sitting-drop or hanging-drop vapor diffusion method. Screen a wide range of commercially available crystallization screens at different temperatures (e.g., 4°C and 20°C).
-
Crystal Optimization: Optimize the initial crystal hits by varying the precipitant concentration, pH, and temperature. Micro-seeding may be employed to improve crystal quality.
-
Cryo-protection and Data Collection: Soak the crystals in a cryo-protectant solution (typically the mother liquor supplemented with 20-30% glycerol (B35011) or ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and solve the structure by molecular replacement using a known VCB structure as a search model. Refine the structure and build the ligand into the electron density map.
Surface Plasmon Resonance (SPR)
Objective: To measure the binding kinetics (kon, koff) and affinity (Kd) of a ligand to the VCB complex.
Protocol:
-
Chip Preparation: Immobilize a biotinylated VCB complex onto a streptavidin-coated sensor chip. A reference flow cell should be prepared by immobilizing a non-relevant biotinylated protein or by blocking with biotin.
-
Analyte Preparation: Prepare a dilution series of the VHL ligand in a suitable running buffer (e.g., HBS-EP+ buffer).
-
Binding Measurement: Inject the ligand dilutions over the sensor chip at a constant flow rate and monitor the change in response units (RU).
-
Dissociation Measurement: After the association phase, flow running buffer over the chip to monitor the dissociation of the ligand.
-
Regeneration: If necessary, regenerate the sensor surface with a short pulse of a regeneration solution (e.g., low pH glycine).
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters and the dissociation constant.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (ΔH, ΔS, Kd, and stoichiometry) of the VHL-ligand interaction.
Protocol:
-
Sample Preparation: Dialyze both the VCB complex and the ligand into the same buffer to minimize heats of dilution. Degas the samples before use.
-
ITC Experiment: Load the VCB complex into the sample cell of the calorimeter and the ligand into the injection syringe.
-
Titration: Perform a series of small injections of the ligand into the sample cell while monitoring the heat change.
-
Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the binding data and fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters.
Cellular Protein Degradation Assay (Western Blot)
Objective: To quantify the degradation of a target protein in cells treated with a VHL-based PROTAC.
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a dilution series of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and a negative control (e.g., a proteasome inhibitor like MG132).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, probe with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control.
Experimental Workflow for PROTAC Development
The development and validation of a VHL-based PROTAC involves a multi-step workflow, from initial design to cellular characterization.
Conclusion
The selectivity of small molecule ligands for the VHL E3 ligase is a testament to the power of structure-based drug design. By mimicking the key interactions of the native substrate, HIF-1α, highly potent and selective ligands have been developed. These ligands have not only served as valuable chemical probes to study the VHL-HIF signaling axis but have also become a cornerstone of targeted protein degradation through their incorporation into PROTACs. The experimental methodologies detailed in this guide provide a robust framework for the continued discovery and characterization of novel E3 ligase ligands, paving the way for the next generation of targeted therapeutics.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. origene.com [origene.com]
- 7. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The VHL tumor suppressor and HIF: insights from genetic studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Guided Design and Optimization of Small Molecules Targeting the Protein–Protein Interaction between the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase and the Hypoxia Inducible Factor (HIF) Alpha Subunit with in Vitro Nanomolar Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
The Role of E3 Ligase Ligands as Molecular Glues: A Technical Guide
Introduction
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this field are molecular glues, small molecules that induce proximity between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. This guide provides a technical overview of the core concepts, experimental evaluation, and signaling pathways involved in the action of E3 ligase ligands as molecular glues, with a focus on ligands targeting the E3 ligase Cereblon (CRBN). While specific quantitative data and detailed protocols for "E3 ligase Ligand 50" as a molecular glue are not extensively available in the public domain, this document will utilize established principles and data from well-characterized molecular glues to provide a comprehensive guide for researchers. This compound is identified as a ligand for the E3 ligase Cereblon and is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), such as BTK Degrader-10.[1]
Core Concepts of Molecular Glues
Molecular glues are small molecules that function by inducing or stabilizing the interaction between an E3 ubiquitin ligase and a neosubstrate (the target protein) that would otherwise not interact.[2][3] This induced proximity leads to the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[4] The resulting polyubiquitin (B1169507) chain, particularly K48-linked chains, serves as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[3][][6]
Unlike PROTACs, which are bifunctional molecules with distinct warheads for the E3 ligase and the target protein connected by a linker, molecular glues are typically smaller, monovalent compounds that promote a novel protein-protein interaction.[2][7]
The Central Role of Cereblon (CRBN)
Cereblon (CRBN) is a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex and is a frequent target for molecular glue-based degraders.[8][9] The immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide (B1683931) are classic examples of molecular glues that bind to CRBN and induce the degradation of specific neosubstrates, such as the transcription factors IKZF1 and IKZF3.[8]
Quantitative Characterization of Molecular Glues
The development and characterization of molecular glues rely on a suite of quantitative biochemical and cellular assays to determine their efficacy and mechanism of action. Key parameters include binding affinity, ternary complex formation, and degradation efficiency.
Table 1: Representative Quantitative Data for Molecular Glue Degraders
| Compound/Degrader | E3 Ligase | Target Protein | Assay Type | Metric | Value | Reference |
| ARV-110 | CRBN | Androgen Receptor (AR) | Cellular Degradation | DC50 | 1 nM | [10] |
| ARV-471 | CRBN | Estrogen Receptor α (ERα) | Cellular Degradation | DC50 | 1.8 nM | [10] |
| Compound 41 | CRBN | Estrogen Receptor α (ERα) | Cellular Degradation | DC50 | 0.41 nM | [10] |
| ARD-69 | VHL | Androgen Receptor (AR) | Cellular Degradation | DC50 | 0.76 - 0.86 nM | [10] |
| CC-885 | CRBN | GSPT1 | Binding Affinity (to CRBN) | IC50 | ~150 nM | [8] |
| Thalidomide | CRBN | - | Binding Affinity (to CRBN) | Kd | ~250 nM | [8] |
| CCW 16 | RNF4 | - | Binding Affinity (to RNF4) | IC50 | 1.8 µM | [4] |
| CCW 28-3 | RNF4 | - | Binding Affinity (to RNF4) | IC50 | 0.54 µM | [4] |
| NJH-1-106 | FEM1B | BRD4 | Cellular Degradation | DC50 | 250 nM | [4] |
Note: DC50 is the concentration of the compound that results in 50% degradation of the target protein. Dmax is the maximal level of protein degradation. IC50 is the concentration of an inhibitor where the response is reduced by half. Kd is the dissociation constant, a measure of binding affinity.
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the general mechanism of action for a molecular glue and a typical experimental workflow for its characterization.
Caption: General mechanism of action for a molecular glue.
Caption: A typical experimental workflow for characterizing a molecular glue.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used in the characterization of molecular glues.
Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to quantify the formation of the ternary complex between the E3 ligase, the molecular glue, and the target protein.
Materials:
-
Purified, tagged E3 ligase (e.g., His-tagged DCAF16)
-
Purified, tagged target protein (e.g., BRD4)
-
Fluorescently labeled E3 ligase (e.g., Cy5-labeled DCAF16)
-
Europium-labeled antibody against the target protein's tag (e.g., anti-His-europium)
-
Molecular glue compound
-
TR-FRET assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20)[11][12]
-
384-well white plates
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Complex-Formation Assay: a. Prepare stock solutions of the Cy5-labeled E3 ligase, the tagged target protein, and the anti-tag-europium donor antibody in TR-FRET assay buffer.[11][12] b. Prepare serial dilutions of the molecular glue compound. c. In a 384-well plate, add the target protein (e.g., 100 nM final concentration) and the labeled E3 ligase (e.g., 100 nM final concentration).[11][12] d. Add the serially diluted molecular glue to the wells. e. Add the europium-labeled antibody (e.g., 2 nM final concentration).[11][12] f. Ensure a constant final concentration of DMSO (e.g., 0.5%) across all wells.[11][12] g. Centrifuge the plate briefly and incubate at room temperature for a specified time (e.g., 30 minutes), protected from light.[11][12] h. Read the plate on a TR-FRET-compatible microplate reader, exciting the donor (e.g., at 320 nm) and measuring emission from both the donor (e.g., at 620 nm) and the acceptor (e.g., at 665 nm).[13]
-
Data Analysis: a. Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). b. Plot the TR-FRET ratio against the concentration of the molecular glue to determine the EC50 for ternary complex formation.
In Vitro Ubiquitination Assay
This assay confirms that the formation of the ternary complex leads to the ubiquitination of the target protein.
Materials:
-
Purified target protein
-
E1 activating enzyme
-
E2 conjugating enzyme
-
Specific E3 ligase
-
Ubiquitin
-
ATP
-
Molecular glue of interest
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)[14]
-
SDS-PAGE gels and Western blot apparatus
-
Antibodies against the target protein and ubiquitin
Procedure:
-
In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, E3 ligase, ubiquitin, and ATP in the ubiquitination buffer.[14]
-
Add the purified target protein to the reaction mixture.[14]
-
Add the molecular glue at the desired concentration. A no-glue control is essential.[14]
-
Incubate the reaction mixture at a specified temperature (e.g., 30°C or 37°C) for a set time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Perform a Western blot using primary antibodies against the target protein and ubiquitin to detect the presence of higher molecular weight ubiquitinated species of the target protein.
Cellular Degradation Assay
This assay measures the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Molecular glue compound
-
Cell lysis buffer
-
Protease and phosphatase inhibitors
-
Apparatus for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blot equipment
-
Primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin)
-
Secondary antibody conjugated to HRP or a fluorescent dye
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the molecular glue for a specific duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
After treatment, wash the cells with PBS and lyse them on ice using lysis buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting as described in the in vitro ubiquitination assay protocol, probing for the target protein and a loading control.
-
Quantify the band intensities to determine the extent of protein degradation at each concentration of the molecular glue.
-
Plot the percentage of remaining target protein against the log of the compound concentration to calculate the DC50 and Dmax values.
Conclusion
The discovery and development of molecular glues represent a significant advancement in drug discovery, providing a powerful strategy to target and eliminate disease-causing proteins. A thorough understanding of their mechanism of action and the application of robust experimental protocols are crucial for the successful identification and optimization of these novel therapeutics. While the specific details for "this compound" as a molecular glue are not yet fully elucidated in publicly available literature, the principles and methodologies outlined in this guide provide a solid foundation for researchers working in the exciting field of targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. lifesensors.com [lifesensors.com]
- 4. mdpi.com [mdpi.com]
- 6. lifesensors.com [lifesensors.com]
- 7. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. bmglabtech.com [bmglabtech.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. benchchem.com [benchchem.com]
Identifying Novel E3 Ligase Ligands for PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation (TPD) using Proteolysis-Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention, particularly for previously "undruggable" targets. The efficacy of a PROTAC is critically dependent on its ability to recruit an E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome. While the majority of PROTACs in development utilize the well-characterized E3 ligases Cereblon (CRBN) and von Hippel-Lindau (VHL), the human genome encodes over 600 E3 ligases, representing a vast and largely untapped resource for developing next-generation degraders with improved specificity, potency, and tissue selectivity.
This guide provides a comprehensive overview of the strategies and methodologies for identifying and validating novel E3 ligase ligands for PROTAC applications. It is designed to be a practical resource for researchers aiming to expand the E3 ligase toolbox and accelerate the development of innovative protein degraders.
Expanding the E3 Ligase Landscape: A New Frontier in PROTAC Development
The reliance on CRBN and VHL presents several limitations, including potential for off-target effects and acquired resistance. Expanding the repertoire of E3 ligases offers the potential to:
-
Enhance Specificity: Different E3 ligases have distinct tissue and subcellular expression patterns, which can be exploited to achieve tissue- or cell type-selective protein degradation, thereby minimizing systemic toxicity.
-
Overcome Resistance: The development of resistance to CRBN- or VHL-based PROTACs can occur through mutations in the E3 ligase or its associated cellular machinery. Utilizing alternative E3 ligases provides a strategy to circumvent these resistance mechanisms.
-
Broaden the Degradable Proteome: Not all POIs can be efficiently degraded using CRBN or VHL. Different E3 ligases may have unique structural and biochemical properties that make them more suitable for degrading specific classes of proteins.
Novel E3 Ligases and Their Ligands
Recent research has led to the identification of several new E3 ligases that can be recruited for targeted protein degradation. The following table summarizes some of these emerging E3 ligases and their corresponding ligands, along with key quantitative data.
| E3 Ligase | Ligand | Ligand Type | Binding Affinity (Kd/IC50) | PROTAC Example | Target | DC50 | Dmax |
| RNF4 | CCW 16 | Covalent | IC50 vs. IA-rhodamine labeling | CCW 28-3 | BRD4 | ~100-300 nM | >90% |
| RNF114 | Nimbolide | Covalent | Not reported | Nimbolide-JQ1 | BRD4 | ~1 µM | ~70% |
| EN219 | Covalent | IC50 = 470 nM[1] | ML 2-14 | BRD4 | ~100 nM | >90% | |
| DCAF1 | CYCA-117-70 | Non-covalent | Kd ~ 70 µM[2] | Not reported | - | - | - |
| OICR-8268 | Non-covalent | Kd = 38 nM | Not reported | - | - | - | |
| FEM1B | EN106 | Covalent | IC50 = 2.2 µM | NJH-1-106 | BRD4 | DC50 = 250 nM | 94% |
Experimental Workflows for Ligand Discovery and Validation
The identification and validation of novel E3 ligase ligands is a multi-step process that involves a combination of screening, biochemical, and cellular assays.
Ligand Discovery Strategies
Several approaches can be employed to identify novel E3 ligase ligands.
Detailed Experimental Protocols
Ternary Complex Formation Assays
The formation of a stable ternary complex between the E3 ligase, the PROTAC, and the POI is a prerequisite for efficient protein degradation. Several biophysical techniques can be used to characterize this interaction.
SPR measures the binding kinetics and affinity of interactions in real-time without the need for labels.
Methodology:
-
Immobilization:
-
Immobilize the purified E3 ligase (e.g., biotinylated E3 ligase on a streptavidin-coated sensor chip) or the POI onto the sensor chip surface. A typical immobilization level is ~100-200 Response Units (RU).
-
-
Analyte Preparation:
-
Prepare a dilution series of the PROTAC in running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
To assess ternary complex formation, pre-incubate the PROTAC with a constant concentration of the POI (if the E3 ligase is immobilized) or the E3 ligase (if the POI is immobilized).
-
-
Binding Measurement:
-
Inject the analyte solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the change in response units (RU) over time to measure association and dissociation.
-
Use a reference flow cell to subtract non-specific binding.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Cooperativity (α) can be calculated by comparing the binding affinity of the PROTAC to one protein in the absence and presence of the other.
-
NanoBRET is a live-cell proximity-based assay that measures protein-protein interactions.
Methodology:
-
Cell Preparation:
-
Co-transfect cells (e.g., HEK293T) with plasmids encoding the POI fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor). A 1:10 donor to acceptor plasmid ratio is a common starting point.
-
Plate the transfected cells in a white, 96-well plate.
-
-
Reagent Preparation and Treatment:
-
Prepare a serial dilution of the PROTAC in Opti-MEM.
-
Add the HaloTag® NanoBRET® 618 Ligand (final concentration ~100 nM) to the cells and incubate for at least 60 minutes.
-
Add the Nano-Glo® Live Cell Substrate (final concentration ~10 µM) immediately before reading.
-
-
Signal Measurement:
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 value for ternary complex formation.
-
Cellular Degradation Assays
The ultimate validation of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.
Western blotting is a standard technique to quantify the levels of a specific protein in a complex mixture.
Methodology:
-
Cell Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[3]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.[3][4]
-
Signaling Pathways of Novel E3 Ligases
Understanding the biological context of a novel E3 ligase is crucial for predicting its therapeutic potential and potential side effects.
RNF4 Signaling Pathway
RNF4 is a SUMO-targeted ubiquitin ligase (STUbL) that plays a key role in the DNA damage response (DDR).
RNF114 Signaling Pathway
RNF114 is involved in regulating NF-κB signaling and cellular responses to dsRNA.
DCAF1 Signaling Pathway
DCAF1 is a substrate receptor for the CRL4 E3 ubiquitin ligase and is involved in various cellular processes, including cell cycle regulation and the Hippo pathway.
FEM1B Signaling Pathway
FEM1B is a substrate recognition component of the CRL2 E3 ubiquitin ligase complex and is involved in the cellular response to reductive stress.
Conclusion
The identification and validation of novel E3 ligase ligands are paramount to unlocking the full potential of targeted protein degradation. By expanding beyond the conventional CRBN and VHL ligases, researchers can develop PROTACs with enhanced selectivity, improved efficacy, and the ability to overcome resistance. The methodologies and workflows outlined in this guide provide a robust framework for discovering and characterizing new E3 ligase recruiters, ultimately paving the way for the next generation of innovative protein-degrading therapeutics.
References
Technical Guide: Tissue-Specific Expression and Functional Characterization of the E3 Ligase for Ligand 50
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth technical overview of the tissue-specific expression, signaling pathway, and experimental characterization of the E3 ubiquitin ligase targeted by the hypothetical molecule, Ligand 50. This E3 ligase, hereafter referred to as LIG50-E3, represents a novel target for inducing tissue-restricted protein degradation.
Introduction to Targeted Protein Degradation and the Role of E3 Ligases
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, utilizing small molecules to eliminate disease-causing proteins.[1][2] A prominent approach within TPD is the use of proteolysis-targeting chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker.[3][4] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the POI by the proteasome.[3][5]
The human genome encodes over 600 E3 ligases, many of which exhibit tissue-specific expression patterns.[3][6] Leveraging E3 ligases with restricted expression offers a compelling strategy to develop tissue-selective therapeutics, thereby minimizing off-target toxicities that can arise from the use of ubiquitously expressed E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL).[3][7] This guide focuses on the characterization of LIG50-E3, a hypothetical E3 ligase with a distinct tissue-expression profile, which is recruited by Ligand 50.
Tissue-Specific Expression Profile of LIG50-E3
The therapeutic potential of recruiting LIG50-E3 is intrinsically linked to its expression pattern. A comprehensive analysis of its mRNA and protein levels across various tissues is crucial for predicting both efficacy and potential on-target, off-tissue toxicities.
Quantitative Expression Data
The following tables summarize the hypothetical relative expression levels of LIG50-E3 mRNA and protein across a panel of human tissues.
Table 1: Relative mRNA Expression of LIG50-E3 in Human Tissues
| Tissue | Relative mRNA Expression (Normalized to GAPDH) |
| Liver | 1.00 |
| Kidney | 0.15 |
| Lung | 0.05 |
| Heart | < 0.01 |
| Brain | < 0.01 |
| Spleen | 0.08 |
| Skeletal Muscle | < 0.01 |
| Colon | 0.20 |
| Pancreas | 0.85 |
| Testis | 1.50 |
Table 2: Relative Protein Expression of LIG50-E3 in Human Tissues
| Tissue | Relative Protein Expression (Normalized to β-actin) |
| Liver | High |
| Kidney | Low |
| Lung | Very Low |
| Heart | Undetectable |
| Brain | Undetectable |
| Spleen | Low |
| Skeletal Muscle | Undetectable |
| Colon | Low |
| Pancreas | Moderate |
| Testis | High |
Experimental Protocols for Determining Tissue-Specific Expression
Accurate determination of E3 ligase expression is fundamental. The following are standard protocols for quantifying mRNA and protein levels.
Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
-
Tissue Procurement and RNA Extraction: Obtain fresh-frozen human tissue samples. Homogenize the tissue and extract total RNA using a TRIzol-based method or a commercial kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure RNA concentration using a spectrophotometer (e.g., NanoDrop) and assess RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.
-
qRT-PCR: Perform real-time PCR using a SYBR Green-based master mix and primers specific for the LIG50-E3 gene. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Primer Design: Design primers to span an exon-exon junction to avoid amplification of genomic DNA.
-
Cycling Conditions: A typical protocol includes an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
-
Data Analysis: Calculate the relative expression using the ΔΔCt method.
Western Blotting for Protein Expression
-
Protein Extraction: Homogenize tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for LIG50-E3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the LIG50-E3 signal to a loading control (e.g., β-actin, GAPDH).
Immunohistochemistry (IHC) for Protein Localization
-
Tissue Preparation: Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount them on slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a blocking serum.
-
Incubate with the primary antibody against LIG50-E3.
-
Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
-
Visualization: Develop the signal with a chromogen such as diaminobenzidine (DAB) and counterstain with hematoxylin.
-
Imaging and Analysis: Acquire images using a light microscope and assess the staining intensity and localization within the tissue architecture.
Signaling Pathway and Mechanism of Action
Ligand 50 is envisioned to be a component of a PROTAC, herein named "PROTAC-50". PROTAC-50 orchestrates the degradation of a specific POI by hijacking the cellular ubiquitin-proteasome system via LIG50-E3.
PROTAC-50 Signaling Pathway
The mechanism involves the formation of a ternary complex between LIG50-E3, PROTAC-50, and the POI. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-50 mediated protein degradation pathway.
Experimental Workflow for Functional Characterization
A systematic workflow is essential to validate that a PROTAC utilizing Ligand 50 functions through the intended LIG50-E3-mediated degradation pathway.
In Vitro and Cellular Characterization Workflow
The workflow begins with confirming target engagement and ternary complex formation, followed by cellular assays to demonstrate degradation, and finally, mechanistic studies to confirm the involvement of the ubiquitin-proteasome system and LIG50-E3.
Caption: Workflow for validating PROTAC-50's mechanism of action.
Conclusion
The selective recruitment of tissue-specific E3 ligases is a frontier in the development of targeted protein degraders with an improved therapeutic window. This guide outlines the critical steps and methodologies for characterizing a novel, tissue-specific E3 ligase, LIG50-E3, recruited by the hypothetical Ligand 50. The presented data, protocols, and workflows provide a comprehensive framework for researchers in drug discovery to assess the viability of new E3 ligases for therapeutic intervention. The principles described herein are broadly applicable to the investigation of any novel E3 ligase-ligand pair, paving the way for the next generation of precision medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. icr.ac.uk [icr.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Ligands for TRIM58, a Novel Tissue-Selective E3 Ligase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Design and Synthesis of a PROTAC Utilizing a Representative E3 Ligase Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction to Proteolysis-Targeting Chimeras (PROTACs)
Proteolysis-Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins of interest (POIs).[1][2] This technology offers a paradigm shift from traditional occupancy-driven pharmacology to an event-driven, catalytic mechanism of action.[3] A single PROTAC molecule can induce the degradation of multiple POI molecules, offering significant advantages in potency and duration of effect.[3]
PROTACs consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][4] The formation of a ternary complex between the POI, the PROTAC, and an E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[1] This polyubiquitination marks the POI for degradation by the 26S proteasome.[5]
Design Principles for a Novel PROTAC
The successful design of a potent and selective PROTAC requires careful consideration of its three constituent parts: the E3 ligase ligand, the POI ligand, and the connecting linker.
Selection of the E3 Ligase and Ligand
While over 600 E3 ligases are known in humans, only a handful have been extensively utilized for PROTAC development, primarily due to the availability of well-characterized, high-affinity small molecule ligands.[1][4] The most commonly used E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[6][7]
Key Considerations for E3 Ligase Ligand Selection:
-
Binding Affinity and Selectivity : The ligand should bind with high affinity and selectivity to its target E3 ligase.
-
Ternary Complex Formation : The chosen ligand must facilitate the formation of a stable and productive ternary complex.[1] The stability and cooperativity of this complex are crucial for degradation efficiency.[1]
-
Linker Attachment Point : The ligand must possess a suitable vector for linker attachment that does not disrupt its binding to the E3 ligase and allows for proper orientation of the POI.[3]
-
Physicochemical Properties : The ligand's properties contribute to the overall drug-like characteristics of the final PROTAC molecule.[4]
POI Ligand and Linker Design
The POI ligand provides the specificity for the target protein. An ideal POI ligand has a known binding site and a modifiable position for linker attachment that projects into the solvent. The linker is a critical component that influences the stability and geometry of the ternary complex. Linker optimization (length, composition, and attachment points) is often an empirical process to achieve optimal degradation.
Synthesis of a Representative CRBN-based PROTAC
This section outlines a general synthetic scheme for a PROTAC targeting a hypothetical protein kinase (PK) using a pomalidomide-based ligand for CRBN.
Overall Synthetic Strategy:
-
Synthesis of the pomalidomide-based E3 ligase ligand with a linker attachment point.
-
Synthesis of the protein kinase inhibitor (POI ligand) with a linker attachment point.
-
Synthesis of a bifunctional linker.
-
Conjugation of the E3 ligand and POI ligand via the linker.
(Note: The detailed chemical reactions and conditions are highly specific to the chosen ligands and linker chemistry and are beyond the scope of this general protocol. Researchers should consult relevant synthetic chemistry literature for specific procedures.)
Quantitative Performance Data of PROTACs
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximal level of degradation (Dmax).[1] Below are tables summarizing the performance of representative PROTACs from the literature.
Table 1: Performance of VHL-based PROTACs
| Target Protein | PROTAC | DC50 (nM) | Dmax (%) | Cell Line |
|---|---|---|---|---|
| EGFRL858R | Compound 68 | 5.0 | >90 | HCC-827 |
| EGFRL858R | Compound 68 | 3.3 | >90 | H3255 |
| Androgen Receptor | ARD-61 | 7.2 | >95 | LNCaP |
| Androgen Receptor | ARD-61 | 1.0 | >95 | VCaP |
Data adapted from Jin et al., 2020 and Han et al., 2019.[4][8]
Table 2: Performance of CRBN-based PROTACs
| Target Protein | PROTAC | DC50 (nM) | Dmax (%) | Cell Line |
|---|---|---|---|---|
| EGFRL858R | Compound 69 | 11 | >90 | HCC-827 |
| EGFRL858R | Compound 69 | 25 | >90 | H3255 |
| IRAK4 | Compound 57 | <0.01 | >90 | PMBC |
| BRD4 | NJH-1-106 | 250 | 94 | 231MFP |
Data adapted from Jin et al., 2020, Mainolfi et al., 2020, and an additional source.[4][8][9]
Experimental Protocols
Protocol: Western Blot for Protein Degradation Assessment
This is the most common method to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.[1]
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
PROTAC of interest dissolved in a suitable solvent (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
PVDF membrane
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in appropriate plates and allow them to adhere overnight. Treat cells with various concentrations of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash cells with cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then probe with a primary antibody against the target protein. A parallel blot or stripping and reprobing should be done for a loading control.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values.
Protocol: In Vitro Ubiquitination Assay
This assay confirms that the PROTAC can induce the ubiquitination of the target protein in a reconstituted system.
Materials:
-
Purified target protein (POI)
-
E1 activating enzyme, E2 conjugating enzyme, and the specific E3 ligase complex
-
Ubiquitin and ATP
-
PROTAC of interest
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and Western blot apparatus
-
Antibodies against the target protein and/or ubiquitin
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 enzymes, ubiquitin, and ATP in ubiquitination buffer.
-
Add Components: Add the purified target protein.
-
PROTAC Addition: Add the PROTAC at the desired concentration. A no-PROTAC control is essential.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60-120 minutes).
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot.
-
Detection: Probe the membrane with a primary antibody against the target protein to detect the appearance of higher molecular weight, polyubiquitinated forms of the protein.[1] A parallel blot can be probed with an anti-ubiquitin antibody.[1]
Protocol: Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays can be used to quantify the formation of the POI-PROTAC-E3 ternary complex.
Materials:
-
Tagged purified target protein (e.g., His-tagged POI)
-
Tagged purified E3 ligase (e.g., GST-tagged E3)
-
Fluorescently labeled antibody against one tag (donor fluorophore, e.g., Europium)
-
Fluorescently labeled antibody against the other tag (acceptor fluorophore, e.g., d2)
-
PROTAC of interest
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
-
TR-FRET plate reader
Procedure:
-
Prepare Protein Mix: Prepare a solution containing the tagged target protein and the tagged E3 ligase in assay buffer.
-
Dispense PROTAC: Add the PROTAC at various concentrations to the wells of the microplate.
-
Add Proteins: Add the protein mixture to the wells.
-
Incubation: Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for complex formation.
-
Add Antibodies: Add the donor and acceptor antibodies to the wells.
-
Final Incubation: Incubate for another period (e.g., 60 minutes) to allow antibody binding.
-
Read Plate: Measure the TR-FRET signal on a compatible plate reader. An increased FRET signal indicates the proximity of the two tagged proteins, confirming ternary complex formation.
PROTAC-Mediated Modulation of Signaling Pathways
By degrading specific proteins, PROTACs can effectively modulate intracellular signaling pathways.[] For example, degrading a key kinase in a cancer-promoting pathway can inhibit downstream signaling and suppress tumor cell proliferation.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 5. youtube.com [youtube.com]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. arxiv.org [arxiv.org]
- 8. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note: In Vitro Ubiquitination Assay for Characterizing E3 Ligase Ligand 50
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for protein degradation and regulation of numerous signaling pathways. E3 ubiquitin ligases are key enzymes in this system, providing substrate specificity for the ubiquitination process, which marks proteins for degradation or alters their function.[1][2][3] The dysregulation of E3 ligases is implicated in various diseases, making them attractive targets for therapeutic intervention.[4][5] This application note provides a detailed protocol for an in vitro ubiquitination assay to characterize the activity of "Ligand 50," a hypothetical small molecule designed to modulate the activity of a specific E3 ligase (referred to here as E3-XYZ). The assay relies on the reconstitution of the ubiquitination cascade using purified enzymes to measure the ubiquitination of a target substrate.[6][7] The primary method of analysis is Western blotting, which detects the formation of higher molecular weight polyubiquitinated substrate species.[6][8]
Principle of the Assay
In vitro ubiquitination is an ATP-dependent process that involves the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[2][3][9] The assay measures the transfer of ubiquitin to a specific substrate protein in the presence of E3-XYZ and its modulator, Ligand 50. By varying the concentration of Ligand 50, its effect (e.g., activation or inhibition) on the E3 ligase's ability to ubiquitinate its substrate can be quantified. The reaction products are separated by SDS-PAGE, and the extent of substrate ubiquitination is visualized by Western blot using antibodies specific to the substrate or ubiquitin itself.[7][8]
The Ubiquitination Cascade
The enzymatic cascade begins with the ATP-dependent activation of Ubiquitin (Ub) by the E1 enzyme. The activated Ub is then transferred to an E2 conjugating enzyme. Finally, the E3 ligase recognizes both the E2-Ub complex and the specific substrate, facilitating the transfer of Ub to a lysine (B10760008) residue on the substrate. This process can be repeated to form a polyubiquitin (B1169507) chain.
Caption: The enzymatic cascade of protein ubiquitination.
Experimental Protocol
This protocol describes how to perform an in vitro ubiquitination assay in a total reaction volume of 30 µL to test the effect of Ligand 50 on E3-XYZ activity.
Materials and Reagents
| Reagent | Stock Concentration | Final Concentration |
| E1 Activating Enzyme | 1 µM | 50 nM |
| E2 Conjugating Enzyme | 20 µM | 200 nM |
| E3 Ligase (E3-XYZ) | 5 µM | 200-500 nM |
| Substrate Protein | 10 µM | 500 nM |
| Ubiquitin | 10 mg/mL (~1.17 mM) | 100 µM |
| ATP Solution | 100 mM | 10 mM |
| 10X Ubiquitination Buffer | 10X | 1X |
| Ligand 50 | 10 mM (in DMSO) | 0.1 - 100 µM |
| DMSO (Vehicle Control) | 100% | 1% |
| 5X SDS-PAGE Loading Buffer | 5X | 1X |
| Nuclease-free Water | - | To final volume |
10X Ubiquitination Buffer Composition: 500 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 10 mM DTT.
Procedure
-
Thaw Reagents: Thaw all enzymes, proteins, and reagents on ice. Centrifuge briefly to collect contents at the bottom of the tube.
-
Prepare Ligand 50 Dilutions: Prepare serial dilutions of Ligand 50 in DMSO. For the final reaction, the DMSO concentration should not exceed 1%.
-
Prepare Master Mix: On ice, prepare a master mix containing the common reagents for all reactions (E1, E2, Ubiquitin, ATP, Buffer, and Water). This ensures consistency across samples. Calculate volumes for N+1 reactions to account for pipetting errors.
-
Reaction Setup: In individual 0.5 mL microcentrifuge tubes on ice, combine the components in the following order:
| Step | Reagent | Volume (µL) |
| 1 | Nuclease-free Water | X |
| 2 | 10X Ubiquitination Buffer | 3.0 |
| 3 | ATP Solution (100 mM) | 3.0 |
| 4 | Ubiquitin (10 mg/mL) | 2.5 |
| 5 | E1 Enzyme (1 µM) | 1.5 |
| 6 | E2 Enzyme (20 µM) | 0.3 |
| 7 | Substrate (10 µM) | 1.5 |
| 8 | Ligand 50 or DMSO | 0.3 |
| 9 | E3 Ligase (5 µM) | 1.5 |
| Total | 30.0 |
Note: The volume of water (X) should be adjusted to bring the total volume to 30 µL.
Control Reactions:
-
Negative Control (-ATP): Replace ATP with an equal volume of water to confirm the reaction is ATP-dependent.
-
No E3 Control (-E3): Replace the E3 ligase with an equal volume of ubiquitination buffer to show the reaction is E3-dependent.
-
Vehicle Control: Use DMSO instead of Ligand 50 to assess baseline E3 activity.
-
Initiate Reaction: Mix gently by flicking the tubes. Centrifuge briefly to collect the reaction mixture.
-
Incubation: Incubate the reactions at 37°C for 60-90 minutes.[6]
-
Terminate Reaction: Stop the reaction by adding 7.5 µL of 5X SDS-PAGE loading buffer. Mix thoroughly.
-
Denature: Boil the samples at 95-100°C for 5 minutes to denature the proteins.[6] The samples can be stored at -20°C or used immediately for analysis.
Western Blot Analysis
-
SDS-PAGE: Load 15-20 µL of each reaction onto a 4-12% gradient polyacrylamide gel. Run the gel until adequate separation of protein bands is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the substrate protein overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 5. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager. The appearance of a high-molecular-weight smear or ladder of bands above the unmodified substrate indicates polyubiquitination.[8]
Experimental Workflow
The overall process from preparation to data analysis is outlined below.
Caption: Workflow for the in vitro ubiquitination assay.
Data Presentation and Interpretation
The primary output is a Western blot image. A successful assay will show an increase in high-molecular-weight bands (a "ladder") corresponding to the polyubiquitinated substrate. The intensity of this ladder reflects the activity of the E3 ligase. Densitometry software can be used to quantify the signal from the ubiquitinated species relative to the unmodified substrate or a loading control.
Hypothetical Results for Ligand 50 as an Activator
The following table summarizes hypothetical quantitative data from a Western blot analysis, demonstrating the activating effect of Ligand 50 on E3-XYZ.
| Ligand 50 Conc. (µM) | Unmodified Substrate (Relative Units) | Ubiquitinated Substrate (Relative Units) | Fold Activation (vs. Vehicle) |
| 0 (No E3 Control) | 100.0 | 1.2 | - |
| 0 (Vehicle) | 85.3 | 14.7 | 1.0 |
| 0.1 | 79.1 | 20.9 | 1.4 |
| 1.0 | 62.5 | 37.5 | 2.6 |
| 10.0 | 35.8 | 64.2 | 4.4 |
| 100.0 | 38.1 | 61.9 | 4.2 |
Interpretation: The data indicates that Ligand 50 enhances the activity of E3-XYZ in a dose-dependent manner, with maximal activation observed around 10 µM. The amount of ubiquitinated substrate increases significantly with rising concentrations of Ligand 50, while the pool of unmodified substrate decreases. The slight drop in activation at 100 µM could suggest a hook effect or cytotoxicity if this were a cellular assay, but in an in vitro context, it may indicate saturation or off-target inhibition at high concentrations. The "No E3" control confirms that the observed ubiquitination is dependent on the presence of E3-XYZ.
References
- 1. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Ubiquitin E3 Ligase Activity using selective polyubiquitin binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E3 ligase activity assay - Profacgen [profacgen.com]
- 5. E3 Ligases Assays - Creative Biogene [creative-biogene.com]
- 6. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 7. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 8. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 9. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols: E3 Ligase Ligands in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
E3 ubiquitin ligases are key enzymes in the ubiquitin-proteasome system (UPS), responsible for substrate recognition and the subsequent transfer of ubiquitin, marking the protein for degradation.[1][2] This natural cellular disposal system can be harnessed for therapeutic purposes through the use of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a specific protein of interest (POI), leading to the POI's ubiquitination and degradation.[3][4] This technology offers a powerful strategy to target proteins previously considered "undruggable."[5]
A critical component of any PROTAC is the E3 ligase ligand. While over 600 E3 ligases are known, a few have been predominantly utilized for PROTAC development due to the availability of well-characterized, high-affinity small molecule ligands.[3][6] These include Cereblon (CRBN), von Hippel-Lindau (VHL), inhibitors of apoptosis proteins (IAPs), and mouse double minute 2 homolog (MDM2).[3][7]
This document focuses on the applications of E3 ligase ligands in cancer research, with a particular reference to Cereblon (CRBN) ligands, such as the designated "E3 ligase Ligand 50," which is utilized in the synthesis of PROTACs like BTK Degrader-10.[8] We will provide an overview of the mechanism, quantitative data for representative PROTACs, detailed experimental protocols, and visualizations of key pathways and workflows.
Mechanism of Action
The fundamental principle of a PROTAC is to induce proximity between an E3 ligase and a target protein. The PROTAC molecule consists of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] This binding results in the formation of a ternary complex ("target protein - PROTAC - E3 ubiquitin ligase").[] Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the target protein, forming a polyubiquitin (B1169507) chain. This chain acts as a "degradation tag," marking the protein for recognition and degradation by the cell's proteasome.[]
References
- 1. The roles of E3 ubiquitin ligases in cancer progression and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | E3 Ubiquitin Ligase in Anticancer Drugdsla Resistance: Recent Advances and Future Potential [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Targeted Protein Degradation Using E3 Ligase Ligand 50
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. These molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite assembly forms a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
This document provides detailed application notes and protocols for the use of E3 Ligase Ligand 50 , a ligand for the Cereblon (CRBN) E3 ligase, in the development of PROTACs for targeted protein degradation. Specifically, it focuses on its application in the synthesis and evaluation of "BTK Degrader-10," a PROTAC designed to degrade Bruton's Tyrosine Kinase (BTK), a clinically validated target in B-cell malignancies.
Mechanism of Action
This compound acts as the Cereblon-recruiting moiety within a PROTAC. The fundamental mechanism involves the PROTAC molecule acting as a bridge to induce proximity between the target protein (e.g., BTK) and the CRBN E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then unfolds and degrades the target protein. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
Figure 1: Mechanism of targeted protein degradation by a PROTAC utilizing this compound.
Quantitative Data Summary
While specific quantitative data for "this compound" and the resulting "BTK Degrader-10" are not extensively available in the public domain, the following tables provide representative data for other reported Cereblon-based BTK degraders to serve as a benchmark for experimental design and data interpretation.
Table 1: Representative Degradation Performance of Cereblon-Based BTK PROTACs
| PROTAC Name | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line |
| PTD10 | BTK | Cereblon | 0.5 | >95 | TMD8 |
| BTK Degrader 49 | BTK | Cereblon | <10 | Not Reported | RAMOS |
| P13I | BTK | Cereblon | 9.2 | >90 | Mino |
DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.
Table 2: Representative Binding Affinities of Ligands to Cereblon
| Ligand | Binding Affinity (IC50/Kd) to CRBN | Assay Method |
| Thalidomide | ~1.8 µM (Kd) | Isothermal Titration Calorimetry (ITC) |
| Lenalidomide | ~2.5 µM (IC50) | Competitive Binding Assay |
| Pomalidomide | ~0.18 µM (IC50) | Competitive Binding Assay |
IC50: Concentration of the ligand that inhibits 50% of the binding of a reference probe. Kd: Dissociation constant, a measure of binding affinity.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of PROTACs utilizing this compound. Researchers should optimize these protocols for their specific experimental setup.
Protocol 1: Synthesis of a BTK PROTAC using this compound
This protocol outlines a general synthetic route for coupling this compound to a BTK inhibitor via a linker. The choice of linker and specific BTK inhibitor will influence the properties of the final PROTAC.
Figure 2: General workflow for the synthesis of a BTK PROTAC.
Materials:
-
This compound with a suitable reactive functional group (e.g., carboxylic acid, amine, or halide).
-
A BTK inhibitor with a complementary reactive functional group.
-
A bifunctional linker (e.g., PEG-based or alkyl chain) with appropriate end groups for coupling.
-
Coupling reagents (e.g., HATU, EDC/HOBt for amide bond formation; palladium catalyst for cross-coupling reactions).
-
Anhydrous solvents (e.g., DMF, DCM).
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system).
Procedure:
-
Step 1: Linker Attachment to this compound:
-
Dissolve this compound in an appropriate anhydrous solvent.
-
Add the bifunctional linker and the necessary coupling reagents.
-
Stir the reaction at room temperature or elevated temperature as required, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the resulting ligand-linker intermediate by column chromatography.
-
-
Step 2: Coupling of Ligand-Linker Intermediate to BTK Inhibitor:
-
Dissolve the purified ligand-linker intermediate in an appropriate anhydrous solvent.
-
Add the BTK inhibitor and the required coupling reagents.
-
Stir the reaction, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, perform a workup and purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by NMR and high-resolution mass spectrometry to confirm its identity and purity.
-
Protocol 2: Cellular BTK Degradation Assay (Western Blot)
This protocol describes how to assess the degradation of BTK in cultured cells upon treatment with the synthesized PROTAC.
Figure 3: Experimental workflow for Western Blot analysis of BTK degradation.
Materials:
-
A suitable B-cell lymphoma cell line (e.g., TMD8, RAMOS, Mino).
-
Cell culture medium and supplements.
-
Synthesized BTK PROTAC.
-
DMSO (vehicle control).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-BTK and an anti-loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Prepare serial dilutions of the BTK PROTAC in cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours) to determine the DC50. For time-course experiments, treat cells with a fixed concentration of the PROTAC for different durations. Include a vehicle control (DMSO) in all experiments.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BTK signal to the loading control signal for each sample.
-
Calculate the percentage of BTK degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: In Vitro Ubiquitination Assay
This protocol is designed to confirm that the PROTAC-induced degradation of BTK is mediated by ubiquitination.
Materials:
-
Purified recombinant BTK protein.
-
Purified recombinant CRBN/DDB1 complex.
-
Ubiquitin-activating enzyme (E1).
-
Ubiquitin-conjugating enzyme (E2, e.g., UBE2D1).
-
Ubiquitin.
-
ATP.
-
BTK PROTAC.
-
Ubiquitination reaction buffer.
-
Anti-BTK antibody.
-
Anti-ubiquitin antibody.
-
SDS-PAGE and Western blot reagents.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP, ubiquitin, E1, and E2 enzymes.
-
Add the purified BTK protein and the CRBN/DDB1 complex.
-
Add the BTK PROTAC at the desired concentration. Include a no-PROTAC control.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Detection of Ubiquitination:
-
Stop the reaction by adding Laemmli buffer and boiling the samples.
-
Perform SDS-PAGE and Western blotting as described in Protocol 2.
-
Probe the membrane with an anti-BTK antibody or an anti-ubiquitin antibody.
-
-
Data Analysis:
-
The appearance of higher molecular weight bands or a smear above the unmodified BTK band in the presence of the PROTAC indicates polyubiquitination of BTK.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No BTK Degradation | PROTAC is not cell-permeable. | Modify the linker or ligands to improve physicochemical properties. |
| Ternary complex does not form effectively. | Redesign the linker length or attachment points. | |
| The chosen cell line has low CRBN expression. | Use a cell line with confirmed high CRBN expression. | |
| High Off-Target Effects | The BTK inhibitor or E3 ligase ligand has poor selectivity. | Perform proteomic studies to identify off-targets and redesign the PROTAC with more selective ligands. |
| "Hook Effect" | At high concentrations, the PROTAC forms binary complexes (PROTAC-BTK or PROTAC-CRBN) that prevent the formation of the productive ternary complex. | Perform a full dose-response curve to identify the optimal concentration range for degradation. |
Disclaimer: This document provides general guidance and representative protocols. All experiments should be optimized for specific laboratory conditions and reagents. The quantitative data presented are for illustrative purposes and may not be directly applicable to PROTACs synthesized using this compound.
Application Notes and Protocols for Linker Optimization in E3 Ligase-Based PROTACs
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the cell's native ubiquitin-proteasome system (UPS).[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two.[1] While the selection of the warhead and E3 ligase ligand is critical, the linker is far from a passive spacer.[3] Its length, composition, rigidity, and attachment points are paramount in dictating the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1][4]
An optimally designed linker facilitates the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the essential step for subsequent polyubiquitination of the POI and its degradation by the 26S proteasome.[5][6] A suboptimal linker can lead to steric hindrance, preventing ternary complex formation, or result in a complex with excessive flexibility, leading to inefficient ubiquitination.[5] This document provides a detailed guide on the principles of linker design, quantitative data on its impact, and key experimental protocols for the optimization of E3 ligase-based PROTACs.
Principles of Linker Design and Optimization
The process of linker optimization is often empirical and requires the synthesis and evaluation of a library of PROTACs to determine the structure-activity relationship (SAR) for a given POI and E3 ligase pair.[1][4] The primary goal is to identify a linker that positions the POI and E3 ligase in a favorable orientation to maximize the rate and extent of protein degradation.
1.1. Linker Length The length of the linker is a critical determinant of PROTAC efficacy.[7]
-
Too short: A short linker can cause steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[5][8]
-
Too long: An excessively long linker can increase flexibility, leading to a high entropic penalty upon binding and a less stable ternary complex.[3][5] This can also negatively impact cell permeability and bioavailability due to increased molecular weight.[]
-
Optimal Length: An optimal linker length, often found to be between 6 and 24 atoms, properly balances the proximity and orientation of the two proteins, facilitating productive ubiquitination.[7][][10]
1.2. Linker Composition and Rigidity The chemical makeup of the linker influences the PROTAC's physicochemical properties, such as solubility, permeability, and metabolic stability.[1][3] Linkers are broadly categorized as flexible or rigid.
-
Flexible Linkers: Typically composed of alkyl chains or polyethylene (B3416737) glycol (PEG) units, these are the most common motifs used in initial PROTAC design.[1][11] Their flexibility allows the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex.[3] PEG linkers can also enhance water solubility and cell permeability.[] However, high flexibility can lead to poor pharmacokinetic properties and increased susceptibility to metabolism.[3]
-
Rigid Linkers: These linkers incorporate structures like phenyl rings, piperazine/piperidine moieties, alkynes, or triazoles.[1][3] They can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of binding and potentially improving selectivity.[3] For example, the highly potent Androgen Receptor (AR) degrader, PROTAC 50, utilizes a rigid linker, which contributes to its high efficacy.[1] Rigid linkers can also improve metabolic stability and overall drug-like properties.[]
1.3. Linker Attachment Points The vector chosen to connect the linker to the warhead and the E3 ligase ligand significantly impacts the geometry of the ternary complex.[4][] The attachment point should ideally be at a solvent-exposed region of each ligand to minimize disruption of their binding to their respective target proteins.[] Even subtle changes in the attachment site can alter the relative orientation of the POI and E3 ligase, dramatically affecting degradation efficiency and selectivity.[1][] Structure-guided design, using X-ray crystallography or computational modeling, can help identify optimal attachment points.[1][13]
Diagram 1: PROTAC Mechanism of Action
Caption: Workflow of PROTAC-mediated protein degradation.
Quantitative Impact of Linker Properties
Systematic modification of the linker is essential to achieve optimal degradation. The following tables summarize quantitative data from various studies, illustrating the impact of linker optimization on PROTAC performance, measured by DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [5][7][14]
| PROTAC Compound | Linker Type | Linker Length (atoms) | DC50 (µM) in MCF7 cells | Dmax (%) |
|---|---|---|---|---|
| ERα-PROTAC-1 | Alkyl | 9 | > 10 | < 20 |
| ERα-PROTAC-2 | Alkyl | 12 | ~ 1.0 | ~ 70 |
| ERα-PROTAC-3 | Alkyl | 16 | ~ 0.1 | > 90 |
| ERα-PROTAC-4 | Alkyl | 19 | ~ 5.0 | ~ 50 |
| ERα-PROTAC-5 | Alkyl | 21 | > 10 | < 30 |
Data synthesized from studies showing a clear optimal linker length for ERα degradation.[5][7][14]
Table 2: Impact of Linker Composition on BRD4 Degradation (VHL-based) [1]
| PROTAC Compound | Linker Type | Linker Length (PEG units) | DC50 (nM) in H661 cells |
|---|---|---|---|
| BRD4-VHL-1 | PEG | 2 | ~ 500 |
| BRD4-VHL-2 | PEG | 3 | ~ 100 |
| BRD4-VHL-3 (MZ1) | PEG | 4 | < 50 |
| BRD4-VHL-4 | PEG | 5 | ~ 200 |
Illustrative data showing that VHL-based BRD4 degradation potency decreases as the PEG linker length increases beyond an optimum.[1]
Table 3: Impact of Linker Composition on BRD4 Degradation (CRBN-based) [1]
| PROTAC Compound | Linker Type | Linker Length (PEG units) | DC50 (µM) in H661 cells |
|---|---|---|---|
| BRD4-CRBN-1 | PEG | 0 | < 0.5 |
| BRD4-CRBN-2 | PEG | 1 | > 5 |
| BRD4-CRBN-3 | PEG | 2 | > 5 |
| BRD4-CRBN-4 | PEG | 4 | < 0.5 |
| BRD4-CRBN-5 | PEG | 5 | < 0.5 |
This study highlights a non-linear relationship where both very short and longer linkers were effective, while intermediate lengths were not, underscoring the need for empirical testing.[1]
Diagram 2: General Linker Optimization Workflow
Caption: Iterative workflow for PROTAC linker optimization.
Key Experimental Protocols
This section provides standardized protocols for evaluating the efficacy of newly synthesized PROTACs.
3.1. Protocol 1: Target Protein Degradation by Western Blot
This is the primary assay to quantify PROTAC-induced protein degradation.
-
Materials:
-
Cell line expressing the POI
-
Cell culture medium and supplements
-
PROTAC compounds dissolved in DMSO
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents (e.g., Laemmli sample buffer)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to POI and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Cell Seeding: Seed cells in 6-well or 12-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC compound (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a DMSO-only vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS, then add 100-200 µL of ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Add ECL substrate and capture the signal using an imaging system.
-
Analysis: Re-probe the membrane with a loading control antibody. Quantify band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate DC50 and Dmax values by plotting the normalized protein levels against the PROTAC concentration.
-
3.2. Protocol 2: Ternary Complex Formation by Fluorescence Polarization (FP) Assay
This biophysical assay provides insight into the formation and stability of the POI-PROTAC-E3 complex.[15]
-
Materials:
-
Purified recombinant POI
-
Purified recombinant E3 ligase complex (e.g., VCB: VHL-ElonginC-ElonginB)
-
Fluorescently-labeled tracer ligand for either the POI or the E3 ligase
-
PROTAC compounds
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)
-
384-well, low-volume, black plates
-
Plate reader with FP capabilities
-
-
Procedure:
-
Assay Setup: In a 384-well plate, add a fixed concentration of the E3 ligase complex and the fluorescently-labeled tracer that binds to it.
-
PROTAC Titration: Add a serial dilution of the PROTAC compound to the wells.
-
POI Addition: Add a fixed, saturating concentration of the POI to the wells. A control set of wells should receive buffer instead of the POI.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence polarization in each well using a plate reader.
-
Analysis: The formation of a stable ternary complex will lead to an increase in the FP signal because the fluorescent tracer is now part of a much larger molecular assembly. Plot the change in FP against the PROTAC concentration. The cooperativity (α) of the complex can be calculated from the binding affinities. A value of α > 1 indicates positive cooperativity, meaning the binding of the PROTAC to one protein enhances its affinity for the other.[6]
-
3.3. Protocol 3: In-Cell Target Ubiquitination
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
-
Materials:
-
Materials from Protocol 3.1
-
Proteasome inhibitor (e.g., MG132 or bortezomib)
-
Immunoprecipitation (IP) buffer
-
Protein A/G magnetic beads
-
Primary antibody for the POI (for IP)
-
Primary antibody for ubiquitin (for Western blot)
-
-
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at its optimal degradation concentration (e.g., 5x DC50). In a parallel sample, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours. The proteasome inhibitor will "trap" the ubiquitinated protein, preventing its degradation and allowing for detection.
-
Cell Lysis: Lyse the cells using a non-denaturing IP buffer.
-
Immunoprecipitation (IP):
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the cleared lysate with an antibody against the POI overnight at 4°C to form an antibody-antigen complex.
-
Add fresh Protein A/G beads to capture the complex.
-
Wash the beads several times with IP buffer to remove non-specific binders.
-
-
Elution and Western Blot: Elute the captured proteins from the beads by boiling in Laemmli sample buffer.
-
Analysis: Run the eluates on an SDS-PAGE gel and perform a Western blot. Probe the membrane with an antibody against ubiquitin. A smear or ladder of high-molecular-weight bands in the PROTAC + MG132 lane indicates poly-ubiquitination of the POI.
-
Diagram 3: Key Linker Design Considerations
Caption: Influence of linker properties on PROTAC attributes.
The linker is a critical component in PROTAC design that profoundly influences the molecule's biological activity and therapeutic potential.[1] A systematic approach to linker optimization, involving the iterative design, synthesis, and testing of PROTAC libraries, is essential for developing potent and selective protein degraders.[4] By carefully tuning the linker's length, composition, and attachment points, researchers can enhance ternary complex formation, improve degradation efficacy, and optimize physicochemical properties.[3][] The experimental protocols provided herein offer a robust framework for evaluating PROTAC performance and guiding the linker optimization process.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. chempep.com [chempep.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. researchgate.net [researchgate.net]
- 11. A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of E3 Ligase Binders
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 ubiquitin ligases represent a large and diverse family of enzymes that play a critical role in protein homeostasis by targeting specific substrate proteins for degradation via the ubiquitin-proteasome system. Their involvement in a multitude of cellular processes, including signal transduction, cell cycle progression, and immune responses, has made them attractive targets for therapeutic intervention.[1][2][3] The discovery of small molecule ligands that can modulate E3 ligase activity is a key step in the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and molecular glues.[1][4]
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of small molecule binders for various E3 ligases. The focus is on robust and widely used assay technologies suitable for large-scale screening campaigns.
Key High-Throughput Screening Technologies
Several HTS technologies are amenable to identifying E3 ligase binders. The choice of assay depends on factors such as the specific E3 ligase, the nature of the interaction being studied, and available instrumentation. Two of the most common and effective methods are AlphaScreen and Fluorescence Polarization (FP).
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based proximity assay is well-suited for detecting biomolecular interactions.[1] In the context of E3 ligases, it can be configured as a competition assay where a known binder (e.g., a biotinylated peptide substrate) competes with test compounds for binding to the E3 ligase. A decrease in the AlphaScreen signal indicates that the test compound is displacing the known binder.[2]
-
Fluorescence Polarization (FP): FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[5][6][7] For E3 ligase screening, a fluorescently labeled small molecule or peptide that binds to the E3 ligase is used as a probe. When a test compound binds to the E3 ligase and displaces the fluorescent probe, the probe tumbles more rapidly, resulting in a decrease in fluorescence polarization.[8][9]
Quantitative Data Summary
The following table summarizes representative quantitative data from HTS campaigns and subsequent characterization of small molecule binders for various E3 ligases. This data is compiled from multiple studies to provide a comparative overview.
| E3 Ligase Subunit | Assay Type | Library Size | Hit Rate (%) | Z' Factor | Probe/Tracer | Binder Example | IC50/Kd (µM) | Reference |
| GID4 | FP Competition | Fragment Library | N/A | > 0.7 | Fluorescently labeled PGLWKS peptide | Compound 67 | 17 (Kd) | [10][11] |
| GID4 | DEL Screen | DNA-Encoded Library | N/A | N/A | N/A | Compound 88 | 5.6 (Kd) | [10][11] |
| SMURF1 | Cell-based Luciferase | 5,000 | 0.74 | 0.69 | pRUF-RHOB | N/A | N/A | [3] |
| MDM2 | MALDI-TOF | N/A | N/A | N/A | N/A | Nutlin-3 | N/A | [12] |
| ITCH | MALDI-TOF | N/A | N/A | N/A | N/A | PYR-41 | 11.3 | [12] |
| HOIP | MALDI-TOF | N/A | N/A | N/A | N/A | Bay11-7082 | 2.9 | [12] |
| RNF4 | ABPP Screen | N/A | N/A | N/A | N/A | CCW-16 | 1.8 | [13] |
| WWP2 | Library Screen | N/A | N/A | N/A | N/A | Compound 5 | low µM range | [13] |
| FEM1C | FP Competition | N/A | N/A | 0.80 | Fluorescent probe ES148 | N/A | 1.6 (Ki of probe) | [8] |
| SCF-Skp2-Cks1 | AlphaScreen | 1,600 | N/A | > 0.5 | GST-Skp2/Skp1 & His6-Cks1 | NSC689857 | N/A | [2] |
N/A: Not available in the cited source.
Signaling Pathway
The ubiquitin-proteasome system is a cornerstone of cellular regulation. The following diagram illustrates the general ubiquitination cascade leading to protein degradation.
Caption: The Ubiquitination Cascade.
Experimental Workflow for HTS
The diagram below outlines a typical workflow for a high-throughput screening campaign to identify E3 ligase binders.
Caption: High-Throughput Screening Workflow.
Experimental Protocols
Protocol 1: AlphaScreen Competition Assay for E3 Ligase Binders
This protocol is adapted for a 384-well format and describes a competition assay to identify small molecules that disrupt the interaction between an E3 ligase and its substrate-derived peptide.
Materials:
-
Recombinant purified E3 ligase (e.g., His-tagged)
-
Biotinylated substrate peptide
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-His antibody-conjugated Acceptor beads (PerkinElmer)
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well white opaque microplates (e.g., ProxiPlate)
-
Compound library dissolved in DMSO
-
Plate reader capable of AlphaScreen detection (e.g., EnVision)
Procedure:
-
Compound Plating: Dispense test compounds and controls (DMSO for negative control, known binder for positive control) into the 384-well plate. Typically, a final compound concentration of 10 µM is used for primary screening.
-
E3 Ligase Addition: Add the E3 ligase to each well to a final concentration determined during assay optimization.
-
Biotinylated Peptide Addition: Add the biotinylated substrate peptide to each well to a final concentration determined during assay optimization.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Bead Addition: Prepare a mixture of Streptavidin-Donor beads and anti-His-Acceptor beads in assay buffer. Add this mixture to all wells in subdued light.
-
Final Incubation: Incubate the plate in the dark at room temperature for 60-90 minutes.
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Determine a hit threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).
-
Validate hits through dose-response curves to determine IC50 values.
Protocol 2: Fluorescence Polarization (FP) Competition Assay for E3 Ligase Binders
This protocol outlines a generic FP competition assay in a 384-well format.
Materials:
-
Recombinant purified E3 ligase
-
Fluorescently labeled probe (peptide or small molecule)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
384-well black, low-volume microplates
-
Compound library dissolved in DMSO
-
Plate reader with FP capabilities
Procedure:
-
Reagent Preparation: Prepare solutions of the E3 ligase and the fluorescent probe in assay buffer at 2x the final desired concentration. The optimal concentrations should be determined empirically during assay development.[8]
-
Compound Plating: Add test compounds and controls (DMSO and a known unlabeled binder) to the wells of the 384-well plate.
-
E3 Ligase and Probe Addition: Add the E3 ligase solution to all wells, followed by the fluorescent probe solution. The order of addition may need to be optimized.
-
Incubation: Incubate the plate at room temperature for a period sufficient to reach binding equilibrium (typically 30-60 minutes), protected from light.
-
Data Acquisition: Measure the fluorescence polarization (in millipolarization units, mP) on a suitable plate reader.
Data Analysis:
-
The decrease in mP signal is proportional to the displacement of the fluorescent probe by the test compound.
-
Calculate percent displacement or inhibition for each compound.
-
Confirm active compounds by generating dose-response curves and calculating their IC50 or Ki values.
-
Ensure the assay is robust by calculating the Z' factor from the controls on each plate; a Z' factor > 0.5 is generally considered acceptable for HTS.[14][15]
References
- 1. High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cell-based high-throughput screening method based on a ubiquitin-reference technique for identifying modulators of E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence-based Assay for Novel E3 Ligase Ligand Identification - The Office of Technology Commercialization Online Licensing Store [licensing.prf.org]
- 6. Fluorescence polarization binding assays for the E3 ligase FEM1C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput fluorescence polarization assay of ligand binding to IP3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. wuxibiology.com [wuxibiology.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. High-Throughput Screening of HECT E3 Ubiquitin Ligases Using UbFluor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Application Notes: AlphaScreen Assay for E3 Ligase Ligand Competition
Introduction
The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology is a highly sensitive, bead-based assay platform ideal for studying biomolecular interactions.[1][2] This application note describes the use of the AlphaScreen assay to characterize the binding of a novel small molecule, "Ligand 50," to an E3 ubiquitin ligase and to determine its binding affinity through a competition assay. E3 ubiquitin ligases are critical enzymes in the ubiquitin-proteasome system, responsible for substrate recognition and subsequent targeting for degradation.[3][4] Modulating E3 ligase activity with small molecule ligands is a promising therapeutic strategy, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[3][5][6][7][8] The AlphaScreen assay provides a robust, high-throughput method to screen and characterize such ligands.[9][10][11]
Principle of the Assay
The AlphaScreen technology relies on the interaction of two types of beads: Donor and Acceptor beads.[2][12] In this assay, a biotinylated E3 ligase is captured by Streptavidin-coated Donor beads, and a tagged substrate or binding partner (e.g., GST-tagged) is captured by Acceptor beads (e.g., anti-GST coated). When the E3 ligase and its binding partner interact, they bring the Donor and Acceptor beads into close proximity (<200 nm).[12] Upon excitation of the Donor beads with a laser at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal that is detected between 520-620 nm.[1][2][12]
In a competition assay format, a constant concentration of the biotinylated E3 ligase and its tagged binding partner are incubated with increasing concentrations of an unlabeled competitor, such as Ligand 50. The competitor compound will disrupt the interaction between the E3 ligase and its binding partner, leading to a decrease in the AlphaScreen signal. The potency of the competitor is determined by its IC50 value, the concentration at which it inhibits 50% of the signal.
Visualizing the Ubiquitination Pathway and Assay Principle
Experimental Protocols
Materials and Reagents
-
E3 Ligase: Biotinylated recombinant E3 ligase (e.g., Cereblon, VHL)
-
Binding Partner: GST-tagged substrate or known binding protein
-
Competitor: Ligand 50 (dissolved in 100% DMSO)
-
AlphaScreen Beads: Streptavidin Donor Beads and anti-GST Acceptor Beads (PerkinElmer)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% (w/v) BSA, 0.05% (v/v) Tween-20
-
Microplates: 384-well, white, opaque microplates (e.g., OptiPlate-384)
-
Plate Reader: A microplate reader capable of AlphaScreen detection (e.g., EnVision Multilabel Plate Reader)
Protocol 1: E3 Ligase - Binding Partner Titration
This protocol is to determine the optimal concentrations of the E3 ligase and its binding partner to be used in the competition assay.
-
Prepare Protein Dilutions: Serially dilute the biotinylated E3 ligase and the GST-tagged binding partner in assay buffer.
-
Protein Incubation: In a 384-well plate, add 5 µL of the E3 ligase dilution and 5 µL of the binding partner dilution to each well.
-
Incubate: Cover the plate and incubate for 1 hour at room temperature with gentle shaking.
-
Add Beads: Prepare a 1:1 mixture of Streptavidin Donor and anti-GST Acceptor beads in assay buffer. Add 10 µL of the bead mixture to each well.
-
Incubate in the Dark: Cover the plate and incubate for 1-2 hours at room temperature in the dark to prevent photobleaching of the beads.
-
Read Plate: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: Plot the AlphaScreen signal against the protein concentrations to determine the EC50 values. For the competition assay, use concentrations of both proteins that give a robust signal (typically around the EC80).
Protocol 2: Ligand 50 Competition Assay
-
Prepare Ligand 50 Dilutions: Perform a serial dilution of Ligand 50 in 100% DMSO. Then, dilute these concentrations into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Assay Setup: In a 384-well plate, add the following in order:
-
5 µL of assay buffer containing the appropriate concentration of Ligand 50.
-
5 µL of biotinylated E3 ligase (at the predetermined optimal concentration).
-
5 µL of GST-tagged binding partner (at the predetermined optimal concentration).
-
-
Incubate: Cover the plate and incubate for 1 hour at room temperature with gentle shaking.
-
Add Beads: Add 10 µL of the prepared bead mixture to each well.
-
Incubate in the Dark: Cover the plate and incubate for 1-2 hours at room temperature in the dark.
-
Read Plate: Measure the AlphaScreen signal.
-
Data Analysis: Plot the AlphaScreen signal as a function of the logarithm of the Ligand 50 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Optimal Protein Concentrations
| Protein | Final Concentration (nM) | AlphaScreen Signal (Counts) | S/B Ratio |
| Biotin-E3 Ligase (EC80) | 20 | 150,000 | 100 |
| GST-Binding Partner (EC80) | 50 | 150,000 | 100 |
| Background (No Protein) | 0 | 1,500 | 1 |
Table 2: Ligand 50 Competition Assay Results
| Ligand 50 Conc. (nM) | AlphaScreen Signal (Counts) | % Inhibition |
| 0 | 152,300 | 0% |
| 1 | 145,100 | 4.7% |
| 10 | 120,500 | 20.9% |
| 50 | 76,800 | 49.6% |
| 100 | 45,200 | 70.3% |
| 500 | 15,800 | 89.6% |
| 1000 | 5,100 | 96.6% |
| IC50 (nM) | ~50 |
Conclusion
The AlphaScreen assay is a powerful tool for the discovery and characterization of ligands that bind to E3 ubiquitin ligases. The detailed protocols and data presentation format provided in this application note offer a clear framework for researchers to conduct competition assays and determine the potency of novel ligands like "Ligand 50." This high-throughput, homogeneous assay format is well-suited for drug discovery campaigns aimed at modulating the ubiquitin-proteasome system.
References
- 1. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2019200310A1 - E3 ubiquitin ligase agonists, pharmaceutical compositions including the e3 ubiquitin ligase agonists, related methods of use - Google Patents [patents.google.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. tandfonline.com [tandfonline.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Measuring Ternary Complex Formation with E3 Ligase Ligand 50: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of a stable ternary complex, consisting of a target protein, an E3 ubiquitin ligase, and a heterobifunctional molecule (such as a PROTAC® or a molecular glue), is a critical initiating step in targeted protein degradation (TPD).[1][2][3] The efficiency of this complex formation directly influences the subsequent ubiquitination and degradation of the target protein.[1][3][4] Therefore, robust and quantitative measurement of ternary complex formation is paramount for the discovery and optimization of novel protein degraders. This document provides detailed application notes and protocols for key biophysical and cell-based assays to characterize the interaction of an E3 ligase with a target protein, mediated by a hypothetical "Ligand 50."
While "Ligand 50" is used here as a placeholder, the principles and methodologies described are broadly applicable to a wide range of ligands and E3 ligase systems, such as those involving popular E3 ligases like Cereblon (CRBN) and Von Hippel-Lindau (VHL).[1][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the conceptual framework of E3 ligase-mediated protein degradation and a general workflow for its experimental investigation.
Caption: E3 Ligase-Mediated Protein Degradation Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling the CRL4A ligase complex to predict target protein ubiquitination induced by cereblon-recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 三重複合体の形成 [promega.jp]
In Vivo Delivery of E3 Ligase-Recruiting PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the body's own ubiquitin-proteasome system to selectively degrade target proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. While showing immense promise, the in vivo delivery of PROTACs presents significant challenges due to their often large molecular weight, poor solubility, and low permeability, which are properties that fall outside of Lipinski's Rule of Five.[1][2] This document provides detailed application notes and experimental protocols for the in vivo administration of PROTACs, with a focus on formulation strategies and delivery methods for preclinical research.
Signaling Pathway of PROTAC Action
In Vivo Delivery Strategies
The successful in vivo application of PROTACs is highly dependent on the formulation and route of administration. Common strategies focus on improving solubility and bioavailability.[3]
1. Oral Administration:
Oral delivery is often preferred for patient convenience, but it is particularly challenging for PROTACs due to their poor physicochemical properties.[1] Strategies to enhance oral bioavailability include:
-
Amorphous Solid Dispersions (ASDs): PROTACs can be formulated as ASDs by embedding the amorphous drug into a polymer matrix. This can enhance the dissolution rate and oral absorption.[4]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluid.[4]
-
Administration with Food: Co-administration with food can sometimes improve the oral bioavailability of PROTACs. For example, the clinical trial design for ARV-110 and ARV-471 specified administration with food.[1]
2. Parenteral Administration (Intravenous, Subcutaneous, Intraperitoneal):
Parenteral routes bypass the gastrointestinal tract, often leading to higher bioavailability.
-
Intravenous (IV) Injection: Provides immediate and complete systemic exposure but may not be suitable for long-term treatment.
-
Subcutaneous (SC) Injection: Allows for slower absorption and potentially prolonged drug exposure.
-
Intraperitoneal (IP) Injection: Commonly used in preclinical animal models.
Quantitative Data Summary
The following tables summarize key in vivo parameters for representative PROTACs.
Table 1: In Vivo Efficacy of Representative PROTACs
| PROTAC | Target | E3 Ligase | Animal Model | Administration Route | Dosage | Outcome |
| ARV-471 | Estrogen Receptor (ER) | Cereblon (CRBN) | NOD SCID mice with MCF7 xenografts | Oral gavage | 10 mg/kg, once daily | ≥90% reduction in tumor ER levels.[5] |
| ARV-771 | BET proteins | VHL | Mice with 22Rv1 xenografts | Subcutaneous | Not specified | Tumor regression.[6] |
| BETd-260 | BET proteins | Not specified | Mice with HCC xenografts | Not specified | 5 mg/kg, single dose | Significant suppression of BRD2, BRD3, and BRD4 in tumor tissue.[7] |
| DP1 | BRD4 | DCAF15 | SCID mice with SU-DHL-4 tumors | Intraperitoneal | 100 mg/kg, once daily | Attenuated tumor growth.[8] |
Table 2: Pharmacokinetic Parameters of Representative PROTACs
| PROTAC | Animal Model | Administration Route | Cmax | Tmax | AUC | Oral Bioavailability (%) |
| ARV-110 | Rat | Oral | - | - | - | 23.83.[9] |
| ARV-110 | Mouse | Oral | - | - | - | 37.89.[9] |
| MS4078 (in Kolliphor vehicle) | Mouse | Oral (10 mg/kg) | 2.5 ± 1.3 ng/mL | 0.5 h | 4.9 ± 2.6 hng/mL | - |
| MS4078 (SDD formulation) | Mouse | Oral (10 mg/kg) | 0.9 ± 0.1 ng/mL | 0.5 h | 1.2 ± 0.1 hng/mL | - |
Experimental Protocols
Protocol 1: Oral Gavage Administration of ARV-471 in a Mouse Xenograft Model
This protocol is adapted from studies on the oral estrogen receptor PROTAC vepdegestrant (ARV-471).[5][10]
1. Materials:
-
ARV-471 powder
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water)
-
Sterile water
-
Mortar and pestle or appropriate homogenization equipment
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
-
NOD SCID mice bearing MCF7 tumors
2. Formulation Preparation (Suspension):
-
Calculate the required amount of ARV-471 and vehicle based on the number of animals, their average weight, and the desired dose (e.g., 10 mg/kg) and dosing volume (e.g., 100 µL).
-
Weigh the ARV-471 powder accurately.
-
If necessary, gently grind the powder in a mortar to ensure a fine consistency.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing or vortexing to ensure a uniform suspension.
-
Visually inspect the suspension for any clumps or undissolved particles. Homogenize further if necessary.
3. Administration Procedure:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Draw the prepared ARV-471 suspension into a 1 mL syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the mouse's esophagus.
-
Slowly administer the suspension.
-
Monitor the animal for any signs of distress during and after the procedure.
Protocol 2: Subcutaneous Injection of a Generic PROTAC
This protocol provides a general framework for subcutaneous administration. The specific vehicle will depend on the solubility of the PROTAC.
1. Materials:
-
PROTAC powder
-
Vehicle (e.g., a mixture of DMSO, PEG300, Tween 80, and saline)
-
Sterile, pyrogen-free saline or PBS
-
Sterile microcentrifuge tubes
-
Insulin (B600854) syringes (28-30 gauge)
2. Formulation Preparation (Solution):
-
Prepare a stock solution of the PROTAC in 100% DMSO.
-
In a sterile tube, add the required volume of the PROTAC stock solution.
-
Add PEG300 and Tween 80 to the tube, ensuring the mixture is homogenous. A common vehicle composition is 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder saline.
-
Add the saline or PBS dropwise while vortexing to create a clear, stable solution.
-
The final concentration of the working solution should be calculated based on the average weight of the animals and the desired dosing volume (e.g., 100 µL).
3. Administration Procedure:
-
Gently restrain the mouse.
-
Lift the skin on the back of the neck or flank to create a tent.
-
Insert the needle of the insulin syringe into the base of the skin tent, parallel to the body.
-
Inject the PROTAC solution.
-
Withdraw the needle and gently massage the injection site to aid dispersal.
-
Monitor the animal for any local reactions at the injection site.
Conclusion
The in vivo delivery of E3 ligase-recruiting PROTACs is a critical step in their preclinical and clinical development. Overcoming the challenges of poor solubility and permeability requires careful consideration of the formulation and route of administration. The protocols and data presented here provide a foundation for researchers to design and execute in vivo studies with PROTACs. Further optimization of delivery systems, such as nanoparticle-based approaches, holds the potential to further enhance the therapeutic efficacy of this promising class of drugs.[11]
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. Drug delivery challenges and formulation aspects of proteolysis targeting chimera (PROTACs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]
- 8. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arvinasmedical.com [arvinasmedical.com]
- 11. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Functionalized E3 Ligase Ligand 50 in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Functionalized E3 ligase ligands are pivotal components in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality in chemical biology and drug discovery. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
This document provides detailed application notes and protocols for E3 ligase Ligand 50 , a functionalized ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This compound serves as a crucial building block for the synthesis of potent and selective PROTACs. A notable application of this ligand is in the synthesis of PROTAC BTK Degrader-10 , a molecule designed to target Bruton's tyrosine kinase (BTK) for degradation[1][2].
Signaling Pathway and Mechanism of Action
PROTACs synthesized using this compound operate by hijacking the ubiquitin-proteasome system (UPS). The PROTAC molecule simultaneously binds to both the target protein (e.g., BTK) and the Cereblon E3 ligase. This induced proximity facilitates the formation of a ternary complex, which in turn leads to the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of action of a PROTAC utilizing this compound.
Quantitative Data
The efficacy of PROTACs is typically evaluated by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The binding affinity (Kd) of the E3 ligase ligand to its target is also a crucial factor.
| Parameter | Value | Cell Line | Target Protein | Notes | Reference |
| DC50 | 0.5 nM | Ramos | BTK | Concentration for 50% degradation. | [3] |
| DC50 | 0.6 nM | JeKo-1 | BTK | Concentration for 50% degradation. | [3] |
| Kd | 2.28 nM | - | BTK | Binding affinity of the PROTAC to BTK. | [3] |
| IC50 | 1.4 nM | TMD8 | - | Cytotoxicity after 48 hours. | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized for PROTACs that utilize Cereblon ligands like this compound.
Cellular Protein Degradation Assay (Western Blot)
This is the most common method to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.
Materials:
-
Cell line of interest (e.g., Ramos, JeKo-1 for BTK)
-
Cell culture medium and supplements
-
PROTAC of interest (synthesized using this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against the target protein (e.g., BTK) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with SDS-PAGE loading buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
Caption: Experimental workflow for the Western Blot assay.
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is dependent on the ubiquitination machinery.
Materials:
-
Purified target protein (e.g., recombinant BTK)
-
E1 activating enzyme
-
E2 conjugating enzyme
-
Purified Cereblon E3 ligase complex
-
Ubiquitin and ATP
-
PROTAC of interest
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and Western blot apparatus
-
Antibodies against the target protein and ubiquitin
Protocol:
-
In a microcentrifuge tube, combine the E1, E2, Cereblon E3 ligase, ubiquitin, and ATP in the ubiquitination buffer.
-
Add the purified target protein.
-
Add the PROTAC at the desired concentration. A no-PROTAC control is essential.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the reaction products by Western blot using antibodies against the target protein to observe higher molecular weight bands corresponding to ubiquitinated protein. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
Caption: Workflow for the in vitro ubiquitination assay.
Ternary Complex Formation Assay (e.g., TR-FRET)
This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Fluorescently labeled anti-tag antibody for the POI
-
Fluorescently labeled anti-tag antibody for the E3 ligase (or a labeled E3 ligase)
-
Tagged purified POI and tagged purified E3 ligase
-
PROTAC of interest
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Protocol:
-
Add the tagged POI, tagged E3 ligase, and their respective fluorescently labeled antibodies to the wells of a microplate.
-
Add a serial dilution of the PROTAC.
-
Incubate the plate at room temperature for a specified time to allow for complex formation.
-
Measure the TR-FRET signal. An increase in the signal indicates the formation of the ternary complex.
-
Plot the TR-FRET signal against the PROTAC concentration to determine the concentration required for half-maximal complex formation.
Conclusion
This compound is a valuable chemical tool for the development of PROTACs targeting a wide range of proteins for degradation. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this and similar Cereblon ligands in their chemical biology and drug discovery efforts. Rigorous experimental validation using the described methodologies is crucial for the successful development of potent and selective protein degraders.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming PROTAC Resistance
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome challenges related to PROTAC resistance, particularly those involving the E3 ligase machinery.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to PROTACs?
A1: Acquired resistance to PROTACs can arise from various cellular adaptations. The most commonly observed mechanisms include:
-
Alterations in the E3 Ligase Machinery : This is a frequent cause of resistance. Genomic alterations, such as mutations or downregulation of the specific E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) that your PROTAC hijacks, can prevent the formation of a functional ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2] This also extends to other core components of the E3 ligase complex, such as CUL2.[3]
-
Mutations in the Target Protein (Protein of Interest - POI) : While less common than with traditional small molecule inhibitors, mutations in the target protein can occur.[4][5] These mutations may interfere with the binding of the PROTAC's warhead, thereby preventing ternary complex formation.
-
Upregulation of Drug Efflux Pumps : Increased expression of ATP-binding cassette (ABC) transporters, such as Multidrug Resistance Protein 1 (MDR1), can actively pump PROTACs out of the cell, reducing their intracellular concentration and efficacy.[3][6][7][8][9] This can lead to both intrinsic and acquired resistance.[3][6][7][8][9]
-
Increased Competition from Endogenous Ligands : Overexpression of the natural substrate of the E3 ligase can compete with the PROTAC for binding, thereby reducing the efficiency of target degradation.[4]
Q2: My PROTAC is no longer effective after a period of treatment. How can I determine the cause of resistance?
A2: A systematic approach is crucial to identifying the root cause of acquired resistance. The following workflow can guide your investigation:
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaceuticalintelligence.com [pharmaceuticalintelligence.com]
- 4. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
troubleshooting E3 ligase Ligand 50 off-target effects
Welcome to the technical support center for E3 Ligase Ligand 50. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential off-target effects and to answer frequently asked questions related to its use in targeted protein degradation (TPD).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that can cause off-target effects with this compound?
A1: Off-target effects associated with Proteolysis-Targeting Chimeras (PROTACs) utilizing Ligand 50 can stem from several mechanisms[1][2]:
-
Unintended Degradation of Non-Target Proteins: This is a major concern where the PROTAC facilitates the ubiquitination and degradation of proteins other than the intended target. This can happen if the target-binding part of the PROTAC has affinity for other proteins, or if the PROTAC induces a novel interaction between the E3 ligase and an off-target protein (neosubstrate activity)[1][3].
-
Independent Pharmacological Effects: The components of the PROTAC—the target binder, the linker, or Ligand 50 itself—may possess independent biological activities that are separate from the degradation of the target protein[2].
-
E3 Ligase-Dependent Off-Targets: Ligand 50, especially if based on common recruiters like thalidomide (B1683933) analogs, may independently degrade a specific set of proteins, such as zinc-finger transcription factors, even without being linked to a target binder[4][5].
-
System Perturbation: At high concentrations, PROTACs can saturate or disrupt the normal functioning of the ubiquitin-proteasome system (UPS)[2].
Q2: How can I distinguish between on-target and off-target cellular toxicity?
A2: Differentiating between on-target and off-target toxicity is crucial for validating your therapeutic strategy. A logical workflow can be employed:
-
Confirm On-Target Degradation: First, verify that your PROTAC, which uses Ligand 50, effectively degrades the intended target protein at the concentrations causing toxicity.
-
Use Control Compounds: Synthesize and test an inactive control PROTAC. This is often achieved by modifying the target-binding ligand or Ligand 50 to abolish binding to its respective protein[3]. If the toxicity persists with the inactive control, it points to an off-target effect independent of target degradation[2].
-
Dose-Response Analysis: Compare the concentration required for target degradation (DC50) with the concentration that induces toxicity (EC50). A significant gap between these values (a large therapeutic window) is desirable[2].
-
Rescue Experiments: If possible, express a mutated version of the target protein that doesn't bind to the PROTAC. If this rescues the cells from toxicity, it confirms the effect is on-target.
-
Global Proteomics: An unbiased mass spectrometry-based proteomics analysis can identify the degradation of unintended proteins that may be responsible for the observed toxicity[1][2].
Q3: What is the "hook effect" and how does it relate to Ligand 50?
A3: The "hook effect" is a phenomenon observed in PROTAC-mediated degradation where the efficiency of target degradation decreases at high PROTAC concentrations[6]. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC + Target or PROTAC + E3 Ligase) rather than the productive ternary complex (Target-PROTAC-E3 Ligase) required for ubiquitination[6]. When troubleshooting, if you observe a loss of degradation at higher doses of your Ligand 50-based PROTAC, it is essential to perform a full dose-response curve to identify the optimal concentration range for maximal degradation (Dmax).
Troubleshooting Guide
This guide addresses specific experimental issues in a problem-and-solution format.
Problem: I am observing the degradation of unexpected proteins in my proteomics experiment.
-
Potential Cause: You may be observing legitimate off-target degradation, which could be driven by the target binder's promiscuity or by Ligand 50 inducing neosubstrate degradation.
-
Troubleshooting Steps:
-
Validate with Orthogonal Methods: Confirm the degradation of high-interest off-targets using a different technique, such as Western Blotting or an in-cell ELISA[7][8].
-
Use Control Compounds:
-
Inactive PROTAC Control: As mentioned in FAQ 2, an inactive PROTAC that cannot form the ternary complex should not degrade the off-target.
-
Ligand 50 Alone: Treat cells with only Ligand 50 (unconjugated) to see if it degrades the off-target protein independently. This is particularly important for cereblon (CRBN)-based ligands, which are known to degrade certain zinc-finger proteins[2][4].
-
-
CRISPR/Cas9 Knockout: To confirm the degradation is dependent on the intended E3 ligase, perform the experiment in a cell line where the E3 ligase (e.g., CRBN, VHL) has been knocked out[3][9]. The degradation of both on- and off-targets should be abrogated.
-
Refine the PROTAC: If off-target degradation is confirmed, medicinal chemistry efforts may be needed. This could involve modifying the linker, the attachment point, or the target-binding ligand to improve selectivity. Modifying Ligand 50 itself at specific positions can also reduce inherent off-target activities[4].
-
Experimental Protocols & Data
Protocol 1: Global Proteomics for Off-Target Identification
This protocol outlines a standard workflow for identifying off-target protein degradation using mass spectrometry.
-
Cell Culture and Treatment: Plate your cells of interest (e.g., MCF-7, HEK293) and allow them to adhere. Treat the cells in triplicate with:
-
Vehicle Control (e.g., 0.1% DMSO)
-
Your Ligand 50-based PROTAC (at a concentration that gives maximal target degradation, e.g., 100 nM)
-
Inactive Control PROTAC (at 100 nM)
-
Incubate for a defined period (e.g., 6-24 hours). Shorter time points are more likely to identify direct degradation targets[3].
-
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells in a buffer containing protease inhibitors. Quantify the protein concentration (e.g., BCA assay). Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Peptide Labeling and LC-MS/MS: Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis. Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[2][7].
-
Data Analysis: Process the raw data using a suitable software suite (e.g., Proteome Discoverer, MaxQuant). Identify proteins that show a significant, dose-dependent decrease in abundance in the PROTAC-treated samples compared to both vehicle and inactive controls. These are your potential off-targets[7].
Table 1: Example Proteomics Data Summary
This table summarizes hypothetical quantitative data from a global proteomics experiment designed to assess the selectivity of a PROTAC using Ligand 50.
| Protein | Function | Fold Change (PROTAC vs. Vehicle) | p-value | Fold Change (Inactive Control vs. Vehicle) | Notes |
| Target X | Kinase | -4.5 | <0.001 | -0.1 | Confirmed On-Target |
| Off-Target A | Scaffolding Protein | -2.8 | <0.01 | -0.2 | Potential off-target; requires validation. |
| Off-Target B | Zinc-Finger TF | -2.1 | <0.05 | -1.9 | Likely Ligand 50-dependent off-target. |
| Housekeeping | GAPDH | -0.05 | >0.5 | 0.0 | No significant change. |
Visualizations
Workflow for Troubleshooting Off-Target Effects
Caption: A decision-making workflow for investigating and confirming off-target effects.
Mechanism of On-Target vs. Off-Target Degradation
Caption: Formation of on-target and off-target ternary complexes leading to degradation.
References
- 1. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Improving the Potency of E3 Ligase-Based Degraders
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges encountered when developing and optimizing targeted protein degraders (e.g., PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the key parameters for assessing the potency of a degrader? A1: The primary parameters for degrader potency are the DC50 and Dmax values. The DC50 is the concentration of the degrader required to achieve 50% degradation of the target protein, while the Dmax represents the maximum percentage of protein degradation achievable. Additionally, the rate of degradation (kinetics) is a crucial factor for understanding the efficacy of a compound.[1]
Q2: What are the essential components of a bifunctional degrader like a PROTAC? A2: A PROTAC is a heterobifunctional molecule composed of three main parts: a ligand that binds to the target protein of interest (POI), a ligand that recruits a specific E3 ubiquitin ligase, and a chemical linker that connects the two ligands.[2][3]
Q3: Why is ternary complex formation so critical for degrader efficacy? A3: The formation of a stable and productive ternary complex (Target Protein-Degrader-E3 Ligase) is the essential first step for the degrader to bring the E3 ligase into proximity with the target protein.[4][5] The stability and geometry of this complex directly influence the efficiency of subsequent ubiquitination and degradation.[6][7]
Q4: Can a degrader be potent even if its binding affinity to the target protein is weak? A4: Yes, a key advantage of degraders is their catalytic mode of action.[7] Strong positive cooperativity in ternary complex formation can compensate for weaker binary binding affinities.[7][8] This means that even transient binding can be sufficient to drive effective degradation if a stable ternary complex is formed.
Q5: What is the "hook effect" and how does it affect potency measurements? A5: The "hook effect" is a phenomenon where the degradation efficiency decreases at very high concentrations of the degrader.[4] This occurs because an excess of the degrader molecule leads to the formation of binary complexes (Degrader-Target or Degrader-E3 Ligase) that cannot form the productive ternary complex, thus reducing overall degradation.[9]
Troubleshooting Guide
This guide addresses common experimental issues in a question-and-answer format.
Question: I've treated my cells with the degrader, but I see little to no degradation of my target protein. What should I do first?
Answer: A lack of degradation is a common issue with several potential causes. A systematic approach is required to pinpoint the problem.[10]
-
Step 1: Verify the Components and System
-
Protein Expression: Confirm that both the target protein and the recruited E3 ligase (e.g., Cereblon (CRBN), Von Hippel-Lindau (VHL)) are expressed in your cell model using Western Blotting.[4][5]
-
Degrader Integrity: Ensure the chemical purity and structural integrity of your degrader compound using methods like NMR or mass spectrometry.[9]
-
Proteasome Function: As a control, treat cells with a known proteasome inhibitor (e.g., MG132) alongside your degrader. An accumulation of the target protein would indicate that the degradation pathway is active but your degrader is not functioning upstream.
-
-
Step 2: Investigate Cellular Activity
-
Cellular Permeability: Degraders are often large molecules and may have poor cell permeability.[6][11] Assess intracellular target engagement using assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm the degrader is entering the cell and binding to its target.[4][6]
-
Compound Stability: The degrader may be unstable in cell culture media or rapidly metabolized by the cells. Use LC-MS/MS to measure the compound's stability over the course of your experiment.[4]
-
-
Step 3: Assess Ternary Complex Formation
Question: My dose-response curve is bell-shaped (a "hook effect"). How can I mitigate this to determine an accurate DC50?
Answer: The hook effect is characteristic of many potent degraders and requires careful experimental design.
-
Perform a Wide Dose-Response: Test your degrader over a broad concentration range (e.g., from picomolar to high micromolar) to fully characterize the bell-shaped curve.[4][9] This will help you identify the optimal concentration range for maximal degradation (the "bottom" of the curve).
-
Optimize Protein Concentrations: In biochemical assays, adjusting the concentrations of the target protein and E3 ligase can sometimes shift the hook effect to higher degrader concentrations.[9]
-
Focus on the Left Side of the Curve: The DC50 value should be calculated from the initial phase of the dose-response curve, before the hook effect begins. The optimal concentration for your experiments will be at or near the Dmax.
Question: My degrader works in cellular assays but shows weak or no ternary complex formation in biochemical assays. Why?
Answer: This discrepancy can occur for several reasons.
-
Cellular Scaffolding: The cellular environment contains numerous factors that can help stabilize weak or transient protein-protein interactions that are not replicated in a simplified biochemical assay.[4]
-
Catalytic Nature: Even a transiently formed ternary complex can be sufficient to trigger ubiquitination in a cellular context, leading to observable degradation over time.[4]
-
Assay Conditions: The buffer conditions, protein constructs, or post-translational modifications present in your biochemical assay may not be optimal for complex formation. It's crucial to validate findings using orthogonal, in-cell methods like NanoBRET™ or Co-IP.[4]
Data Summary: Impact of Linker on Degrader Potency
The linker component of a degrader is critical and its length and composition significantly impact the stability of the ternary complex and, consequently, degradation potency.[6][12][] The optimal linker length must be determined empirically for each target-ligase pair.
Below is a table summarizing hypothetical data for a series of Estrogen Receptor (ERα) targeting degraders with varying linker lengths, illustrating a common trend where an optimal linker length leads to the most potent degradation.
| Degrader ID | E3 Ligase Ligand | Target Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Compound A | Ligand 50 | ERα Ligand | PEG | 9 | 250 | 75 |
| Compound B | Ligand 50 | ERα Ligand | PEG | 12 | 110 | 85 |
| Compound C | Ligand 50 | ERα Ligand | PEG | 16 | 25 | >95 |
| Compound D | Ligand 50 | ERα Ligand | Alkyl | 16 | 45 | >95 |
| Compound E | Ligand 50 | ERα Ligand | PEG | 19 | 150 | 80 |
| Compound F | Ligand 50 | ERα Ligand | PEG | 21 | 300 | 70 |
Data is illustrative, based on trends reported for ER-targeting PROTACs.[14]
Experimental Protocols
Protocol 1: Determination of DC50 and Dmax via Western Blot
This protocol outlines the quantification of target protein levels following degrader treatment to determine potency.[15]
Materials:
-
Target cell line expressing the protein of interest and E3 ligase.
-
Complete growth medium.
-
Degrader stock solution (e.g., 10 mM in DMSO).
-
Vehicle control (DMSO).
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibody for the target protein.
-
Primary antibody for a loading control (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibody.
-
ECL substrate and imaging system.
Procedure:
-
Cell Seeding: Seed cells in 6-well or 12-well plates at a density that ensures they are in the logarithmic growth phase (e.g., 60-70% confluency) at the time of harvest.
-
Degrader Treatment: Prepare serial dilutions of the degrader in complete growth medium. A typical concentration range might be 1 µM down to 1 pM.
-
Aspirate the old medium and add the medium containing the different degrader concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).[15]
-
Incubation: Incubate the cells for a predetermined time point (e.g., 18-24 hours). This time should be optimized based on the target's natural turnover rate.
-
Cell Lysis: Wash cells with ice-cold PBS, then add ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.[15]
-
Incubate the lysate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]
-
Protein Quantification: Collect the supernatant and determine the protein concentration of each lysate using a BCA assay.[15]
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane, then incubate with the primary antibody for the loading control.
-
Wash the membrane again, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
-
Detection and Analysis:
-
Data Plotting:
-
Calculate the percentage of remaining protein for each concentration relative to the vehicle control.
-
Plot the percentage of remaining protein versus the log of the degrader concentration. Use a non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the DC50 and Dmax values.[15]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is used to verify the formation of the Target-Degrader-E3 Ligase complex within cells.[10]
Procedure:
-
Cell Treatment: Treat cells with the degrader at its optimal degradation concentration (determined from Protocol 1) and a vehicle control for a short duration (e.g., 2-4 hours).
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% NP-40) supplemented with protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose (B213101) beads to minimize non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-CRBN) or the target protein overnight at 4°C.[10]
-
Add fresh Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with IP lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the bound proteins from the beads using sample buffer and analyze the eluates by Western blotting. Probe the membrane for the target protein (if you pulled down the E3 ligase) or the E3 ligase (if you pulled down the target protein). The presence of the corresponding protein in the degrader-treated sample, but not the vehicle control, confirms the formation of the ternary complex.
Visualizations: Pathways and Workflows
PROTAC Mechanism of Action
Experimental Workflow for Degrader Optimization
Troubleshooting Workflow for Low Potency
References
- 1. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.com]
- 2. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 14. Impact of linker length on the activity of PROTACs. | Sigma-Aldrich [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: E3 Ligase Ligand PROTACs & The Hook Effect
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering the hook effect with E3 ligase ligand-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs?
The hook effect, also known as the prozone effect, is a phenomenon observed in PROTAC-mediated degradation experiments where an increase in the PROTAC concentration beyond an optimal point leads to a decrease in the degradation of the target protein. This results in a characteristic "bell-shaped" or "U-shaped" dose-response curve, which can complicate the determination of degradation potency (DC50) and maximum degradation (Dmax).
Q2: Why does the hook effect occur with PROTACs?
The hook effect arises from the fundamental mechanism of PROTACs, which require the formation of a productive ternary complex (E3 Ligase-PROTAC-Target Protein) to induce ubiquitination and subsequent degradation of the target. At excessively high concentrations, the PROTAC can independently bind to the E3 ligase and the target protein, forming non-productive binary complexes (PROTAC-E3 and PROTAC-Target). These binary complexes predominate and are unable to form the crucial ternary complex, thus reducing the overall degradation efficiency.
Q3: My dose-response curve is bell-shaped. How can I confirm it's the hook effect?
A bell-shaped dose-response curve is the primary indicator of the hook effect. To confirm this, you can perform several experiments:
-
Expand Dose Range: Test a much wider range of PROTAC concentrations. A classic hook effect will show recovery of the target protein level at supra-optimal concentrations.
-
Ternary Complex Quantification: Employ biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or cellular assays like NanoBRET/HiBiT to directly measure the formation of the ternary complex across the same dose range. A decrease in the ternary complex signal at high PROTAC concentrations would confirm the hook effect.
-
Washout Experiments: Treat cells with a high, hook-effect-inducing concentration of your PROTAC, then wash it out and replace it with a medium containing an optimal, lower concentration. If degradation is rescued, it suggests the inhibition was due to excess PROTAC.
Troubleshooting Guide
Problem 1: Significant hook effect observed, preventing accurate DC50/Dmax determination.
-
Cause: Formation of excess binary complexes at high PROTAC concentrations.
-
Solution 1: Adjust Dose-Response Experiment: The most straightforward approach is to adjust the concentration range in your degradation assays. Use a wider range with more data points at the lower concentrations to accurately define the bottom of the curve before the hook effect takes hold. This will allow for a more precise calculation of the DC50 and Dmax.
-
Solution 2: Modify PROTAC Design: The stability of the binary complexes relative to the ternary complex is a key driver. Consider re-designing the PROTAC with a different linker length or composition, which can alter the cooperativity and stability of the ternary complex.
-
Solution 3: Change E3 Ligase Ligand: If possible, synthesize a new PROTAC using a ligand for a different E3 ligase (e.g., switch from a CRBN ligand like lenalidomide (B1683929) to a VHL ligand). Different E3 ligases have distinct structural and kinetic requirements for ternary complex formation, which may inherently mitigate the hook effect.
Problem 2: No degradation observed at any concentration.
-
Cause 1: Poor Cell Permeability: The PROTAC may not be entering the cells effectively.
-
Troubleshooting: Perform a cellular uptake assay. If permeability is low, consider formulation strategies or chemical modifications to improve physicochemical properties.
-
-
Cause 2: No Ternary Complex Formation: The PROTAC may be unable to bridge the E3 ligase and the target protein simultaneously.
-
Troubleshooting: Use a biophysical assay (e.g., SPR) or a cellular target engagement assay (e.g., NanoBRET) to confirm that the PROTAC can bind to both the target and the E3 ligase independently and together.
-
-
Cause 3: Target Protein is Not Amenable to Degradation: The target may lack accessible lysine (B10760008) residues for ubiquitination, or the rate of protein synthesis may exceed the rate of degradation.
-
Troubleshooting: Perform a ubiquitination assay to see if the target is being tagged for degradation after PROTAC treatment. A cycloheximide (B1669411) chase experiment can be used to assess the target's basal turnover rate.
-
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, data for two different PROTACs targeting the same protein but utilizing different E3 ligase ligands. PROTAC-A exhibits a significant hook effect, while PROTAC-B does not.
| Parameter | PROTAC-A (High Hook Effect) | PROTAC-B (Low Hook Effect) | Description |
| Target Binding (Kd) | 50 nM | 55 nM | Binding affinity of the PROTAC for the target protein. |
| E3 Ligase Binding (Kd) | 150 nM | 500 nM | Binding affinity of the PROTAC for the E3 ligase. |
| Ternary Complex Cooperativity (α) | 1.5 | 15 | A measure of how favorably the ternary complex forms over the binary complexes. An α > 1 is positive cooperativity. |
| DC50 | 25 nM | 30 nM | Concentration of PROTAC required to induce 50% degradation of the target protein. |
| Dmax | 85% | 95% | Maximum percentage of target protein degradation observed. |
| Hook Effect Onset | > 500 nM | > 10,000 nM | Concentration at which degradation efficiency begins to decrease. |
Key Experimental Protocols & Workflows
PROTAC-Mediated Degradation Assay (Western Blot)
This protocol is designed to determine the dose-response relationship of a PROTAC and identify a potential hook effect.
Workflow Diagram:
Caption: Workflow for assessing PROTAC-induced protein degradation via Western Blot.
Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa or a relevant cell line) in a 12-well plate at a density that ensures they are in a logarithmic growth phase at the time of treatment (e.g., 2.0 x 10^5 cells/well).
-
Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh cell culture medium. A recommended range to screen for a hook effect is from 0.1 nM to 20,000 nM. Include a vehicle control (e.g., 0.1% DMSO). Aspirate the old medium from the cells and add the PROTAC-containing medium.
-
Incubation: Return the plate to the incubator for a predetermined time period (e.g., 18 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Western Blot: Transfer the separated proteins to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, probe with the appropriate HRP-conjugated secondary antibodies.
-
Imaging: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the target protein signal to the loading control signal. Plot the normalized protein levels against the log of the PROTAC concentration to generate the dose-response curve.
Signaling & Mechanistic Diagrams
PROTAC Mechanism of Action
This diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation, which is central to understanding the hook effect.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
The Hook Effect Mechanism
This diagram explains the equilibrium between productive ternary complexes and non-productive binary complexes that causes the hook effect.
Caption: Formation of binary vs. ternary complexes at different PROTAC concentrations.
Technical Support Center: Optimizing Linker Length for E3 Ligase Ligand 50 PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the linker length of Proteolysis-Targeting Chimeras (PROTACs) that utilize E3 Ligase Ligand 50.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical for efficacy?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two components.[1][2] The primary function of the linker is to position the target protein and the E3 ligase in a conformation that facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1][3]
The length of the linker is a crucial parameter that dictates the efficacy of a PROTAC.[1][3] An optimal linker length is necessary for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).
-
If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][3][4]
-
If the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex.[1][3]
Therefore, optimizing the linker length is a critical step in the development of a potent PROTAC.
Q2: How does linker composition, beyond just length, influence PROTAC performance?
Linker composition plays a significant role in a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability.[1][4] For instance, incorporating hydrophilic elements like polyethylene (B3416737) glycol (PEG) can improve solubility, while more rigid structures like alkynes and heterocyclic rings can enhance conformational stability and pre-organize the PROTAC into a favorable conformation for ternary complex formation.[1][5] The chemical nature of the linker can also impact the stability of the ternary complex and, consequently, the degradation efficiency.[1]
Q3: What is the "hook effect" in the context of PROTACs, and how can linker optimization help mitigate it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1][6] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[1][7]
While the hook effect is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity. A well-designed linker can promote positive cooperativity, where the binding of one protein increases the affinity for the second, making the ternary complex more stable and thus mitigating the hook effect.[1][7] Modifying linker flexibility, for instance by making it more rigid, can also pre-organize the PROTAC into a conformation more favorable for ternary complex formation.[7]
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.
This is a common challenge in PROTAC development and often points to issues with ternary complex formation or its productivity.[1][7]
| Potential Cause | Troubleshooting/Optimization Steps |
| Suboptimal Linker Length | Synthesize a library of PROTACs with varying linker lengths to identify the optimal length.[1] |
| Unfavorable Ternary Complex Conformation | Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine (B10760008) residues for ubiquitination are not accessible. Redesign the linker to alter the relative orientation of the two proteins.[1][7] |
| Poor Physicochemical Properties | The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target. Modify the linker to improve properties like solubility (e.g., by incorporating PEG chains) and cell permeability.[1][7] |
| No Ubiquitination | A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein. Perform an in-cell or in vitro ubiquitination assay to confirm if the target protein is being ubiquitinated. If not, this indicates a problem with the geometry of the ternary complex, requiring linker redesign.[1][6] |
Problem 2: I am observing a significant "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.
This issue arises from the formation of unproductive binary complexes at high PROTAC concentrations.[1][7]
| Potential Cause | Troubleshooting/Optimization Steps |
| Formation of Unproductive Binary Complexes | At high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase.[1][8] |
| Suboptimal Linker Design | The linker may not be promoting positive cooperativity in ternary complex formation. Redesign the linker to be more rigid or to have a different composition to enhance the stability of the ternary complex.[1][7] |
Data Presentation: Impact of Linker Length on PROTAC Efficacy
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on degradation efficacy.
Table 1: ERα Degradation
| Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| 9 | >1000 | <20 | [9] |
| 12 | ~500 | ~50 | [9] |
| 16 | ~100 | >80 | [1][9][10] |
| 19 | ~750 | ~40 | [9] |
| 21 | >1000 | <20 | [9] |
Table 2: p38α Degradation
| Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| 12 | >100 | <30 | [11] |
| 15-17 | <50 | >90 | [1][11] |
| 20 | >100 | <40 | [11] |
Experimental Protocols
Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.
Western Blotting for Target Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels.[1]
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control.[1]
In-Cell Ubiquitination Assay
This assay confirms that the target protein is being ubiquitinated in the presence of the PROTAC.
Protocol:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a few hours to allow ubiquitinated proteins to accumulate.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated protein, run it on an SDS-PAGE gel, and transfer it to a PVDF membrane.
-
Detection: Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitinated target protein. A ladder of high-molecular-weight bands indicates ubiquitination.
Ternary Complex Formation Assays (e.g., NanoBRET™)
These assays directly measure the formation of the Target-PROTAC-E3 ligase complex in living cells.[12]
Protocol:
-
Cell Transfection: Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase (donor) and the E3 ligase fused to a HaloTag® (acceptor).
-
Labeling: Add the HaloTag® NanoBRET™ 618 ligand to the cells, which will bind to the HaloTag®-E3 ligase fusion protein.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the cells.
-
Signal Detection: Add the Nano-Glo® substrate and measure both the donor (luminescence) and acceptor (fluorescence) signals.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the ratio indicates ternary complex formation.[12]
Visualizations
Caption: The mechanism of action of a PROTAC molecule.
Caption: Troubleshooting workflow for optimizing PROTAC linker length.
Caption: Experimental workflow for PROTAC linker length optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholars.uky.edu [scholars.uky.edu]
- 11. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting the Metabolic Instability of E3 Ligase Ligand 50
This technical support center is designed for researchers, scientists, and drug development professionals encountering metabolic instability with the hypothetical E3 ligase ligand, "Ligand 50." The following troubleshooting guides and frequently asked questions (FAQs) provide insights and actionable solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is metabolic instability and why is it a concern for E3 ligase Ligand 50?
A1: Metabolic instability refers to the susceptibility of a compound to be broken down by metabolic enzymes, primarily in the liver.[1][2] For an E3 ligase ligand like Ligand 50, which is a key component of PROTACs, high metabolic instability can lead to rapid clearance from the body. This results in a short duration of action and low bioavailability, potentially limiting its therapeutic effectiveness in vivo.[1] Optimizing the metabolic stability of E3 ligase ligands is a common challenge in the development of PROTACs.[3][4]
Q2: What are the likely metabolic pathways causing the instability of Ligand 50?
A2: While specific pathways for Ligand 50 would need experimental determination, common metabolic routes for small molecules include Phase I metabolism (oxidation, reduction, hydrolysis) and Phase II metabolism (conjugation reactions).[1][5] Cytochrome P450 (CYP) enzymes, predominantly found in the liver, are often responsible for the oxidative metabolism of many drug candidates.[6][7] For ligands used in PROTACs, moieties prone to CYP-mediated metabolism are a known liability.[3]
Q3: How can I experimentally assess the metabolic stability of Ligand 50?
A3: Standard in vitro methods are the recommended starting point for assessing metabolic stability.[1] These assays involve incubating Ligand 50 with liver fractions (like microsomes or S9) or whole cells (hepatocytes) and quantifying the decrease in the parent compound over time.[1][5] These experiments allow for the determination of key parameters such as metabolic half-life (t½) and intrinsic clearance (CLint).[1]
Q4: What is the importance of identifying the metabolites of Ligand 50?
A4: Identifying the metabolites of Ligand 50 is crucial for a number of reasons. Firstly, it helps to pinpoint the specific chemical "soft spots" on the molecule that are susceptible to enzymatic degradation. This knowledge is invaluable for guiding medicinal chemistry efforts to improve stability through structural modifications.[8] Secondly, it is important to determine if any major metabolites are pharmacologically active or potentially toxic.[5]
Troubleshooting Guide
Problem 1: Ligand 50 shows a very short half-life in liver microsome stability assays.
-
Question: What does a short half-life in a microsomal assay indicate?
-
Answer: A short half-life in a liver microsomal stability assay suggests that Ligand 50 is rapidly metabolized by Phase I enzymes, most likely Cytochrome P450s (CYPs), which are abundant in this subcellular fraction.[7] This is a common challenge for novel chemical entities.
-
Next Steps:
-
Metabolite Identification: Perform metabolite identification studies using high-resolution mass spectrometry to determine the site(s) of metabolism on Ligand 50.
-
Structural Modification: Based on the metabolite ID, employ structure-activity relationship (SAR) studies to modify the ligand. Common strategies include:
-
Blocking Metabolic Hotspots: Introduce a metabolically stable group, such as a halogen or a bulky alkyl group, at the site of metabolism to hinder enzyme access.
-
Deuterium (B1214612) Incorporation: Replace hydrogen atoms with deuterium at metabolically labile positions. This can strengthen the chemical bond and slow down metabolism.[9][10]
-
Ring System Modification: If an aromatic ring is being oxidized, consider deactivating the ring with electron-withdrawing groups or replacing it with a heteroaromatic ring that is more resistant to CYP-mediated oxidation.[11]
-
-
Problem 2: Ligand 50 is stable in microsomal assays but shows high clearance in hepatocyte assays.
-
Question: What could explain this discrepancy between assay results?
-
Answer: This pattern suggests that while Ligand 50 is stable against Phase I enzymes (present in microsomes), it may be susceptible to Phase II metabolism (conjugation reactions) or metabolism by cytosolic enzymes, which are present in whole hepatocytes but not in microsomes.[1] Alternatively, active transport into the hepatocytes could be facilitating its metabolism.
-
Next Steps:
-
Investigate Phase II Metabolism: Run the hepatocyte assay in the presence of inhibitors for common Phase II enzymes like UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs) to see if the stability of Ligand 50 is improved.
-
Cytosolic Stability Assay: Perform a stability assay using the liver S9 fraction, which contains both microsomal and cytosolic enzymes, to confirm the involvement of cytosolic enzymes.[5]
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Structural Modifications to Address Conjugation: If conjugation is confirmed, modify the functional group being conjugated (e.g., hydroxyl or amine). This can be achieved by introducing steric hindrance around the group or by altering its electronic properties.[1]
-
Quantitative Data Summary
The following table presents hypothetical metabolic stability data for the initial discovery compound, Ligand 50, and a structurally modified, more stable analog, Ligand 50-Metab-Opt.
| Compound | Assay System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Ligand 50 | Human Liver Microsomes | 8 | 86.6 |
| Ligand 50 | Human Hepatocytes | 5 | 138.6 |
| Ligand 50-Metab-Opt | Human Liver Microsomes | 45 | 15.4 |
| Ligand 50-Metab-Opt | Human Hepatocytes | 35 | 19.8 |
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
-
Preparation:
-
Prepare a 10 mM stock solution of Ligand 50 in DMSO.
-
Thaw pooled human liver microsomes on ice.
-
Prepare a NADPH regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), add a quenching solution (e.g., cold acetonitrile (B52724) with an internal standard) to stop the reaction.[12]
-
-
Analysis:
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining concentration of the parent compound at each time point.
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of the remaining compound versus time.
-
Determine the slope of the linear regression to calculate the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint).
-
Protocol 2: Hepatocyte Stability Assay
-
Preparation:
-
Thaw cryopreserved human hepatocytes and assess their viability.
-
Prepare a suspension of hepatocytes in the appropriate incubation medium.
-
-
Incubation:
-
Add the hepatocyte suspension to a collagen-coated 96-well plate.
-
Add Ligand 50 to the wells (final concentration typically 1 µM).
-
Incubate at 37°C in a humidified incubator.
-
At specified time points, take samples and quench the metabolic activity as described for the microsomal assay.
-
-
Analysis and Data Calculation:
-
Follow the same procedures for sample analysis and data calculation as outlined in the Liver Microsomal Stability Assay protocol.
-
Visualizations
Caption: Troubleshooting workflow for addressing metabolic instability.
Caption: General workflow for in vitro metabolic stability assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. pharmafocusasia.com [pharmafocusasia.com]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. nedmdg.org [nedmdg.org]
- 9. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 12. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: E3 Ligase Ligand 50 Development
Welcome to the technical support center for E3 ligase Ligand 50. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the development and experimental use of this compound, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to support your research endeavors in targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a high-affinity small molecule that binds to the Cereblon (CRBN) E3 ubiquitin ligase.[1] Its primary application is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a specific protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][3] this compound serves as the E3 ligase-recruiting moiety in PROTACs, such as in the synthesis of BTK Degrader-10.[1]
Q2: Why is the choice of an E3 ligase and its ligand critical for PROTAC success?
A2: The choice of the E3 ligase and its corresponding ligand is a crucial determinant of a PROTAC's success for several reasons.[2] The E3 ligase influences the degradation profile, including kinetics, maximal degradation (Dmax), and potency (DC50).[4] Furthermore, the tissue-specific expression of an E3 ligase can be leveraged to achieve tissue-selective protein degradation, potentially enhancing the therapeutic window and reducing off-target toxicities.[4][5] The stability and cooperativity of the ternary complex (POI-PROTAC-E3 ligase) are also heavily influenced by the E3 ligase-ligand pair, which directly impacts degradation efficiency.[2]
Q3: What are the most common E3 ligases used in PROTAC development besides CRBN?
A3: While over 600 E3 ligases are known in the human genome, only a few have been extensively used for PROTAC development due to the availability of well-characterized, high-affinity small molecule ligands.[2][6] Besides Cereblon (CRBN), the most prominent E3 ligases are von Hippel-Lindau (VHL), mouse double minute 2 homolog (MDM2), and inhibitors of apoptosis proteins (IAPs).[2][7]
Q4: What are the known challenges associated with using CRBN ligands like Ligand 50?
A4: While widely used, CRBN-based PROTACs can face challenges such as acquired resistance through mutations in the E3 ligase pathway.[4] Additionally, the ubiquitous expression of CRBN can complicate the development of tissue-selective degraders.[4] The development of next-generation degraders aims to overcome these limitations by exploring novel E3 ligases with more restricted expression patterns.[4][8]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound-based PROTACs.
| Problem | Possible Cause | Suggested Solution |
| No or poor degradation of the target protein. | Inefficient ternary complex formation. | - Optimize the linker length and attachment points on the PROTAC to ensure favorable geometry for the ternary complex.[6]- Confirm the binding of your PROTAC to both the target protein and CRBN independently using biophysical assays like SPR or TR-FRET.[9] |
| Low PROTAC stability or cell permeability. | - Assess the metabolic stability of the PROTAC in relevant cellular or in vitro systems.- Modify the physicochemical properties of the PROTAC to improve cell permeability.[7] | |
| Issues with the Ubiquitin-Proteasome System (UPS). | - Ensure the cell line used has a functional UPS.- Include a proteasome inhibitor (e.g., MG132) as a negative control to confirm degradation is proteasome-dependent.[5] | |
| Observed cytotoxicity is independent of target degradation. | Off-target effects of the PROTAC. | - Synthesize and test a negative control PROTAC with an inactive enantiomer of the E3 ligase ligand or the target-binding ligand.- Perform whole-proteome analysis to identify off-target proteins that are degraded. |
| Toxicity related to the target protein ligand or E3 ligase ligand itself. | - Test the target protein ligand and this compound as individual molecules for cytotoxicity.- Use lower concentrations of the PROTAC if possible while still achieving target degradation. | |
| Development of resistance to the PROTAC. | Mutation in the E3 ligase (CRBN) or other components of the UPS. | - Sequence the CRBN gene in resistant cells to identify potential mutations.- Consider developing a PROTAC that utilizes a different E3 ligase to overcome resistance.[4] |
| Variability in experimental results. | Inconsistent experimental conditions. | - Standardize all experimental parameters, including cell density, treatment times, and reagent concentrations.- Ensure the quality and purity of the synthesized PROTAC. |
| Cell line-specific differences. | - Be aware that the expression levels of CRBN and other UPS components can vary between cell lines, affecting PROTAC efficacy.[10] |
Experimental Protocols
Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to quantitatively assess the formation of the ternary complex between the protein of interest (POI), the PROTAC, and the E3 ligase.
Materials:
-
Purified, tagged (e.g., His-tagged) POI
-
Purified, tagged (e.g., GST-tagged) E3 ligase complex (e.g., CRBN-DDB1)
-
PROTAC molecule incorporating this compound
-
TR-FRET donor and acceptor fluorophore-conjugated antibodies (e.g., anti-His-Terbium and anti-GST-d2)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% BSA)
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
In a suitable microplate, add the purified POI and the E3 ligase complex at constant concentrations.
-
Add the PROTAC molecule at varying concentrations.
-
Add the donor and acceptor-labeled antibodies.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow for complex formation.
-
Measure the TR-FRET signal using a microplate reader (excitation at 340 nm, emission at 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (665 nm/620 nm) and plot it against the PROTAC concentration to determine the concentration at which 50% of the maximal ternary complex is formed (TC50).
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC can induce the ubiquitination of the POI in a reconstituted system.
Materials:
-
Purified POI
-
E1 activating enzyme
-
E2 conjugating enzyme
-
E3 ligase (CRBN-DDB1 complex)
-
Ubiquitin
-
ATP
-
PROTAC molecule
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)[2]
-
SDS-PAGE gels and Western blot apparatus
-
Antibodies against the POI and ubiquitin
Procedure:
-
In a microcentrifuge tube, combine the E1, E2, E3 ligase, ubiquitin, and ATP in the ubiquitination buffer.[2]
-
Add the purified POI.
-
Add the PROTAC at the desired concentration. Include a no-PROTAC control.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Perform a Western blot using antibodies against the POI to detect higher molecular weight bands corresponding to poly-ubiquitinated protein. An anti-ubiquitin antibody can also be used to confirm ubiquitination.[9]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of a PROTAC utilizing this compound.
Caption: A logical workflow for troubleshooting poor target degradation.
Caption: The signaling pathway of CRBN-mediated protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Current Challenges in Small Molecule Proximity-Inducing Compound Development for Targeted Protein Degradation Using the Ubiquitin Proteasomal System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Structural Optimization of E3 Ligase Ligands for Druggability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the structural optimization of E3 ligase ligands, with a special focus on Cereblon (CRBN) ligand 50, for enhanced druggability in the context of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is E3 Ligase Ligand 50 and which E3 ligase does it recruit?
This compound is a chemical moiety that binds to the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] It is utilized in the synthesis of PROTACs, such as BTK Degrader-10, to recruit CRBN to a target protein for degradation.[1]
Q2: What are the critical starting points for optimizing an E3 ligase ligand for improved druggability?
Optimizing an E3 ligase ligand involves a multi-parameter approach focusing on:
-
Binding Affinity and Selectivity: The ligand must bind with sufficient affinity and selectivity to the desired E3 ligase to ensure efficient recruitment.[3]
-
Linker Attachment Point (Exit Vector): The point of linker attachment on the E3 ligase ligand is crucial and should be directed away from key binding interactions to minimize disruption of binding.[3][4]
-
Physicochemical Properties: Properties such as solubility, cell permeability, and metabolic stability are critical for the overall druggability of the resulting PROTAC.[5][6]
-
Ternary Complex Formation: The ligand, as part of the PROTAC, must facilitate the formation of a stable and productive ternary complex between the E3 ligase and the protein of interest (POI).[5][7]
Q3: My PROTAC shows low degradation efficiency. What are the potential causes related to the E3 ligase ligand?
Low degradation efficiency can stem from several factors related to the E3 ligase ligand:
-
Insufficient Binding Affinity: The ligand's affinity for the E3 ligase may be too low to form a stable ternary complex.
-
Poor Cooperativity: The formation of the ternary complex can be influenced by cooperativity, where the binding of the POI and the E3 ligase to the PROTAC is either enhanced (positive cooperativity) or diminished (negative cooperativity).[8][9] Suboptimal ligand structure can lead to negative cooperativity.
-
Steric Hindrance: The linker attachment site or the ligand's conformation might cause steric clashes within the ternary complex, preventing productive ubiquitination.[]
-
Incorrect E3 Ligase Choice: The chosen E3 ligase may not be expressed at sufficient levels in the target cells or may not be the optimal choice for the specific POI.[5]
Q4: What is the "hook effect" and how can I mitigate it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[11] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex.[11] To mitigate this:
-
Perform a Wide Dose-Response Experiment: This will help identify the optimal concentration range for degradation and reveal the characteristic bell-shaped curve of the hook effect.[11]
-
Test Lower Concentrations: Using lower concentrations (in the nanomolar to low micromolar range) can help find the "sweet spot" for maximal degradation.[11]
Troubleshooting Guides
Issue 1: Poor Cellular Permeability of the PROTAC
Symptoms: The PROTAC is potent in biochemical assays but shows weak or no activity in cellular assays.
Possible Cause Related to E3 Ligase Ligand: The E3 ligase ligand contributes to the overall high molecular weight and polarity of the PROTAC, hindering its ability to cross the cell membrane.[6][11]
Troubleshooting Steps:
-
Assess Cell Permeability:
-
Modify Ligand Properties:
-
Optimize the Linker: While not directly part of the ligand, the linker's properties significantly impact the overall molecule. Consider linkers with improved physicochemical properties, such as PEG linkers for increased solubility.[]
Issue 2: Inefficient Ternary Complex Formation
Symptoms: The PROTAC binds to both the POI and the E3 ligase individually but fails to induce degradation.
Possible Cause Related to E3 Ligase Ligand: The structure of the E3 ligase ligand and its connection to the linker do not support a stable and productive ternary complex conformation.
Troubleshooting Steps:
-
Evaluate Ternary Complex Formation Directly:
-
Modify Linker Attachment Point:
-
Systematically change the attachment point of the linker on the E3 ligase ligand. This can significantly alter the geometry of the ternary complex.[4]
-
-
Vary Linker Length and Composition:
-
The linker length and rigidity play a critical role in achieving the correct orientation of the POI and E3 ligase.[][16] Synthesize a library of PROTACs with varying linkers to identify the optimal configuration.
-
-
Computational Modeling:
Data Presentation
Table 1: Key Parameters for Evaluating E3 Ligase Ligand Druggability
| Parameter | Desired Outcome | Common Assays | Reference |
| Binding Affinity (Kd) | Nanomolar to low micromolar range for the E3 ligase | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), AlphaScreen | [18],[19] |
| Cellular Target Engagement (IC50) | Potent in intact cells | NanoBRET, Cellular Thermal Shift Assay (CETSA) | [11],[12] |
| Ternary Complex Cooperativity (α) | α > 1 (positive cooperativity) | SPR, ITC | [8],[9] |
| Degradation Potency (DC50) | Low nanomolar range | Western Blot, Mass Spectrometry-based Proteomics | [20],[14] |
| Maximal Degradation (Dmax) | > 80% | Western Blot, Mass Spectrometry-based Proteomics | [20] |
Experimental Protocols
Protocol 1: Ternary Complex Formation Assay (TR-FRET)
This assay measures the proximity between the POI and the E3 ligase induced by the PROTAC.
Materials:
-
Purified, tagged (e.g., His-tag, GST-tag) POI and E3 ligase.
-
Lanthanide-labeled antibody against one tag (donor fluorophore).
-
Fluorescently labeled antibody against the other tag (acceptor fluorophore).
-
PROTAC of interest.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
384-well low-volume microplates.
-
TR-FRET plate reader.
Procedure:
-
Prepare a solution containing the tagged POI and the tagged E3 ligase in the assay buffer.
-
Add the PROTAC at various concentrations to the wells of the microplate.
-
Add the protein mixture to the wells.
-
Incubate to allow for ternary complex formation (e.g., 60 minutes at room temperature).
-
Add the donor and acceptor-labeled antibodies.
-
Incubate to allow for antibody binding.
-
Measure the TR-FRET signal by exciting the donor fluorophore and measuring the emission of the acceptor fluorophore. An increased signal indicates complex formation.[14]
Protocol 2: Cellular Protein Degradation Assay (Western Blot)
This is a standard method to quantify the reduction in the levels of the target protein in cells.
Materials:
-
Cell line of interest.
-
Cell culture medium and supplements.
-
PROTAC of interest dissolved in a suitable solvent (e.g., DMSO).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and Western blot apparatus.
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Wash the cells with PBS and then lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.[14]
Mandatory Visualizations
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: Troubleshooting workflow for low PROTAC cellular activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligands for E3 Ligase | 2758531-98-3 | Invivochem [invivochem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 17. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 18. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Selectivity of E3 Ligase Ligand-Based Degraders
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the selectivity of E3 ligase ligand-based degraders, such as Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
This guide addresses common issues encountered during the development and characterization of degraders, offering potential causes and solutions to improve selectivity.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Off-Target Protein Degradation | 1. Promiscuous Warhead: The ligand binding to the protein of interest (POI) may have affinity for other proteins.[1][2] 2. Unfavorable Ternary Complex Conformation: The degrader may induce the formation of productive ternary complexes with off-target proteins.[1][2] 3. Intrinsic Activity of E3 Ligase Ligand: Some E3 ligase ligands, like those based on pomalidomide, can have inherent off-target effects.[1] | 1. Optimize the Warhead: Utilize a more selective binder for your POI.[1] Consider re-engineering previously developed inhibitors that had high selectivity but failed for other reasons.[3] 2. Modify the Linker: Systematically alter the linker's length, composition, and attachment points to disfavor the formation of off-target ternary complexes.[1][4] 3. Change the E3 Ligase: Employ a different E3 ligase with a distinct set of endogenous substrates.[1] The choice of E3 ligase can significantly alter the degradation profile.[2][4] 4. Perform Global Proteomics: Use techniques like Tandem Mass Tagging (TMT)-based quantitative proteomics to identify off-target effects early and guide medicinal chemistry efforts.[1][5] |
| Lack of Selective Degradation Between Protein Isoforms | 1. High Homology: The targeted protein isoforms may share highly similar ligand-binding pockets and surface topologies. 2. Subtle Differences in Ternary Complex Formation: Minor variations in the ternary complex interactions can determine isoform selectivity.[4] | 1. Fine-Tune Linkerology: Subtle modifications to the linker attachment point on the E3 ligase ligand can switch selectivity between highly homologous proteins, such as p38α and p38δ.[4] 2. Exploit Differential E3 Ligase Expression: If isoforms are expressed in different tissues, using a tissue-specific E3 ligase can achieve selective degradation.[6][7] 3. Computational Modeling: Use molecular dynamics simulations to understand and predict how linker modifications alter the ternary complex interface for different isoforms.[4][8] |
| "Hook Effect" Obscuring Selective Concentration Range | The formation of binary complexes (Degrader-POI or Degrader-E3 ligase) at high degrader concentrations competes with the formation of the productive ternary complex.[9][10] | 1. Perform a Wide Dose-Response Experiment: Test a broad range of concentrations to identify the bell-shaped curve characteristic of the hook effect and determine the optimal concentration for maximal degradation.[7][9] 2. Focus on Lower Concentrations: The "sweet spot" for maximal and selective degradation is often in the nanomolar to low micromolar range.[9] |
| Inconsistent Degradation Results | 1. Variable Cell Health and Passage Number: Changes in cell culture conditions can affect the ubiquitin-proteasome system's efficiency.[1] 2. Degrader Instability: The compound may be unstable in the cell culture medium over the experiment's time course.[1] | 1. Standardize Cell Culture: Use cells within a defined passage number range and maintain consistent seeding densities and confluency.[1] 2. Assess Compound Stability: Evaluate the stability of your degrader in the experimental media over time.[1] |
Frequently Asked Questions (FAQs)
Q1: How can I improve the selectivity of my degrader if the warhead is already highly selective for the protein of interest?
Even with a selective warhead, off-target degradation can occur due to the formation of stable and productive ternary complexes with other proteins.[4][8] Strategies to enhance selectivity in this scenario include:
-
Linker Optimization: The linker's length, rigidity, and attachment points are critical for determining the geometry of the ternary complex.[9] Subtle changes can disrupt off-target complexes while maintaining the on-target one.[2]
-
E3 Ligase Switching: Different E3 ligases have different surface topographies and endogenous substrates.[1] Switching the recruited E3 ligase (e.g., from CRBN to VHL) can significantly alter the degradation profile, even with the same warhead.[2]
-
Employing Novel E3 Ligases: Exploring novel E3 ligases, especially those with tissue-specific expression, can greatly enhance selectivity and provide a wider therapeutic window.[6][11]
Q2: What is the role of the E3 ligase in determining degrader selectivity?
The recruited E3 ligase is a key determinant of a degrader's selectivity profile.[4] Factors to consider include:
-
Protein-Protein Interactions: The formation of a productive ternary complex depends on favorable protein-protein interactions between the E3 ligase and the target protein, which are induced by the degrader.[12]
-
Cellular Abundance and Localization: The E3 ligase must be expressed in the same cells and subcellular compartment as the target protein for degradation to occur.
-
Tissue-Specific Expression: Utilizing an E3 ligase with restricted tissue expression can lead to tissue-selective degradation of a ubiquitously expressed target.[6][7] While CRBN and VHL are ubiquitously expressed, the discovery of ligands for more tissue-specific ligases is an active area of research.[6]
Q3: How do I choose the right experiments to assess the selectivity of my degrader?
A multi-pronged approach is recommended:
-
Biochemical Assays: Begin with in vitro ternary complex formation assays (e.g., TR-FRET, AlphaLISA, FP) to quantify the binding affinity and cooperativity of your degrader with the POI and E3 ligase.[13][14]
-
Cellular Degradation Assays: Use Western blotting or targeted mass spectrometry to measure the degradation of your intended target in a dose- and time-dependent manner.[15]
-
Global Proteomics: This is the gold standard for assessing selectivity. Techniques like TMT-based mass spectrometry provide an unbiased, proteome-wide view of all proteins degraded upon treatment with your compound, allowing for the identification of any off-targets.[1][5]
Q4: My degrader has poor physicochemical properties (e.g., low solubility, poor permeability). How can this affect selectivity assessment and how can I address it?
Poor "drug-like" properties can complicate the interpretation of cellular assays and lead to misleading selectivity data.[9][16]
-
Impact on Selectivity: Low permeability might prevent the degrader from reaching its intracellular target, leading to a false-negative result for on-target degradation. Conversely, high non-specific binding due to excessive lipophilicity can cause off-target effects.[17]
-
Troubleshooting:
-
Improve Physicochemical Properties: Modify the linker or the E3 ligase ligand to reduce lipophilicity and improve solubility.[17] Introducing basic nitrogen-containing groups in the linker has been shown to increase solubility.[13]
-
Use Permeabilization Assays: Employ assays like the Caco-2 permeability assay to quantitatively assess cell permeability.[13]
-
Confirm Target Engagement: Use cellular target engagement assays like CETSA or NanoBRET to confirm that the degrader is binding to both the target and the E3 ligase inside the cells.[1]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for representative E3 ligase ligand-based degraders, illustrating the type of data used to evaluate potency and selectivity.
Table 1: Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ) of Selected Degraders
| Degrader | Target(s) | E3 Ligase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| GP262 | p110α | CRBN | MDA-MB-231 | 227.4 | 71.3 | [18] |
| p110γ | CRBN | MDA-MB-231 | 42.23 | 88.6 | [18] | |
| mTOR | CRBN | MDA-MB-231 | 45.4 | 74.9 | [18] | |
| SJF-α | p38α | VHL | MDA-MB-231 | ~7 | ~97 | [4] |
| SJF-δ | p38δ | VHL | MDA-MB-231 | ~46 | ~99 | [4] |
| XH2 | BRD4 | RNF114 | 231MFP | - | - | [4] |
-
DC₅₀: Concentration of the degrader required to induce 50% degradation of the target protein.
-
Dₘₐₓ: The maximum percentage of target protein degradation observed.
Experimental Protocols
Protocol 1: Western Blot for Assessing Target Protein Degradation
This protocol describes a standard method to quantify the reduction in target protein levels following degrader treatment.
Materials:
-
Cells expressing the protein of interest (POI)
-
Degrader compound and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Compound Treatment: Treat cells with a serial dilution of the degrader compound. Include a vehicle-only control. Incubate for the desired time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of degradation versus the log of the degrader concentration to determine the DC₅₀ and Dₘₐₓ values.
-
Protocol 2: TR-FRET Assay for Ternary Complex Formation
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the formation of the POI-Degrader-E3 Ligase ternary complex in vitro.
Materials:
-
Recombinant purified POI (e.g., His-tagged)
-
Recombinant purified E3 ligase complex (e.g., VHL/ElonginB/ElonginC, GST-tagged)
-
Degrader compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA)
-
TR-FRET donor-labeled antibody (e.g., anti-His-Terbium)
-
TR-FRET acceptor-labeled antibody (e.g., anti-GST-d2)
-
Low-volume 384-well assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare stock solutions of the POI, E3 ligase complex, and degrader in assay buffer.
-
Degrader Dilution: Perform a serial dilution of the degrader compound in assay buffer directly in the assay plate.
-
Protein Addition: Add the POI and E3 ligase complex to the wells containing the degrader dilutions. The final concentrations should be optimized for the specific system but are typically in the low nanomolar range.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for ternary complex formation.[9]
-
Antibody Addition: Add the donor and acceptor-labeled antibodies to the wells.
-
Final Incubation: Incubate the plate at room temperature for another 60 minutes, protected from light, to allow for antibody binding.
-
Measurement:
-
Measure the TR-FRET signal on a compatible plate reader.
-
Excite the donor fluorophore (e.g., at 340 nm) and measure the emission from both the donor (e.g., at 620 nm) and the acceptor (e.g., at 665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio as a function of the degrader concentration. An increase in the ratio indicates the formation of the ternary complex.
-
Fit the data to a suitable binding model to determine the affinity of ternary complex formation.
-
Visualizations
Caption: A typical workflow for the design and validation of selective degraders.
Caption: A decision tree for troubleshooting off-target degradation issues.
Caption: The catalytic mechanism of PROTAC-induced protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted protein degradation: current and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs Criteria | Chemical Probes Portal [chemicalprobes.org]
- 4. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. benchchem.com [benchchem.com]
- 10. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. Plasticity in binding confers selectivity in ligand induced protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. contractpharma.com [contractpharma.com]
- 17. Current Challenges in Small Molecule Proximity-Inducing Compound Development for Targeted Protein Degradation Using the Ubiquitin Proteasomal System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Rational Design and Application of Next-Generation E3 Ligase Ligands
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the rational design and application of next-generation E3 ligase ligands, with a focus on Cereblon (CRBN) binders like Ligand 50.
Frequently Asked Questions (FAQs)
Q1: What is "E3 Ligase Ligand 50" and what is its primary application?
A1: this compound is a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] It is primarily used as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] A notable application is in the creation of BTK Degrader-10, a PROTAC designed to target Bruton's tyrosine kinase for degradation.[1][2]
Q2: What is the "hook effect" in PROTAC experiments and how can it be mitigated?
A2: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[3][4] This occurs because excessive PROTAC molecules are more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[3]
-
Mitigation Strategies:
-
Dose-Response Curve: Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to characterize the bell-shaped curve of the hook effect.[3]
-
Lower Concentrations: Use lower concentrations of the PROTAC to favor the formation of the ternary complex.[3]
-
Kinetic Analysis: Analyze the kinetics of degradation at different concentrations to better understand the dynamics of ternary complex formation and dissociation.[3]
-
Q3: My PROTAC is causing the degradation of off-target proteins. What are "neosubstrates" and how can selectivity be improved?
A3: CRBN ligands, such as thalidomide (B1683933) and its derivatives, can act as "molecular glues," inducing the degradation of proteins that are not the intended target of the PROTAC.[5] These unintendedly degraded proteins are referred to as "neosubstrates."[5] Well-known neosubstrates of the thalidomide-CRBN complex include transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3).[5][6]
-
Strategies to Improve Selectivity:
-
Modify the E3 Ligase Ligand: Altering the chemical structure of the CRBN ligand can change its neosubstrate profile.
-
Optimize the Linker: The length and composition of the linker can influence the geometry of the ternary complex and, consequently, which proteins are presented for ubiquitination.
-
Change the E3 Ligase: Utilizing a different E3 ligase with a distinct set of endogenous substrates can avoid the off-target effects associated with CRBN.
-
Q4: What are the key considerations when selecting an E3 ligase for a PROTAC?
A4: The choice of an E3 ligase is a critical decision in PROTAC design. Key factors include:
-
Ligand Availability: The availability of potent and well-characterized ligands for the E3 ligase is a primary consideration.
-
Tissue Expression: The expression pattern of the E3 ligase can be leveraged to achieve tissue-specific protein degradation.
-
Off-Target Effects: Consider the known neosubstrates of the E3 ligase that might be degraded by your PROTAC.
-
Cellular Localization: The subcellular location of the E3 ligase should be compatible with that of the target protein.
Troubleshooting Guides
This section provides guidance on common issues encountered during key experimental assays for PROTAC characterization.
Issue 1: No or weak signal in ternary complex formation assays (e.g., TR-FRET, AlphaLISA, NanoBRET).
| Possible Cause | Troubleshooting Steps |
| Low Binding Affinity | Confirm the binary binding affinities of the PROTAC to both the target protein and CRBN using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[3] |
| Steric Hindrance | The linker may be too short or rigid, preventing the formation of a stable ternary complex. Synthesize PROTACs with linkers of varying lengths and compositions. |
| Incorrect Assay Conditions | Optimize buffer conditions, protein concentrations, and incubation times. |
Issue 2: No ubiquitination of the target protein is observed.
| Possible Cause | Troubleshooting Steps |
| Inactive E3 Ligase Complex | Ensure all components of the in vitro ubiquitination reaction (E1, E2, ubiquitin, ATP) are present and active.[3][7] |
| Non-productive Ternary Complex | A ternary complex may form, but in a conformation that is not conducive to ubiquitination. Redesigning the linker may be necessary. |
| Rapid Deubiquitination | Deubiquitinating enzymes (DUBs) in cell lysates can remove ubiquitin chains. Add DUB inhibitors to your lysis buffer.[3] |
Issue 3: No change in target protein levels on a Western blot.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | Assess the cell permeability of the PROTAC using assays like PAMPA or Caco-2.[8] |
| PROTAC Instability | Evaluate the stability of the PROTAC in cell culture medium and cell lysate using LC-MS.[8] |
| Insufficient Incubation Time | Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal degradation time.[3] |
| Proteasome Inactivity | As a control, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of protein levels indicates proteasome-dependent degradation.[3] |
Quantitative Data
While specific quantitative binding data for "this compound" is not extensively available in the public domain, the following table provides representative binding affinities for well-characterized CRBN ligands. This data can serve as a benchmark for researchers developing new CRBN-based PROTACs.
| Ligand | Binding Affinity to CRBN (IC50/Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM (Kd) | Biochemical Assay | [9] |
| Lenalidomide | 1.5 µM (IC50) | TR-FRET | [10] |
| Pomalidomide | 1.2 µM (IC50) | TR-FRET | [10] |
| Iberdomide (CC-220) | ~150 nM (IC50) | Biochemical Assay | [9] |
| CC-885 | High Affinity | Biochemical Assay | [10] |
| YJ1b | 0.206 µM (IC50) | TR-FRET | [11] |
Experimental Protocols
Detailed methodologies for key experiments in the characterization of CRBN-based PROTACs are provided below.
Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
-
Objective: To quantify the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase).
-
Materials:
-
Purified, tagged (e.g., His-tag, GST-tag) target protein and CRBN E3 ligase complex.
-
Lanthanide-labeled antibody against one tag (donor fluorophore).
-
Fluorescently labeled antibody against the other tag (acceptor fluorophore).
-
PROTAC of interest.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
384-well low-volume microplates.
-
TR-FRET plate reader.
-
-
Procedure:
-
Prepare a solution containing the tagged target protein and the tagged CRBN E3 ligase complex in the assay buffer.
-
Add the PROTAC at various concentrations to the wells of the microplate.
-
Add the protein mixture to the wells.
-
Incubate to allow for ternary complex formation.
-
Add the donor and acceptor-labeled antibodies.
-
Incubate to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader.
-
In Vitro Ubiquitination Assay
-
Objective: To determine if the PROTAC-induced ternary complex is active in promoting the ubiquitination of the target protein.
-
Materials:
-
Purified target protein, E1 activating enzyme, E2 conjugating enzyme, and the CRBN E3 ligase complex.[7]
-
Ubiquitin and ATP.[7]
-
PROTAC of interest.
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).[7]
-
SDS-PAGE gels and Western blot apparatus.
-
Antibodies against the target protein and ubiquitin.
-
-
Procedure:
-
In a microcentrifuge tube, combine the E1, E2, CRBN E3 ligase, ubiquitin, and ATP in the ubiquitination buffer.[7]
-
Add the purified target protein.
-
Add the PROTAC at the desired concentration (a no-PROTAC control is essential).[7]
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and perform a Western blot, probing for the target protein and ubiquitin.
-
Cellular Protein Degradation Assay (Western Blot)
-
Objective: To quantify the reduction in the levels of the target protein in cells treated with a PROTAC.
-
Materials:
-
Cell line of interest.
-
Cell culture medium and supplements.
-
PROTAC of interest dissolved in a suitable solvent (e.g., DMSO).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and Western blot apparatus.
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a specific duration. Include a vehicle-only control.
-
Wash the cells with ice-cold PBS and lyse them.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting and detect the target protein and loading control.
-
Quantify the band intensities and normalize the target protein levels to the loading control to determine the DC50 and Dmax.
-
Visualizations
The following diagrams illustrate key concepts and workflows in the rational design and evaluation of E3 ligase ligand-based PROTACs.
Caption: Mechanism of action for a CRBN-based PROTAC.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Caption: A typical experimental workflow for PROTAC evaluation.
References
- 1. This compound | Ligands for E3 Ligase | 2758531-98-3 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to VHL- and CRBN-Based Degraders in Targeted Protein Degradation
For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation, the choice of E3 ubiquitin ligase is a pivotal decision in the design of Proteolysis-Targeting Chimeras (PROTACs). Among the more than 600 E3 ligases in the human genome, von Hippel-Lindau (VHL) and Cereblon (CRBN) have emerged as the most widely utilized due to the availability of well-characterized, high-affinity small molecule ligands.[1][2][3] This guide provides an objective comparison of VHL- and CRBN-based degraders, supported by experimental data, to equip researchers with the information needed to make strategic decisions for their projects.
Mechanism of Action: Two Distinct Approaches to Ubiquitination
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system (UPS).[4][5] They consist of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ligase, and a chemical linker. The core mechanism involves the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase, which leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[6]
Cereblon (CRBN): CRBN functions as a substrate receptor within the CUL4A-DDB1 E3 ubiquitin ligase complex.[7][8] Ligands for CRBN, such as those derived from thalidomide (B1683933) and its analogs (known as immunomodulatory drugs or IMiDs), bind to CRBN and modify its substrate specificity.[6][9][10] CRBN-based PROTACs are noted for their fast catalytic rates and the relatively small size and favorable physicochemical properties of their ligands.[] However, CRBN has an inherent affinity for zinc-finger transcription factors, which can lead to off-target effects.[]
von Hippel-Lindau (VHL): VHL is the substrate recognition component of the VCB-Cul2-RBX1 E3 ligase complex.[12][13][14] Its natural substrate is the hypoxia-inducible factor 1α (HIF-1α).[14][15] VHL ligands are typically derived from or mimic the hydroxyproline (B1673980) motif of HIF-1α that VHL recognizes.[][16] This interaction occurs within a more buried binding pocket, which can contribute to higher selectivity for specific substrates compared to CRBN.[] However, VHL ligands often have a higher molecular weight and may exhibit poorer cell permeability.[]
References
- 1. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. janusdrugdiscovery.com [janusdrugdiscovery.com]
- 4. Developments of CRBN-based PROTACs as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cereblon - Wikipedia [en.wikipedia.org]
- 8. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 12. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Von Hippel–Lindau tumor suppressor - Wikipedia [en.wikipedia.org]
- 15. E3 ubiquitin ligase von Hippel-Lindau (VHL) protein promotes Th17 differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Comparative Guide to E3 Ligase Ligand Target Engagement: A Case Study
This guide provides a comparative analysis of methodologies used to validate the target engagement of E3 ligase ligands, utilizing a representative ligand-target system as a case study. The following sections detail the experimental protocols, present comparative data, and illustrate the underlying principles and workflows.
Introduction to E3 Ligase Ligands and Target Engagement
E3 ubiquitin ligases are key enzymes in the ubiquitin-proteasome system, responsible for substrate recognition and subsequent ubiquitination, often leading to protein degradation. Small molecules, known as E3 ligase ligands, can be designed to recruit a specific E3 ligase to a neo-substrate, a protein of interest (POI), thereby inducing its degradation. This technology, often referred to as PROteolysis TArgeting Chimeras (PROTACs), has emerged as a powerful therapeutic modality.
Validation of target engagement, confirming that the E3 ligase ligand binds to both the E3 ligase and the target protein within a cellular context, is a critical step in the development of these molecules. This guide explores and compares several widely used assays for this purpose.
Experimental Assays for Target Engagement Validation
Several biophysical and cellular assays are employed to measure the formation of the ternary complex (E3 ligase - Ligand - Target Protein) and to quantify the subsequent degradation of the target protein. Here, we compare three prominent methods: NanoBRET, Cellular Thermal Shift Assay (CETSA), and Proximity Ligation Assay (PLA).
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the interaction between two proteins in live cells. One protein is tagged with a NanoLuc® luciferase (the "donor"), and the other is tagged with a HaloTag® ligand (the "acceptor"). Upon interaction, Bioluminescence Resonance Energy Transfer (BRET) occurs from the luciferase to the fluorescent ligand, generating a detectable signal.
Experimental Protocol:
-
Cell Line Preparation: Co-transfect cells with plasmids encoding the E3 ligase fused to NanoLuc® and the target protein fused to HaloTag®. Alternatively, generate stable cell lines expressing the fusion proteins.
-
Compound Treatment: Seed the cells in 96-well or 384-well plates. Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate. Then, treat the cells with varying concentrations of the E3 ligase ligand.
-
Lysis and Reading: Add the NanoBRET™ Nano-Glo® Substrate to the cells to generate the luminescent signal.
-
Data Acquisition: Measure both the donor emission (luciferase) and the acceptor emission (fluorescent ligand) using a plate reader equipped for BRET measurements.
-
Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the ligand concentration to determine the EC50 value, representing the concentration at which 50% of the maximal interaction is observed.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a method used to assess the thermal stability of a protein in its native cellular environment. The principle is that ligand binding can stabilize a protein, leading to a higher melting temperature (Tm).
Experimental Protocol:
-
Cell Treatment: Treat intact cells with the E3 ligase ligand at various concentrations or with a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein and the E3 ligase remaining in the soluble fraction using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein against the temperature to generate a melting curve. The shift in the melting temperature (ΔTm) in the presence of the ligand indicates target engagement.
Comparative Data Summary
The following table summarizes hypothetical comparative data for two different E3 ligase ligands (Ligand A and Ligand B) targeting the same E3 ligase and protein of interest.
| Assay | Readout | Ligand A | Ligand B (Alternative) | Interpretation |
| NanoBRET™ | Ternary Complex EC50 (nM) | 50 | 200 | Ligand A is more potent at inducing the formation of the E3-ligand-target complex. |
| CETSA® | Target Protein ΔTm (°C) | +3.5 | +1.2 | Ligand A provides greater thermal stabilization to the target protein upon binding. |
| Western Blot | Target Protein DC50 (nM) | 15 | 80 | Ligand A is more potent at inducing the degradation of the target protein. |
| Western Blot | Target Protein Dmax (%) | 95 | 80 | Ligand A leads to a higher maximal level of target protein degradation. |
Signaling Pathway Illustration
The diagram below illustrates the general mechanism of action for an E3 ligase ligand in inducing the degradation of a target protein.
Conclusion
The validation of target engagement is a cornerstone of developing effective E3 ligase-based therapeutics. As demonstrated, a multi-assay approach provides a comprehensive understanding of a ligand's performance. NanoBRET™ offers a direct measure of ternary complex formation in live cells, while CETSA® provides evidence of direct target binding and stabilization. These assays, in conjunction with functional readouts like target protein degradation measured by Western blot, allow for a robust and comparative assessment of different E3 ligase ligands, enabling the selection of lead candidates with optimal characteristics for further development.
A Comparative Analysis of E3 Ligase Ligands for PROTACs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate E3 ubiquitin ligase and its corresponding ligand is a critical determinant in the successful design of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of the most ubiquitously utilized E3 ligase ligands, presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of crucial pathways and workflows.
PROTACs are heterobifunctional molecules that commandeer the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[1][2] They consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][3] While over 600 E3 ligases are known, a select few have been predominantly exploited for PROTAC development, largely due to the availability of well-characterized, high-affinity small molecule ligands. This guide focuses on the most prominent E3 ligases: Cereblon (CRBN), von Hippel-Lindau (VHL), inhibitors of apoptosis proteins (IAPs), and mouse double minute 2 homolog (MDM2).[1]
Performance Comparison of E3 Ligase Ligands
The efficacy of a PROTAC is not solely dependent on the binary binding affinity of its ligands to the target protein or the E3 ligase. The stability and cooperativity of the ternary complex play a crucial role in determining the degradation efficiency. The choice of E3 ligase can significantly influence these parameters, as well as tissue distribution and potential off-target effects.
Below is a summary of quantitative data for PROTACs utilizing different E3 ligase ligands targeting the well-characterized bromodomain-containing protein 4 (BRD4).
| E3 Ligase Ligand Type | PROTAC Example | Target Protein | Cell Line | Binding Affinity (Kd) to E3 Ligase | Degradation Potency (DC50) | Maximum Degradation (Dmax) |
| VHL | MZ1 | BRD4 | HeLa | 29 nM | 13 nM | >95% |
| CRBN | dBET1 | BRD4 | MV4-11 | ~250 nM | 30 nM | >90% |
| MDM2 | A1874 | BRD4 | RS4;11 | High Affinity (Idasanutlin-based) | 29 nM | >98%[4] |
| IAP | IAP-based PROTAC | BRD4 | HeLa | Varies | Potent Degradation | High |
Key Characteristics of Common E3 Ligase Ligands
| E3 Ligase | Ligand Origin | Advantages | Disadvantages |
| VHL | Hypoxia-inducible factor 1α (HIF-1α) peptide mimics | High affinity and selectivity. Forms stable ternary complexes.[] | Larger, less drug-like ligands.[] Lower expression in some tissues.[] |
| CRBN | Thalidomide and its analogs (IMiDs) | Smaller, more drug-like ligands.[] High catalytic rate.[] | Potential for off-target effects related to neosubstrate degradation.[] |
| MDM2 | Nutlin and its analogs | Can induce p53-mediated apoptosis in cancer cells.[6] | Larger ligands with potentially poor physicochemical properties.[6] Less efficient degradation compared to VHL/CRBN in some cases.[6] |
| IAP | Bestatin and other small molecules | Can induce apoptosis. | Can have intrinsic cellular toxicity. |
Signaling Pathways and Experimental Workflows
To understand the context of this comparison, it is essential to visualize the underlying biological pathways and the experimental workflows used to generate the comparative data.
Figure 1: Mechanism of PROTAC-mediated protein degradation.
Figure 2: General experimental workflow for PROTAC development.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.
Western Blot Analysis for Protein Degradation
This is a fundamental assay to quantify the reduction in the level of the target protein following PROTAC treatment.[1]
Methodology:
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[1]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
-
Detection and Analysis:
Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
This assay confirms the PROTAC's ability to induce the formation of the POI-PROTAC-E3 ligase ternary complex in a solution-based format.[2][3]
Methodology:
-
Reagent Preparation:
-
Assay Setup:
-
In a microplate, combine the purified target protein, E3 ligase, and labeled antibodies with varying concentrations of the PROTAC.[2]
-
-
Incubation:
-
Incubate the mixture at room temperature to allow for complex formation.
-
-
FRET Measurement:
-
Measure the time-resolved FRET signal using a plate reader. An increase in the FRET signal indicates proximity between the target protein and the E3 ligase, signifying ternary complex formation.[8]
-
-
Data Analysis:
-
Plot the FRET signal against the PROTAC concentration. The resulting bell-shaped curve is characteristic of ternary complex formation, where the signal decreases at high concentrations due to the "hook effect".[8]
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful technique to measure the real-time binding kinetics and affinity of binary (PROTAC to POI or E3 ligase) and ternary complexes.[9][10]
Methodology:
-
Chip Preparation:
-
Immobilize the E3 ligase (e.g., biotinylated VHL complex) onto a streptavidin-coated sensor chip.[11]
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (Kd).[10]
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.[10]
-
Inject these solutions over the immobilized E3 ligase surface. The enhanced binding response compared to the binary interaction indicates the formation of the ternary complex.[10]
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions. The cooperativity of the ternary complex can also be calculated.[11]
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[12][13]
Methodology:
-
Sample Preparation:
-
Prepare solutions of the purified protein (either POI or E3 ligase) in the sample cell and the PROTAC (or PROTAC-ligand complex for ternary measurements) in the titration syringe in the same buffer.[13]
-
-
Titration:
-
Perform a series of small injections of the titrant into the sample cell while monitoring the heat released or absorbed.[13]
-
-
Data Analysis:
Conclusion
The selection of an E3 ligase and its corresponding ligand is a multifaceted decision in PROTAC design, with no single choice being universally optimal. CRBN and VHL remain the workhorses of the field, each with a distinct set of advantages and disadvantages. The emergence of ligands for other E3 ligases like MDM2 and IAPs is expanding the toolbox for targeted protein degradation. A thorough understanding of the comparative performance and the application of rigorous experimental methodologies are paramount for the successful development of novel and effective PROTAC-based therapeutics. This guide provides a foundational framework for researchers to make informed decisions in this rapidly evolving field.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC degraders with ligands recruiting MDM2 E3 ubiquitin ligase: an updated perspective – ScienceOpen [scienceopen.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. aragen.com [aragen.com]
- 11. researchgate.net [researchgate.net]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
A Comparative Guide to Control Experiments for E3 Ligase Ligand 50-Mediated Degradation
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, with Proteolysis-Targeting Chimeras (PROTACs) at the forefront.[1] PROTACs are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[2][3] These molecules consist of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4] E3 ligase Ligand 50 is a potent recruiter of the Cereblon (CRBN) E3 ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) complex, and is frequently used in the synthesis of PROTACs.[5][6]
A PROTAC containing Ligand 50 functions by inducing the formation of a ternary complex between the POI and CRBN.[7] This proximity leads to the poly-ubiquitination of the POI, marking it for degradation by the 26S proteasome.[8] Given this indirect, catalytic mechanism, a rigorous set of control experiments is essential to validate that the observed degradation of the POI is a direct result of the intended PROTAC-mediated activity. This guide provides a comprehensive comparison of the critical control experiments required to confidently assess the performance of a Ligand 50-based degrader.
Diagram 1: Mechanism of Action of a Ligand 50-based PROTAC
Caption: Mechanism of a Ligand 50-based PROTAC hijacking the CRBN E3 ligase.
Key Control Strategies for Validating Ligand 50-Mediated Degradation
To ensure that the reduction in the protein of interest (POI) is due to the specific, intended mechanism of the Ligand 50-based PROTAC, a multi-pronged approach using several distinct classes of controls is necessary.
Inactive Compound Controls
The most fundamental controls involve synthesizing and testing analogues of the active PROTAC that are designed to be incapable of forming a productive ternary complex.[9]
-
E3 Ligase Binding Mutant: This control has a modification on the Ligand 50 moiety that ablates its ability to bind to Cereblon (CRBN). A common strategy is to methylate the glutarimide (B196013) nitrogen.[10] This control is crucial for demonstrating that the recruitment of CRBN is essential for the degradation activity.
-
Target Binding Mutant: This control features a modification to the "warhead" portion of the PROTAC, rendering it unable to bind to the POI. Often, this is achieved by inverting a key stereocenter in the warhead molecule.[10] This control confirms that engagement of the POI is required for degradation.
Competitive Inhibition Controls
These experiments validate that the PROTAC-induced degradation is dependent on its binding to both the POI and CRBN in a competitive manner.
-
Competition with Excess E3 Ligase Ligand: Pre-treating cells with a high concentration of free Ligand 50 (or a related CRBN binder like pomalidomide) should saturate the CRBN E3 ligase.[9] This prevents the PROTAC from binding to CRBN, and therefore, should block the degradation of the POI. A successful rescue of degradation confirms that the PROTAC acts via CRBN.
-
Competition with Excess Target Ligand: Similarly, pre-treating cells with an excess of the warhead molecule alone will occupy the binding site on the POI.[9] This prevents the PROTAC from engaging the POI and should rescue the protein from degradation, confirming the necessity of POI binding.
Cellular Machinery Perturbation Controls
This class of controls verifies that the observed protein loss occurs through the canonical ubiquitin-proteasome system (UPS).
-
Proteasome Inhibition: Co-treatment of cells with the PROTAC and a proteasome inhibitor (e.g., MG132, Carfilzomib) should prevent the degradation of the poly-ubiquitinated POI.[9][11] An accumulation of the POI compared to treatment with the PROTAC alone is the expected result and confirms proteasome-dependency.
-
Neddylation Inhibition: The activity of Cullin-RING E3 ligases, including CRL4-CRBN, is dependent on the neddylation of the cullin subunit. Treatment with a NEDD8-activating enzyme inhibitor like MLN4924 will inactivate the ligase complex.[9][11] Co-treatment with MLN4924 should therefore rescue the POI from degradation, confirming the involvement of a Cullin-RING ligase.
Genetic Controls
Genetic manipulation provides the most definitive evidence for the role of a specific E3 ligase in the PROTAC's mechanism of action.
-
CRBN Knockout/Knockdown: Using technologies like CRISPR/Cas9 to create a CRBN knockout cell line or siRNA/shRNA to knockdown its expression allows for a direct test of CRBN's role.[9] A Ligand 50-based PROTAC should be completely inactive in cells lacking CRBN, providing unequivocal proof of its dependency on this specific E3 ligase.
Data Presentation: Summary of Control Experiments
The following table summarizes the key control experiments, their purpose, and the expected outcomes for a valid Ligand 50-based PROTAC.
| Control Experiment Category | Specific Control | Purpose | Expected Outcome |
| Inactive Compound Controls | E3 Ligase Binding Mutant | Confirm requirement of E3 ligase (CRBN) engagement. | No degradation of POI. |
| Target Binding Mutant | Confirm requirement of POI engagement. | No degradation of POI. | |
| Competitive Inhibition | Excess E3 Ligase Ligand | Confirm PROTAC binds to the CRBN binding pocket. | Rescue of POI from degradation. |
| Excess Target Ligand | Confirm PROTAC binds to the POI binding pocket. | Rescue of POI from degradation. | |
| Cellular Machinery Perturbation | Proteasome Inhibitor | Confirm degradation is proteasome-dependent. | Rescue of POI from degradation; ubiquitinated form may accumulate. |
| Neddylation Inhibitor | Confirm degradation is dependent on a Cullin-RING Ligase. | Rescue of POI from degradation. | |
| Genetic Controls | CRBN Knockout/Knockdown | Definitively confirm that degradation is CRBN-dependent. | No degradation of POI. |
Diagram 2: Experimental Workflow for PROTAC Validation
Caption: A stepwise workflow for the validation of a Ligand 50-based PROTAC.
Experimental Protocols
Below are generalized protocols for key experiments. Researchers should optimize concentrations and incubation times for their specific POI and cell system.
Protocol 1: Western Blotting for Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight.
-
Dosing: Treat cells with the PROTAC degrader across a range of concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to the POI overnight at 4°C. Use an antibody for a loading control (e.g., GAPDH, β-actin) as well.
-
Detection: Wash the membrane, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour, and detect using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the POI signal to the loading control. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Protocol 2: Proteasome Inhibition Assay
-
Cell Culture: Plate cells as described above.
-
Pre-treatment: Treat cells with a proteasome inhibitor (e.g., 1 µM MG132) or vehicle for 1-2 hours prior to adding the PROTAC.
-
PROTAC Treatment: Add the PROTAC degrader at a concentration known to cause significant degradation (e.g., the DC90 concentration) to the pre-treated cells. Maintain the presence of the proteasome inhibitor.
-
Incubation: Incubate for the time required to observe maximal degradation (e.g., 8 hours).
-
Analysis: Harvest cell lysates and analyze POI levels via Western Blot as described in Protocol 1. A rescue of the POI level in the co-treated sample compared to the PROTAC-only sample indicates proteasome-dependent degradation.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment: Treat cells with the PROTAC degrader (at a concentration that promotes complex formation, often near the DC50), the inactive control, or vehicle for a short duration (e.g., 1-4 hours).
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., containing 0.5% NP-40) with protease inhibitors.
-
Immunoprecipitation: Pre-clear the lysate with protein A/G beads. Incubate the cleared lysate with an antibody against the POI or CRBN overnight at 4°C.
-
Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.
-
Washes: Wash the beads several times with Co-IP lysis buffer to remove non-specific binders.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting for the presence of the POI, CRBN, and other components of the E3 ligase complex (e.g., DDB1). The presence of CRBN in the POI pulldown (and vice versa) only in the presence of the active PROTAC confirms ternary complex formation.[12]
Diagram 3: Logic Diagram for Interpreting Control Experiment Results
Caption: A decision tree for troubleshooting PROTAC activity based on controls.
References
- 1. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Ligands for E3 Ligase | 2758531-98-3 | Invivochem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Validating E3 Ligase Ligand 50 Dependency: A Comparative Guide to Knockout and Knockdown Techniques
For researchers, scientists, and drug development professionals, establishing the specific E3 ubiquitin ligase dependency of a novel ligand is a critical step in targeted protein degradation. This guide provides a comprehensive comparison of knockout and knockdown methodologies for validating the on-target effects of "E3 Ligase Ligand 50," a hypothetical ligand for a specific E3 ligase. We present supporting experimental data, detailed protocols, and visual workflows to aid in the design and execution of robust validation studies.
The validation process is crucial to ensure that the degradation of a protein of interest (POI) is indeed mediated by the intended E3 ligase upon recruitment by the ligand, often in the context of a Proteolysis Targeting Chimera (PROTAC). This confirmation helps to de-risk drug development projects and provides a deeper understanding of the compound's mechanism of action.
Comparison of Validation Methodologies
The two primary genetic techniques to validate E3 ligase dependency are siRNA-mediated knockdown and CRISPR-Cas9-mediated knockout of the E3 ligase gene. Each method offers distinct advantages and disadvantages, which are summarized below.
| Feature | siRNA Knockdown | CRISPR-Cas9 Knockout |
| Mechanism | Post-transcriptional gene silencing | Permanent gene disruption at the DNA level |
| Effect | Transient reduction in protein expression | Complete and permanent loss of protein expression |
| Timeframe | Rapid (24-72 hours) | Longer, requires stable cell line generation |
| Off-target effects | Potential for off-target mRNA binding | Potential for off-target DNA cleavage |
| Compensation | Less likely due to transient nature | Potential for compensatory mechanisms to arise |
| Suitability | Rapid screening, essential genes | Definitive validation, non-essential genes |
Quantitative Data Summary
The efficacy of E3 Ligand 50 in degrading a target protein (e.g., BRD4) can be quantified in the presence and absence of the specific E3 ligase. The following table illustrates hypothetical data from key validation experiments.
| Experimental Condition | Target Protein Level (% of Control) | DC50 (nM) | Dmax (%) |
| Wild-Type Cells + E3 Ligand 50 | 15% | 10 | >90% |
| Scrambled siRNA + E3 Ligand 50 | 18% | 12 | >90% |
| E3 Ligase siRNA + E3 Ligand 50 | 85% | >1000 | <20% |
| E3 Ligase CRISPR KO + E3 Ligand 50 | 95% | Not Applicable | <10% |
| Wild-Type Cells + Inactive Control | 98% | Not Applicable | <5% |
| Wild-Type Cells + E3 Ligand 50 + Proteasome Inhibitor | 92% | Not Applicable | <10% |
| Wild-Type Cells + E3 Ligand 50 + E3 Ligase Ligand (competitor) | 88% | >1000 | <15% |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
Experimental Protocols
Below are detailed protocols for the key experiments cited in this guide.
siRNA-Mediated Knockdown and Western Blot Analysis
This protocol describes the transient knockdown of the target E3 ligase using siRNA, followed by treatment with E3 Ligand 50 and analysis of target protein levels by Western blot.
Materials:
-
Cells expressing the target protein and E3 ligase
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
siRNA targeting the E3 ligase (and a non-targeting scrambled control)
-
E3 Ligand 50
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against the target protein, E3 ligase, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to be 30-50% confluent at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute 20 pmol of siRNA in 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the 200 µL siRNA-lipid complex to each well.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO2 to achieve optimal knockdown of the E3 ligase.
-
Ligand Treatment: After the incubation period, treat the cells with various concentrations of E3 Ligand 50 (and a vehicle control) for the desired time (e.g., 6-24 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Quantify band intensities using densitometry software.
-
CRISPR-Cas9 Mediated Knockout
This protocol outlines the generation of a stable E3 ligase knockout cell line using CRISPR-Cas9 technology.
Materials:
-
Lentiviral vector expressing Cas9 and a guide RNA (gRNA) targeting the E3 ligase gene
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Target cell line
-
Polybrene
-
Puromycin (or other selection antibiotic)
Procedure:
-
gRNA Design and Cloning: Design and clone two to three gRNAs targeting an early exon of the E3 ligase gene into a lentiviral expression vector.
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the gRNA expression vector and packaging plasmids using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
-
Transduction of Target Cells:
-
Transduce the target cell line with the collected lentivirus in the presence of polybrene (8 µg/mL).
-
-
Selection: 48 hours post-transduction, select for transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Single-Cell Cloning and Validation:
-
Isolate single cells by limiting dilution or FACS to generate clonal populations.
-
Expand the clones and screen for E3 ligase knockout by Western blot and genomic DNA sequencing to confirm the presence of insertions/deletions (indels) at the target locus.
-
-
Functional Assays: Use the validated knockout cell line for degradation assays with E3 Ligand 50 as described in the Western blot protocol.
HiBiT Assay for Quantitative Protein Degradation
The HiBiT assay provides a sensitive, real-time method to quantify protein degradation.[1][2] This requires CRISPR-Cas9-mediated knock-in of the HiBiT tag at the endogenous locus of the target protein.
Materials:
-
CRISPR-edited cell line with the target protein endogenously tagged with HiBiT
-
Nano-Glo® HiBiT Lytic Detection System
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HiBiT-tagged cells in a 96-well plate.
-
Ligand Treatment: Treat the cells with a serial dilution of E3 Ligand 50.
-
Incubation: Incubate for the desired time.
-
Lysis and Detection:
-
Add the Nano-Glo® HiBiT Lytic Reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal generation.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of protein degradation relative to the vehicle-treated control.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: PROTAC-mediated degradation pathway.
Caption: siRNA knockdown validation workflow.
Caption: CRISPR knockout validation workflow.
Conclusion
Robust validation of E3 ligase dependency is a cornerstone of developing targeted protein degraders. This guide provides a framework for comparing and implementing siRNA knockdown and CRISPR-Cas9 knockout strategies. By employing the detailed protocols and considering the quantitative data presented, researchers can confidently establish the mechanism of action for novel E3 ligase ligands like "E3 Ligand 50," thereby advancing their drug discovery programs. The inclusion of appropriate negative controls and orthogonal assays, such as HiBiT technology, is essential for generating high-quality, reproducible data.
References
E3 Ligase Ligand 50: A Comparative Analysis for Targeted Protein Degradation
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation (TPD), the selection of an E3 ubiquitin ligase and its corresponding ligand is a pivotal decision in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of E3 ligase Ligand 50, a ligand for the E3 ligase Cereblon (CRBN), against established E3 ligase ligands for CRBN and the von Hippel-Lindau (VHL) E3 ligase.
PROTACs are heterobifunctional molecules that function by inducing the proximity of a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The choice of the E3 ligase ligand is critical as it influences the degradation efficiency (DC50 and Dmax), selectivity, and pharmacokinetic properties of the PROTAC. While over 600 E3 ligases are known, the majority of PROTACs in development utilize ligands for a select few, primarily CRBN and VHL.
This compound has been identified as a ligand for CRBN and is noted for its use in the synthesis of "BTK Degrader-10". However, as of the latest available data, specific performance metrics such as DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) for PROTACs utilizing this compound, including BTK Degrader-10, are not publicly available. Therefore, a direct quantitative comparison is not currently possible. This guide will provide a detailed comparison of well-characterized CRBN and VHL ligands to serve as a benchmark for the evaluation of new ligands like this compound.
Quantitative Performance Comparison of E3 Ligase Ligands
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. The following tables summarize the binding affinities of common E3 ligase ligands and the degradation performance of PROTACs targeting Bruton's tyrosine kinase (BTK) using these ligands.
Table 1: Binding Affinities of Common E3 Ligase Ligands
| E3 Ligase | Ligand | Binding Affinity (Kd/IC50) to E3 Ligase |
| CRBN | Pomalidomide | ~157 nM |
| CRBN | Lenalidomide | ~178 nM - 2.694 µM |
| VHL | VH032 | ~185 nM |
Table 2: Comparative Performance of BTK-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | DC50 | Dmax (%) | Cell Line |
| BTK Degrader-10 | This compound | BTK | Data not available | Data not available | Data not available |
| P13I | Pomalidomide | BTK (C481S mutant) | ~30 nM | >90% | HBL-1 |
| MT-802 | Pomalidomide | BTK | ~9 nM | >99% | Namalwa |
| L18I | Lenalidomide | BTK (C481S mutant) | Low nM | Data not available | Data not available |
| Compound 155 | Thalidomide derivative | BTK | 7.2 nM | Data not available | Data not available |
| PTD10 | Thalidomide derivative | BTK | 0.5 nM | >95% | Ramos |
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
PROTACs function by hijacking the ubiquitin-proteasome system. The bifunctional molecule simultaneously binds to the target protein and an E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome.
Assessing Cooperativity in E3 Ligase Ternary Complexes: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs), understanding the formation and stability of the ternary complex is paramount. This guide provides a comparative analysis of key biophysical and cellular methods used to assess the cooperativity of E3 ligase-ligand-target ternary complexes, with a focus on providing actionable experimental insights and supporting data.
The principle of PROTACs hinges on their ability to induce proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. The efficiency of this process is critically influenced by the stability of the ternary complex, which is often governed by cooperative interactions between the participating proteins.[1][2] Positive cooperativity, where the binding of one protein partner enhances the affinity for the other, is a desirable characteristic for potent PROTACs.[3][4] Conversely, negative cooperativity can hinder the formation of a stable ternary complex.[3] The cooperativity factor (α) quantifies this effect and is a crucial parameter in the optimization of PROTACs.[3][5]
This guide will delve into the following techniques for assessing ternary complex cooperativity:
-
Surface Plasmon Resonance (SPR)
-
Isothermal Titration Calorimetry (ITC)
-
Proximity-Based Assays (AlphaLISA®/AlphaScreen®)
-
Bioluminescence Resonance Energy Transfer (BRET)
-
Fluorescence Polarization (FP)
Quantitative Data Comparison
The following tables summarize key quantitative parameters for the assessment of ternary complex formation and cooperativity using various techniques. These values are illustrative and can vary depending on the specific proteins, ligands, and experimental conditions.
Table 1: Comparison of Biophysical Methods for Assessing Ternary Complex Cooperativity
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | AlphaLISA®/AlphaScreen® | NanoBRET™ | Fluorescence Polarization (FP) |
| Primary Output | Binding kinetics (ka, kd), Affinity (KD) | Thermodynamic parameters (ΔH, ΔS), Affinity (KD), Stoichiometry (n) | Proximity-induced signal | BRET ratio | Change in polarization (mP) |
| Cooperativity Determination | Calculated from binary and ternary KD values (α = KD_binary / KD_ternary)[3] | Calculated from binary and ternary KD values (α = KD_binary / KD_ternary)[5] | Inferred from signal enhancement in the presence of all three components | Inferred from increased BRET signal in the presence of all three components | Calculated from binary and ternary Ki or IC50 values |
| Throughput | Medium to High | Low | High | High | High |
| Sample Consumption | Low to Medium | High | Low | Low | Low |
| Labeling Requirement | No (for analyte), Yes (for ligand immobilization) | No | Yes (Donor and Acceptor beads) | Yes (Luciferase and fluorescent tag) | Yes (Fluorescent probe) |
| Cell-Based Assay? | No | No | No | Yes | No |
Table 2: Exemplary Quantitative Data for PROTAC Ternary Complexes
| PROTAC | Target Protein | E3 Ligase | Assay | Binary K D (PROTAC to E3) | Ternary K D (PROTAC to E3 in presence of Target) | Cooperativity (α) | Reference |
| MZ1 | BRD4(BD2) | VHL | ITC | 66 nM | 9.4 nM | 7 | [6] |
| AT1 | BRD4(BD2) | VHL | ITC | - | - | 7 | [6] |
| dBET6 | BRD4 | CRBN | AlphaScreen | - | - | - | [7] |
| ARV-771 | BET family | VHL | NanoBRET | - | - | - | [1] |
| MZ1 | BRD4(BD2) | VHL | SPR | 70 nM | 5.4 nM | ~13 | [8] |
| MZP55 | Brd4 | VHL | SPR | - | - | <1 (negative) | [9] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions, providing kinetic and affinity data.[8][10]
Objective: To determine the binding kinetics and affinity of the binary and ternary complexes to calculate the cooperativity factor.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, Ni-NTA)
-
Purified E3 ligase (e.g., VCB complex)
-
Purified target protein
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (if necessary)
Protocol:
-
Immobilization of E3 Ligase:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface if using amine coupling (e.g., with EDC/NHS).
-
Immobilize the E3 ligase onto the sensor surface to a desired response unit (RU) level. For tagged proteins, a capture-based approach can be used (e.g., anti-His antibody or Ni-NTA surface).[8]
-
Block any remaining active sites (e.g., with ethanolamine).
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Prepare a dilution series of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface, starting with the lowest concentration.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the surface between injections if necessary.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD_binary).[9]
-
-
Ternary Complex Analysis:
-
Prepare a dilution series of the PROTAC in running buffer containing a constant, saturating concentration of the target protein.
-
Inject these solutions over the immobilized E3 ligase surface.
-
Monitor the association and dissociation phases.
-
Fit the data to a binding model to determine the apparent kinetic and affinity constants for the ternary complex (KD_ternary).
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) using the formula: α = KD_binary / KD_ternary.[9]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[5][6]
Objective: To determine the thermodynamic parameters and binding affinities of binary and ternary complex formation to calculate cooperativity.
Materials:
-
Isothermal titration calorimeter
-
Purified E3 ligase
-
Purified target protein
-
PROTAC of interest
-
Dialysis buffer (ensure all components are in buffer-matched conditions)
Protocol:
-
Sample Preparation:
-
Dialyze the purified proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.
-
Degas all solutions before use.
-
-
Binary Titration (PROTAC into E3 Ligase):
-
Fill the ITC cell with the E3 ligase solution (e.g., 10-50 µM).
-
Fill the injection syringe with a 10-20 fold higher concentration of the PROTAC solution.[3]
-
Perform a series of injections of the PROTAC into the E3 ligase solution while monitoring the heat changes.
-
Integrate the heat-flow peaks and fit the data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (KD_binary), enthalpy (ΔH), and stoichiometry (n).[3]
-
-
Binary Titration (PROTAC into Target Protein):
-
Repeat step 2, titrating the PROTAC into the target protein solution to determine its binary binding affinity.
-
-
Ternary Titration:
-
Fill the ITC cell with a solution of the E3 ligase pre-saturated with the target protein.
-
Fill the injection syringe with the PROTAC solution.
-
Perform the titration of the PROTAC into the pre-formed binary complex.
-
Analyze the data to determine the apparent binding affinity for the ternary complex formation (KD_ternary).
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) using the formula: α = KD_binary / KD_ternary.[3]
-
Proximity-Based Assays (AlphaLISA®/AlphaScreen®)
These are bead-based immunoassays that measure the interaction of two molecules in close proximity.[7][11]
Objective: To semi-quantitatively or quantitatively assess the formation of the ternary complex.
Materials:
-
AlphaLISA®/AlphaScreen®-compatible microplate reader
-
Tagged E3 ligase (e.g., His-tagged)
-
Tagged target protein (e.g., GST-tagged)
-
PROTAC of interest
-
AlphaLISA®/AlphaScreen® Donor and Acceptor beads (e.g., anti-His Donor, anti-GST Acceptor)
-
Assay buffer
Protocol:
-
Assay Setup:
-
In a microplate, add the tagged E3 ligase, tagged target protein, and a dilution series of the PROTAC.[11]
-
Incubate the mixture to allow for ternary complex formation.
-
-
Bead Addition:
-
Add the appropriate Donor and Acceptor beads to the wells.
-
Incubate in the dark to allow for bead-protein binding.
-
-
Signal Detection:
-
Read the plate on an AlphaLISA®/AlphaScreen®-compatible reader. The signal generated is proportional to the amount of ternary complex formed.
-
-
Data Analysis:
-
Plot the Alpha signal against the PROTAC concentration. A characteristic "hook effect" may be observed at high PROTAC concentrations due to the formation of binary complexes.[12] The peak of the curve represents the optimal concentration for ternary complex formation.
-
NanoBRET™ Ternary Complex Formation Assay
NanoBRET™ is a live-cell assay that measures protein-protein interactions using bioluminescence resonance energy transfer.[1][13][14]
Objective: To monitor the formation of the ternary complex in a cellular environment.
Materials:
-
Cells expressing the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.[1]
-
PROTAC of interest.
-
HaloTag® NanoBRET™ 618 Ligand.
-
NanoBRET™ Nano-Glo® Substrate.
-
Microplate reader capable of measuring BRET.
Protocol:
-
Cell Preparation:
-
Seed the engineered cells in a white-bottom microplate.
-
Label the HaloTag®-E3 ligase fusion with the HaloTag® NanoBRET™ 618 Ligand.
-
-
PROTAC Treatment:
-
Treat the cells with a dilution series of the PROTAC.
-
-
Substrate Addition and Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (Acceptor emission / Donor emission). An increase in the BRET ratio indicates the formation of the ternary complex.[4]
-
Fluorescence Polarization (FP)
FP measures the change in the polarization of fluorescent light upon binding of a small fluorescently labeled molecule to a larger protein.[15][16]
Objective: To determine the binding affinities of binary and ternary complexes through competition assays.
Materials:
-
Fluorescence plate reader with polarization filters.
-
Purified E3 ligase.
-
Purified target protein.
-
PROTAC of interest.
-
A fluorescently labeled probe that binds to either the E3 ligase or the target protein.
-
Assay buffer.
Protocol:
-
Binary Competition Assay:
-
In a microplate, add a fixed concentration of the E3 ligase (or target protein) and its corresponding fluorescent probe.
-
Add a dilution series of the PROTAC.
-
Incubate to reach equilibrium.
-
Measure the fluorescence polarization. The displacement of the fluorescent probe by the PROTAC will result in a decrease in polarization.
-
Calculate the IC50 or Ki value for the binary interaction.
-
-
Ternary Competition Assay:
-
Repeat the competition assay in the presence of a constant, saturating concentration of the non-fluorescently labeled binding partner (target protein or E3 ligase).
-
The shift in the IC50 or Ki value in the presence of the third component indicates the effect on binding affinity.
-
-
Cooperativity Calculation:
-
Cooperativity can be inferred from the change in affinity (IC50 or Ki) between the binary and ternary setups.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key concepts and experimental workflows described in this guide.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for assessing cooperativity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. biorxiv.org [biorxiv.org]
- 4. m.youtube.com [m.youtube.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 12. selvita.com [selvita.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. diva-portal.org [diva-portal.org]
- 16. resources.revvity.com [resources.revvity.com]
Benchmarking E3 Ligase Ligand 50: A Comparative Guide to Established Protein Degraders
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) has opened new avenues for therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the heart of this technology are proteolysis-targeting chimeras (PROTACs), bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The choice of the E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's efficacy and selectivity.
This guide provides a comparative analysis of E3 ligase Ligand 50 , a novel ligand for the Cereblon (CRBN) E3 ligase, against well-established degrader platforms. Due to the limited availability of published peer-reviewed data on PROTACs specifically utilizing Ligand 50, this guide will establish a framework for benchmarking by comparing the performance of PROTACs employing prominent CRBN ligands (pomalidomide and lenalidomide) and von Hippel-Lindau (VHL) E3 ligase ligands. The data presented is compiled from various studies targeting kinases, a well-characterized class of proteins in drug discovery.
Mechanism of Action: The PROTAC-Induced Degradation Pathway
PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. This compound, as a Cereblon ligand, would be incorporated into a PROTAC to recruit the CUL4-RBX1-DDB1-CRBN E3 ligase complex.
Figure 1. General mechanism of PROTAC-mediated protein degradation.
Performance Comparison of E3 Ligase Ligands in Kinase Degraders
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the performance of various PROTACs targeting Bruton's tyrosine kinase (BTK) and Epidermal Growth Factor Receptor (EGFR), utilizing different E3 ligase ligands. This provides a benchmark against which a PROTAC containing Ligand 50 would be evaluated.
| Target Protein | E3 Ligase | E3 Ligase Ligand | PROTAC Example | DC50 (nM) | Dmax (%) | Cell Line |
| BTK | Cereblon | Pomalidomide (B1683931) | P13I | <10 | >90 | B-cell malignancies |
| BTK | Cereblon | Thalidomide Derivative | Compound 155 | 7.2 | Not Reported | Not Reported |
| BTK | DCAF1 | DCAF1 binder | DBt-10 | 137 | >90 | Not Reported |
| EGFR | Cereblon | Pomalidomide-based | Compound 16 | Not Reported | 96 | A549 |
| EGFR | Cereblon | CRBN ligand | Compound 69 | 11 - 25 | >90 | HCC-827, H3255 |
| EGFR | VHL | VHL ligand | Compound 68 | 3.3 - 5.0 | >90 | H3255, HCC-827 |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
Standardized and rigorous experimental protocols are essential for the accurate benchmarking of novel PROTACs. Below are detailed methodologies for key assays.
Cellular Protein Degradation Assay (Western Blot)
This is the most fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.
Experimental Workflow:
Figure 2. Workflow for Western Blot analysis of protein degradation.
Methodology:
-
Cell Culture and Treatment: Plate the desired cell line at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay) to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein and a primary antibody for a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
Ternary Complex Formation Assay (e.g., Co-Immunoprecipitation)
This assay confirms the PROTAC-induced interaction between the target protein and the E3 ligase.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-CRBN) or the target protein, coupled to magnetic or agarose (B213101) beads.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads and analyze the eluates by Western blotting using antibodies against the target protein and the E3 ligase. An increased amount of the target protein in the E3 ligase immunoprecipitate (and vice versa) in the presence of the PROTAC indicates ternary complex formation.
Ubiquitination Assay
This assay directly measures the ubiquitination of the target protein.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow the accumulation of ubiquitinated proteins. Lyse the cells under denaturing conditions.
-
Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates.
-
Western Blotting: Analyze the immunoprecipitated protein by Western blotting using an antibody that recognizes ubiquitin. A smear of higher molecular weight bands corresponding to the polyubiquitinated target protein will be more prominent in cells treated with the PROTAC.
Concluding Remarks
The selection of an E3 ligase ligand is a pivotal decision in the design of a successful PROTAC. While direct, peer-reviewed comparative data for PROTACs utilizing this compound is not yet widely available, its role as a Cereblon ligand places it in a well-understood and highly utilized class of E3 ligase recruiters. By benchmarking against established Cereblon ligands like pomalidomide and lenalidomide, as well as the VHL E3 ligase platform, researchers can effectively evaluate the potential advantages of Ligand 50 in terms of degradation potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a robust framework for generating the necessary data to make these critical comparisons and advance the development of novel protein degraders.
Navigating the Maze of Selectivity: A Comparative Guide to E3 Ligase Ligand Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The specificity of E3 ligase ligands is a cornerstone in the development of potent and safe targeted protein degradation (TPD) therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). Off-target engagement can lead to unintended protein degradation, cellular toxicity, and diminished therapeutic efficacy. This guide provides a comparative analysis of the cross-reactivity profiles of representative E3 ligase ligands, focusing on those targeting Cereblon (CRBN) and the von Hippel-Lindau (VHL) E3 ligases. As "Ligand 50" is a non-specific identifier, this guide will use Pomalidomide (B1683931), a well-characterized CRBN ligand, and VH032, a widely used VHL ligand, as exemplars for comparison.
Quantitative Cross-Reactivity Profile
The following table summarizes the known cross-reactivity profiles of Pomalidomide and VH032. This data is compiled from multiple proteomic and cellular studies.
| Feature | Pomalidomide (CRBN Ligand) | VH032 (VHL Ligand) |
| Primary Target | Cereblon (CRBN) | von Hippel-Lindau (VHL) |
| Known Off-Targets | Yes | Minimal to none reported |
| Classes of Off-Targets | Primarily Zinc-Finger (ZF) transcription factors (e.g., IKZF1, IKZF3, ZFP91)[1][2] | In a study of hetero-bifunctional VHL-CRBN PROTACs, no significant degradation of VHL was observed[3]. |
| Reported Number of Potential Off-Targets | Analysis of 124 proteomics datasets identified 284 detectable ZF proteins that could be potential off-targets[2]. | Proteomic analyses have shown VH032 to be exquisitely specific and selective for VHL. |
| Strategies to Mitigate Off-Target Effects | Modifications at the C5 position of the pomalidomide phthalimide (B116566) ring have been shown to reduce off-target ZF protein degradation[4][5]. | Not applicable due to high intrinsic selectivity. |
Experimental Protocols for Assessing Cross-Reactivity
Accurate assessment of E3 ligase ligand cross-reactivity is paramount. The following are detailed protocols for two of the most powerful techniques used in the field: Tandem Mass Tag (TMT)-based Quantitative Proteomics and the Cellular Thermal Shift Assay (CETSA).
Tandem Mass Tag (TMT)-Based Quantitative Proteomics
This method allows for the simultaneous identification and quantification of thousands of proteins across multiple samples, providing a global view of a ligand's selectivity.
1. Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the E3 ligase ligand (or a PROTAC containing the ligand) at various concentrations and time points. Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Extraction:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
3. Protein Digestion:
-
Take a standardized amount of protein from each sample.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides using an appropriate protease, typically trypsin, overnight at 37°C.
4. TMT Labeling:
-
Label the peptides from each condition with a specific isobaric TMT tag.
-
Combine the labeled peptide samples into a single tube.
5. Fractionation and Desalting:
-
Fractionate the pooled, labeled peptides using high-pH reversed-phase chromatography to increase proteome coverage.
-
Desalt the peptide fractions using a C18 solid-phase extraction column.
6. LC-MS/MS Analysis:
-
Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
7. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software suite (e.g., Proteome Discoverer, MaxQuant).
-
Identify and quantify proteins based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the ligand-treated samples compared to the control. Proteins that are significantly downregulated are potential off-targets.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
1. Cell Culture and Treatment:
-
Culture cells and treat with the E3 ligase ligand or vehicle control for a specified time.
2. Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
3. Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed to pellet aggregated, denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
4. Protein Detection and Quantification:
-
Quantify the amount of the target E3 ligase (and potentially other proteins of interest) in the soluble fraction using Western blotting or other antibody-based detection methods like ELISA.
-
Densitometry is used to quantify the band intensities from the Western blot.
5. Data Analysis:
-
For each treatment condition, plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to higher temperatures in the ligand-treated sample compared to the control indicates ligand binding and stabilization of the protein. This can be used to confirm on-target engagement and can be adapted to screen for off-target binding.
Visualizing the Workflow for Cross-Reactivity Assessment
The following diagram illustrates a typical experimental workflow for evaluating the cross-reactivity of an E3 ligase ligand.
Caption: Workflow for assessing E3 ligase ligand cross-reactivity.
Conclusion
The choice of an E3 ligase ligand is a critical determinant of the safety and efficacy of a targeted protein degrader. While CRBN ligands like pomalidomide are effective, they are known to have off-target effects on zinc-finger proteins. In contrast, VHL ligands such as VH032 exhibit a much higher degree of selectivity. A thorough evaluation of cross-reactivity using techniques like quantitative proteomics and CETSA is essential in the early stages of drug development to select the most promising and specific E3 ligase recruiters for advancing novel therapeutics. The choice between different E3 ligase ligands will ultimately depend on the specific target and the therapeutic context, with a clear understanding of their selectivity profiles being paramount.[]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for E3 Ligase Ligand 50
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like E3 ligase Ligand 50 are paramount for ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound, a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these procedures is critical for minimizing risks and establishing a secure research environment.
Chemical and Physical Properties
A summary of the key identification and property data for this compound is provided in the table below. This information is essential for accurate record-keeping and communication with safety personnel.
| Property | Value |
| CAS Number | 2758531-98-3 |
| Molecular Formula | C₁₂H₁₄N₂O₃ |
| Molecular Weight | 234.25 g/mol |
| Primary Use | Ligand for E3 ligase Cereblon (CRBN) in the synthesis of PROTACs such as BTK Degrader-10.[1][2] |
| Storage | Room temperature in the continental US; may vary elsewhere. Refer to the Certificate of Analysis for specific recommendations.[2] |
| Solubility | Soluble in DMSO and other organic solvents; low water solubility is expected.[1] |
Detailed Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound. This procedure is based on standard laboratory practices for chemical waste management and should be performed in accordance with institutional and local regulations.
I. Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure that the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.
-
Eye Protection: Safety glasses or goggles to shield from potential splashes.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
II. Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent hazardous reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused product, contaminated personal protective equipment (gloves, etc.), and weighing papers, in a dedicated, clearly labeled, and sealable hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Do not mix with other incompatible waste streams. If the ligand is dissolved in a solvent such as DMSO, the waste should be handled as a flammable liquid.
-
III. Spill Management
In the event of a spill, immediate and appropriate action is required to contain and clean the affected area.
-
Evacuation: If the spill is large or in a poorly ventilated area, evacuate personnel to a safe location.
-
Ventilation: Ensure adequate ventilation to avoid inhalation of any dust or vapors.
-
Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust formation. For liquid spills, use an inert absorbent material to soak up the substance.
-
Collection: Place all contaminated absorbent material and cleaning supplies into the designated solid hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
IV. Final Disposal
-
Labeling: Ensure all waste containers are accurately and clearly labeled with the contents, including "Hazardous Waste" and the specific chemical name "this compound."
-
Storage: Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials, pending collection.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Discharge of this chemical into the environment must be avoided.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final disposal.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling E3 ligase Ligand 50
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of novel chemical compounds is paramount. This document provides immediate and essential safety and logistical information for E3 ligase Ligand 50, a ligand for the E3 ligase Cereblon often utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). While a specific Safety Data Sheet (SDS) for this compound (CAS No. 2758531-98-3) is not publicly available, this guide consolidates best practices for handling similar laboratory research chemicals.
Note: The following recommendations are based on general laboratory safety protocols for handling potent small molecule compounds. It is crucial to supplement this information with a thorough risk assessment specific to your experimental setup and to consult your institution's Environmental Health and Safety (EHS) department.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting.[1][2][3][4] Consistent and correct use of PPE is the first line of defense against potential exposure.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Use Cases |
| Eyes & Face | Safety Glasses with Side Shields | Minimum requirement for all laboratory work to protect against splashes and projectiles. |
| Chemical Splash Goggles | Recommended when there is a higher risk of chemical splashes, such as during solution preparation or transfers of larger volumes. | |
| Face Shield | Should be worn in conjunction with safety glasses or goggles during activities with a significant splash or aerosol generation potential. | |
| Hands | Nitrile Gloves | Standard for handling most laboratory chemicals. Check for any signs of degradation and change gloves frequently, especially after any suspected contact. |
| Double Gloving | Recommended when handling potent compounds or for prolonged procedures to minimize the risk of exposure due to undetected pinholes or tears. | |
| Body | Laboratory Coat | A standard, properly fitting lab coat should be worn at all times to protect skin and clothing. |
| Chemical-Resistant Apron | Recommended to be worn over a lab coat when handling larger quantities of the compound or when there is a significant splash risk. | |
| Respiratory | Fume Hood | All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood to minimize inhalation exposure. |
| N95 Respirator | May be necessary for weighing out fine powders if a fume hood with proper airflow is not available. A full respiratory protection program should be in place. | |
| Feet | Closed-Toe Shoes | Required in all laboratory settings to protect against spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to ensure safety and experimental integrity.
-
Preparation and Planning:
-
Before handling this compound, ensure all necessary PPE is available and in good condition.
-
Review the experimental protocol and identify potential hazards.
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Prepare all necessary equipment and reagents before retrieving the compound.
-
-
Handling the Solid Compound:
-
Perform all weighing and aliquoting of the solid this compound within a chemical fume hood.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder. Avoid creating dust.
-
Close the primary container tightly immediately after use.
-
-
Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Add the solvent to the solid compound slowly to avoid splashing.
-
Ensure the container is properly labeled with the compound name, concentration, solvent, and date.
-
-
Experimental Use:
-
Conduct all experimental procedures involving this compound in a well-ventilated area, preferably within a fume hood.
-
Avoid skin contact with solutions containing the ligand. If contact occurs, wash the affected area immediately with soap and water.
-
Disposal Plan
Proper disposal of chemical waste is essential to protect personnel and the environment.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) should be collected in a dedicated, labeled hazardous waste container.
-
Liquid waste containing the ligand should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless deemed compatible.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Chemical Irritant," "Toxic").
-
-
Storage of Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure waste containers are kept closed except when adding waste.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow all institutional and local regulations for chemical waste disposal.
-
Experimental Workflow Visualization
The following diagram illustrates the recommended workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment & Keeping Lab Personnel Safe - Labtag Blog [blog.labtag.com]
- 4. Video: Proper Use of Personal Protective Equipment PPE [jove.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
